molecular formula C21H22Cl2N4O2 B1684335 Ulixertinib CAS No. 869886-67-9

Ulixertinib

Cat. No.: B1684335
CAS No.: 869886-67-9
M. Wt: 433.3 g/mol
InChI Key: KSERXGMCDHOLSS-LJQANCHMSA-N
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Description

Ulixertinib (also known as BVD-523 and VRT752271) is a first-in-class, novel, reversible, and ATP-competitive inhibitor of ERK1 and ERK2 kinases . It demonstrates exceptional potency, with an IC50 of less than 0.3 nM against ERK2 . As the terminal kinase in the RAS-RAF-MEK-ERK signaling cascade, ERK1/2 is a critical node in a pathway dysregulated in approximately 30% of human cancers, including those with mutations in BRAF, RAS, and other MAPK components . By directly targeting ERK1/2, this compound effectively suppresses downstream phosphorylation and signaling, leading to the inhibition of tumor cell proliferation and induction of apoptosis . This mechanism provides a promising strategy to overcome resistance to upstream BRAF and MEK inhibitors, which is a major challenge in targeted cancer therapy . Preclinical studies have shown its activity in various models, such as BRAF V600E melanomas, and clinical trials (e.g., NCT01781429) have investigated its use in patients with advanced solid tumors, including those with NRAS-mutant melanoma and BRAF V600E glioblastoma . The product is supplied for research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERXGMCDHOLSS-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025683
Record name N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide
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Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869886-67-9
Record name Ulixertinib [INN]
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Record name Ulixertinib
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URL https://www.drugbank.ca/drugs/DB13930
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Record name N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide
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Record name ULIXERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16ZDH50O1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ulixertinib's Mechanism of Action in BRAF-Mutant Melanoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulixertinib (BVD-523) is a first-in-class, potent, and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). In BRAF-mutant melanoma, where the MAPK/ERK signaling pathway is constitutively active, this compound acts as a critical downstream blockade. By directly targeting the terminal kinases in this cascade, this compound effectively inhibits cell proliferation, induces apoptosis, and overcomes resistance mechanisms that can develop with upstream inhibitors such as BRAF and MEK inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction: The MAPK Pathway in BRAF-Mutant Melanoma

The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival.[1] In a significant portion of melanomas, a mutation in the BRAF gene, most commonly the V600E substitution, leads to a constitutively active BRAF protein.[2] This aberrant activation results in persistent downstream signaling through MEK and subsequently ERK, driving uncontrolled cell proliferation and tumor growth.[1] While BRAF and MEK inhibitors have shown significant clinical benefit, acquired resistance, often through reactivation of ERK signaling, remains a major challenge.[1][3] this compound, by targeting the final kinase in this pathway, offers a promising therapeutic strategy to overcome this resistance.[3]

Core Mechanism of Action of this compound

This compound is a reversible, ATP-competitive inhibitor of both ERK1 and ERK2.[4][5] Its primary mechanism involves binding to the ATP-binding pocket of ERK1/2, preventing the phosphorylation of downstream substrates essential for cell cycle progression and survival.[6]

A key characteristic of this compound's action is the paradoxical increase in ERK1/2 phosphorylation (pERK) upon treatment, while the phosphorylation of its direct downstream substrate, RSK, is inhibited.[4][7] This phenomenon is attributed to the relief of negative feedback loops. By inhibiting ERK's kinase activity, the downstream signaling that would normally suppress upstream components of the pathway is blocked, leading to increased activity of MEK and consequently, increased phosphorylation of ERK itself. However, as this compound occupies the ATP-binding site, this phosphorylated ERK remains catalytically inactive. The inhibition of RSK phosphorylation serves as a more accurate biomarker of this compound's target engagement and biological activity.[4][7]

Quantitative Analysis of this compound's Potency and Efficacy

The following tables summarize key quantitative data from preclinical studies, demonstrating the potent and specific activity of this compound in BRAF-mutant melanoma models.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

TargetParameterValueReference
ERK1Ki0.3 nM[8]
ERK2Ki0.04 nM[8]
ERK2IC50<0.3 nM[6]

Table 2: In Vitro Cellular Activity of this compound in BRAF V600E-Mutant Melanoma Cell Lines

Cell LineAssayParameterValueReference
A375ProliferationIC50180 nM[9]
A375pRSK InhibitionIC50140 nM[9]
A375pERK InhibitionIC504.1 µM[9]
UACC-62Cell Cycle Arrest (G1)Concentration-dependentN/A[4]

Table 3: In Vivo Antitumor Activity of this compound in a BRAF V600E A375 Xenograft Model

Treatment GroupDosageTumor Growth InhibitionSurvival BenefitReference
This compound50 mg/kg BIDSignificant-[4]
This compound + DabrafenibN/ASynergisticStatistically Superior[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC50).

  • Cell Seeding: BRAF-mutant melanoma cells (e.g., A375) are seeded in 384-well plates at a density of 200 cells per well and incubated overnight.[9]

  • Compound Treatment: this compound is added to the wells in a 12-point dose-response range (e.g., 0.03 nM to 30 µM).[9]

  • Incubation: The plates are incubated for 72 hours.[9]

  • Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[10]

  • Data Analysis: The luminescent signal is read on a plate reader, and the data is normalized to untreated controls to calculate IC50 values.

Western Blotting for Phosphoprotein Analysis

This technique is employed to assess the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.

  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-RSK, RSK).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Model

This animal model is used to evaluate the antitumor efficacy of this compound in a living organism.

  • Cell Implantation: A375 human melanoma cells are subcutaneously injected into the flank of immunodeficient mice (e.g., Balb/c nude mice).[2][3]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 75-150 mm³).[2]

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at specified doses (e.g., 5, 25, 50, 100 mg/kg twice daily).[4]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).[2]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the antitumor efficacy is assessed by comparing tumor growth between the treated and control groups.[2]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of this compound's mechanism of action and the workflows of key experiments.

MAPK_Pathway_this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF (V600E Mutant) RAS->BRAF_V600E Activates MEK MEK1/2 BRAF_V600E->MEK Phosphorylates (Activates) ERK ERK1/2 MEK->ERK Phosphorylates (Activates) RSK RSK ERK->RSK Phosphorylates (Activates) Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates (Activates) This compound This compound This compound->ERK Inhibits Kinase Activity Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: MAPK signaling pathway in BRAF-mutant melanoma and the point of inhibition by this compound.

Western_Blot_Workflow Start Start: BRAF-mutant Melanoma Cells Treatment Treat with this compound (Dose Response) Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblot with Primary & Secondary Antibodies (p-ERK, p-RSK) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Quantify Band Intensity Detection->Analysis End End: Assess Protein Phosphorylation Analysis->End Xenograft_Workflow Start Start: Immunodeficient Mice Implantation Subcutaneous Injection of A375 Melanoma Cells Start->Implantation Tumor_Growth Allow Tumors to Establish (e.g., 100 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Regularly Treatment->Monitoring Endpoint Endpoint: Compare Tumor Growth Between Groups Monitoring->Endpoint

References

The Journey of BVD-523 (Ulixertinib): A Technical Guide to its Discovery and Development as a Potent ERK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a cornerstone of cellular communication, is frequently dysregulated in a vast array of human cancers. This cascade, comprising RAS, RAF, MEK, and finally ERK, plays a pivotal role in cell proliferation, differentiation, and survival. While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, the emergence of resistance, often through reactivation of the downstream kinase ERK, remains a significant hurdle. This has propelled the development of direct ERK inhibitors as a promising therapeutic strategy. BVD-523 (ulixertinib) has emerged as a first-in-class, potent, and selective inhibitor of ERK1 and ERK2. This technical guide provides an in-depth overview of the discovery and development of BVD-523, presenting key data, experimental methodologies, and visual representations of its mechanism and the scientific journey from laboratory to clinic.

Core Data Summary

The following tables summarize the key quantitative data that underscores the preclinical and clinical development of BVD-523.

Table 1: Preclinical Potency and Efficacy of BVD-523
ParameterValueCell Line / Assay ConditionsSource
Ki (ERK2) 0.04 ± 0.02 nMRadiometric assay[1][2]
Ki (ERK1) <0.3 nMRecombinant ERK1 inhibition assay[3]
IC50 (ERK2) <0.3 nMNot specified[4]
Cellular p-RSK Inhibition IC50 140 nMA375 melanoma cells[4]
Cell Proliferation IC50 180 nMA375 melanoma cells[4]
In Vivo Tumor Growth Inhibition (A375 Xenograft) 71% (50 mg/kg BID), 99% (100 mg/kg BID)A375 human melanoma xenograft model[1]
In Vivo Tumor Regression (Colo205 Xenograft) -48.2% (50 mg/kg BID), -77.2% (75 mg/kg BID), -92.3% (100 mg/kg BID)Colo205 human colorectal cancer xenograft model[1]
Table 2: Preclinical Pharmacokinetic Parameters of BVD-523
SpeciesRouteDoseCmaxTmaxAUCAbsolute BioavailabilitySource
Mouse IVNot Specified---1.0 - 2.5 h-[5]
PONot Specified-0.50 - 0.75 h-1.0 - 2.5 h>92%[5][6]
Rat IVNot Specified---1.0 - 2.5 h-[5]
PONot Specified-0.50 - 0.75 h-1.0 - 2.5 h>92%[5][6]
Dog IVNot Specified---1.0 - 2.5 h-[5]
PONot Specified-2 h-1.0 - 2.5 h34%[5][6]
Table 3: Clinical Data from Phase I Trial (NCT01781429) of this compound
ParameterFindingPopulationSource
Recommended Phase II Dose (RP2D) 600 mg twice dailyPatients with advanced solid tumors[7][8][9]
Objective Response Rate (ORR) - Dose Escalation 17% (3 of 18 evaluable patients)Patients dosed at or above MTD[7][9]
Objective Response Rate (ORR) - Dose Expansion 14% (11 of 81 evaluable patients)Patients in dose expansion cohorts[7][9]
Most Common Treatment-Related Adverse Events (Any Grade) Diarrhea (48%), Fatigue (42%), Nausea (41%), Dermatitis Acneiform (31%)All treated patients (n=135)[7][9][10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key aspects of BVD-523's development.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK (Substrate) ERK->RSK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription BVD523 BVD-523 (this compound) BVD523->ERK Inhibition

Figure 1: The MAPK/ERK Signaling Pathway and the Mechanism of Action of BVD-523.

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory HTS High-Throughput Screening LeadOpt Lead Optimization HTS->LeadOpt InVitro In Vitro Assays (Ki, IC50) LeadOpt->InVitro InVivo In Vivo Models (Xenografts) InVitro->InVivo Phase1 Phase I (Safety, PK, RP2D) InVivo->Phase1 Phase2 Phase II (Efficacy, Safety) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Figure 2: Generalized Drug Development Workflow for BVD-523.

Experimental Protocols

Detailed methodologies are fundamental for the replication and extension of scientific findings. Below are protocols for key experiments cited in the development of BVD-523, compiled from available information.

Protocol 1: ERK2 Radiometric Kinase Assay for Ki Determination

This protocol outlines a method to determine the inhibitory constant (Ki) of BVD-523 against ERK2 kinase using a radiometric assay.

Materials:

  • Recombinant active ERK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • BVD-523 (this compound) at various concentrations

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl₂, 0.25 mM DTT)

  • P81 phosphocellulose paper

  • Phosphor imager

Procedure:

  • Prepare serial dilutions of BVD-523 in the kinase reaction buffer.

  • In a reaction tube, combine the recombinant ERK2 enzyme and the MBP substrate in the kinase reaction buffer.

  • Add the diluted BVD-523 or vehicle control (DMSO) to the reaction tubes and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for ERK2.

  • Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.[11][12]

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Air-dry the P81 paper and quantify the incorporated radioactivity using a phosphor imager.

  • Calculate the percentage of inhibition for each BVD-523 concentration relative to the vehicle control.

  • Determine the Ki value by fitting the data to the appropriate enzyme inhibition model, taking into account the ATP concentration.

Protocol 2: Cellular Phospho-RSK (p-RSK) Inhibition Assay by Western Blot

This protocol describes the assessment of BVD-523's ability to inhibit ERK signaling in a cellular context by measuring the phosphorylation of its direct substrate, RSK.

Materials:

  • A375 human melanoma cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • BVD-523 (this compound) at various concentrations

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RSK (e.g., Ser380), anti-total RSK, and a loading control (e.g., anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed A375 cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of BVD-523 or vehicle control for a specified duration (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-RSK overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with antibodies against total RSK and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of RSK phosphorylation.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of BVD-523 in a subcutaneous xenograft model using the A375 human melanoma cell line.

Materials:

  • A375 human melanoma cells

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Matrigel (optional)

  • BVD-523 (this compound) formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Culture A375 cells to a sufficient number for implantation.

  • Harvest the cells and resuspend them in a suitable medium, such as PBS, optionally mixed with Matrigel to enhance tumor take rate.

  • Subcutaneously inject a defined number of A375 cells (e.g., 5 x 10⁶) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

  • Administer BVD-523 orally at the desired doses and schedule (e.g., 50 mg/kg twice daily). The control group receives the vehicle.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of general toxicity.

  • Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

  • Analyze the data to determine the effect of BVD-523 on tumor growth inhibition or regression.

Conclusion

BVD-523 (this compound) represents a significant advancement in the targeted therapy of MAPK pathway-driven cancers. Its high potency and selectivity for ERK1/2, demonstrated through rigorous preclinical evaluation, have translated into promising early clinical activity. The data and protocols presented in this guide offer a comprehensive technical overview for the scientific community, aiming to facilitate further research and development in this critical area of oncology. As clinical trials continue to mature, the full potential of BVD-523, both as a monotherapy and in combination with other agents, will be further elucidated, hopefully offering new hope for patients with cancers that have developed resistance to upstream MAPK inhibitors.

References

Ulixertinib (BVD-523): A Comprehensive Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulixertinib (also known as BVD-523) is a first-in-class, orally available, reversible, and ATP-competitive small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[5][6] The MAPK pathway is frequently hyperactivated in a wide range of human cancers due to mutations in upstream components such as RAS and RAF.[4][7]

Targeting the upstream kinases BRAF and MEK has proven clinically effective; however, resistance often develops through mechanisms that reactivate ERK signaling.[1][4] By directly inhibiting the final node in this cascade, this compound represents a rational therapeutic strategy to overcome both primary and acquired resistance to upstream inhibitors.[1][4][8] This document provides a detailed technical overview of the target selectivity profile, mechanism of action, and key experimental methodologies used to characterize this compound.

Biochemical Potency and Selectivity

This compound is a highly potent inhibitor of ERK1 and ERK2.[9][10] Its selectivity was assessed through biochemical counter-screens against a broad panel of kinases, demonstrating a distinguished on-target profile with limited off-target inhibition.[7][8]

Potency Against Target Kinases

The inhibitory potency of this compound against its primary targets, ERK1 and ERK2, has been quantified through determination of IC50 and Ki values.

TargetParameterValue (nM)Notes
ERK1Ki< 0.3ATP-competitive inhibition.[8][11]
ERK2Ki0.04 ± 0.02Determined in a Colo205 human colorectal cancer xenograft model.[11]
ERK2IC50< 0.3Potent and reversible inhibition.[9][10]
Kinase Selectivity Panel

To establish its selectivity, this compound was tested against a panel of 75 kinases. The compound demonstrated excellent selectivity for ERK1/2.[8]

Screening ConcentrationResults
2 µmol/LInhibited 14 of 75 kinases to greater than 50%.[8]
Follow-up Ki Determination
Off-Target KinasesOf the 14 kinases initially identified, 12 had a Ki of < 1 µmol/L.[8]
Selectivity Fold
ERK2 vs. Other Kinases>7,000-fold for all kinases tested, with the exception of ERK1 (10-fold).[8]

Cellular Activity Profile

In cellular assays, this compound effectively inhibits the phosphorylation of downstream ERK1/2 substrates, such as RSK (ribosomal S6 kinase), and suppresses the proliferation of cancer cell lines with MAPK pathway mutations.[8][12]

Cell LineGenetic BackgroundAssay TypeIC50 (µM)
A375 (Melanoma)BRAF V600EpRSK Inhibition0.14[9][12]
A375 (Melanoma)BRAF V600EpRSK Inhibition0.031[9]
A375 (Melanoma)BRAF V600EAntiproliferation (72h)0.18[9][12]

Interestingly, treatment with this compound can lead to a concentration-dependent increase in the phosphorylation of ERK1/2 itself, a phenomenon consistent with the relief of negative feedback loops upon pathway inhibition. Despite this, the phosphorylation of downstream targets like RSK1/2 remains suppressed, confirming sustained on-target inhibition of ERK kinase activity.[8]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ERK1 and ERK2 within the MAPK signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF RSK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation GrowthFactors Growth Factors GrowthFactors->RTK This compound This compound This compound->ERK Inhibition

Caption: MAPK Signaling Pathway Inhibition by this compound.

Detailed Experimental Protocols

The characterization of this compound's selectivity and potency relies on standardized biochemical and cellular assays.

In Vitro ERK2 Kinase Inhibition Assay (RapidFire Mass Spectrometry)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified ERK2 protein.

Protocol:

  • Enzyme and Substrate Preparation : MEK-activated ERK2 protein is expressed and purified. Both enzyme and substrate solutions are prepared in an assay buffer consisting of 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.[9][12]

  • Compound Plating : Test compounds, including this compound, are dispensed across a 12-point concentration range (e.g., 0.1 nM to 100 µM) into a 384-well polypropylene plate. The final DMSO concentration is maintained at 1%.[9][12]

  • Enzyme Addition and Pre-incubation : 10 µL of 1.2 nM ERK2 protein solution is added to each well. The plate is pre-incubated for 20 minutes at room temperature to allow compound binding to the enzyme.[9][12]

  • Reaction Initiation : 10 µL of a substrate solution containing 16 µM Erktide (a specific ERK substrate peptide) and 120 µM ATP is added to each well to start the kinase reaction.[9][12]

  • Reaction Progression and Quenching : The reaction proceeds for 20 minutes at room temperature and is then stopped (quenched) by adding 80 µL of 1% (v/v) formic acid.[9][12]

  • Analysis : The quenched samples are analyzed on a RapidFire Mass Spectrometry platform to measure the levels of unphosphorylated (substrate) and phosphorylated (product) Erktide, allowing for the calculation of enzyme inhibition and IC50 values.[9][12]

Kinase_Assay_Workflow Start Start A Dispense this compound (12-point dilution) Start->A End Calculate IC50 B Add 1.2 nM ERK2 Enzyme A->B C Pre-incubate (20 min, RT) B->C D Initiate Reaction with Erktide + ATP C->D E Incubate (20 min, RT) D->E F Quench with Formic Acid E->F G Analyze via RapidFire Mass Spec F->G G->End Cell_Assay_Workflow Start Start A Plate A375 Cells (200 cells/well) Start->A End Calculate IC50 B Incubate Overnight A->B C Dose with this compound (12-point dilution) B->C D Incubate for 72 hours C->D E Fix with Formaldehyde & Stain with Hoechst D->E F Automated Imaging & Cell Counting E->F F->End

References

The Role of Ulixertinib in Overcoming MAPK Inhibitor Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of numerous cancers. While targeted inhibitors of upstream components of this pathway, such as BRAF and MEK, have demonstrated significant clinical efficacy, the development of acquired resistance, often driven by the reactivation of ERK signaling, remains a major clinical challenge.[1][2] Ulixertinib (BVD-523), a first-in-class, potent, and selective inhibitor of ERK1/2, the terminal kinases in the MAPK cascade, represents a promising therapeutic strategy to overcome this resistance.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, preclinical and clinical evidence supporting its role in circumventing MAPK inhibitor resistance, detailed experimental protocols for its evaluation, and a summary of key quantitative data.

Introduction: The Challenge of MAPK Inhibitor Resistance

The RAS-RAF-MEK-ERK cascade is one of the most frequently mutated signaling pathways in human cancers.[1][4] The development of selective inhibitors targeting BRAF (e.g., vemurafenib, dabrafenib) and MEK (e.g., trametinib, cobimetinib) has revolutionized the treatment of BRAF-mutant melanoma and other malignancies.[2] Combination therapy with BRAF and MEK inhibitors has further improved patient outcomes by providing a more profound and durable pathway inhibition.[1] However, the majority of patients eventually develop acquired resistance, with a median progression-free survival of approximately 12 months.[1][2]

A central mechanism underlying this resistance is the reactivation of the MAPK pathway, leading to the restoration of ERK signaling.[1][2] This can occur through various genetic and non-genetic alterations, including the development of BRAF splice variants, BRAF amplification, mutations in NRAS or MEK, and activation of bypass pathways.[2] As ERK is the final kinase in this cascade, its direct inhibition offers a logical approach to overcome resistance mechanisms that act upstream.[1][2]

This compound: Mechanism of Action

This compound (BVD-523) is a reversible, ATP-competitive inhibitor of both ERK1 and ERK2.[1][3] By targeting the most distal kinase in the MAPK pathway, this compound can effectively block signaling regardless of the upstream mechanism of pathway reactivation.[2] This provides a therapeutic advantage in tumors that have developed resistance to BRAF and/or MEK inhibitors.[1][5] Preclinical studies have demonstrated that this compound potently inhibits ERK activity, leading to reduced proliferation and increased apoptosis in cancer cells with MAPK pathway mutations.[1]

Signaling Pathway Diagrams

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Resistance_Mechanism RAS RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Growth and Survival ERK->Proliferation BRAFi BRAF Inhibitor (e.g., Vemurafenib) BRAFi->BRAF MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK This compound This compound This compound->ERK Resistance Resistance Mechanisms (e.g., BRAF amplification, NRAS mutation) Resistance->BRAF Resistance->MEK Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Establish MAPK Inhibitor- Resistant Cell Lines A2 Cell Viability/Proliferation Assay (e.g., MTS/CCK8) A1->A2 A3 Western Blot for MAPK Pathway Proteins A1->A3 Conclusion Data Analysis and Conclusion A2->Conclusion B1 Develop Resistant Xenograft Models A3->B1 B2 Treat with this compound (monotherapy or combination) B1->B2 B3 Monitor Tumor Growth and Mouse Weight B2->B3 B4 Pharmacodynamic Analysis of Tumor Tissue B3->B4 B4->Conclusion Start Hypothesis: This compound overcomes MAPKi resistance Start->A1

References

Ulixertinib (BVD-523): A Preclinical Technical Summary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the preclinical data for Ulixertinib (BVD-523), a first-in-class, selective, and reversible ATP-competitive inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). This compound targets the terminal node of the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade frequently dysregulated in human cancers. This summary consolidates key quantitative data, detailed experimental methodologies, and visual representations of the compound's mechanism and evaluation workflows.

Mechanism of Action and Biochemical Potency

This compound directly inhibits the kinase activity of ERK1 and ERK2, preventing the phosphorylation of downstream substrates essential for cell proliferation and survival.[1] Its action is notable in cancers harboring mutations in upstream pathway components like BRAF and RAS, where it can overcome resistance mechanisms that lead to the reactivation of ERK signaling.[1][2]

Kinase Inhibition

This compound demonstrates high potency against its targets, ERK1 and ERK2. It functions as a tight-binding inhibitor with rapid equilibrium, effectively suppressing kinase activity at nanomolar concentrations.[3]

Table 1: Biochemical Inhibition of ERK1/2 by this compound

TargetParameterValue
ERK1Kᵢ<0.3 nM[3]
ERK2Kᵢ<0.3 nM[4]
ERK2IC₅₀<0.3 nM[5]
Signaling Pathway Context

The MAPK pathway is a sequential cascade of protein kinases. This compound's inhibition of ERK1/2 at the end of this cascade provides a strategic advantage, as it can block signaling regardless of which upstream component (e.g., RAS or RAF) is mutated, a common scenario in both treatment-naïve tumors and those that have acquired resistance to BRAF or MEK inhibitors.[1]

MAPK_Pathway cluster_upstream Upstream Activation cluster_mapk MAPK Cascade cluster_downstream Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK ERK->RSK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Proliferation, Survival, Differentiation RSK->Proliferation TranscriptionFactors->Proliferation This compound This compound (BVD-523) This compound->ERK BRAFi BRAF Inhibitors BRAFi->RAF MEKi MEK Inhibitors MEKi->MEK

MAPK signaling cascade and the point of inhibition for this compound.

In Vitro Preclinical Studies

This compound has been evaluated across a range of cancer cell lines, demonstrating potent inhibition of cell proliferation and downstream signaling pathways.

Cellular Activity

In cellular assays, this compound effectively inhibits the phosphorylation of the direct ERK substrate, RSK, and suppresses cancer cell proliferation, particularly in cell lines with BRAF mutations.[4][5] Treatment also leads to cell cycle arrest and induction of apoptosis, measured by enhanced caspase-3/7 activity.[6]

Table 2: In Vitro Cellular Activity of this compound in A375 Melanoma Cells (BRAFV600E)

Assay TypeEndpointIC₅₀ ValueReference
Functional AssaypRSK Inhibition0.14 µM[4][5]
Antiproliferative AssayCell Proliferation (72 hr)0.18 µM (180 nM)[4][5]
Experimental Protocols

This assay quantifies the direct enzymatic inhibition of ERK2.

  • Assay Buffer Preparation : An assay buffer consisting of 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS was prepared.[5][7]

  • Enzyme Preparation : 1.2 nM of MEK-activated ERK2 protein was prepared in the assay buffer. 10 µL was dispensed into each well of a 384-well polypropylene plate containing this compound at various concentrations (0.1 nM to 100 µM).[5][7]

  • Pre-incubation : The plate was pre-incubated for 20 minutes at room temperature to allow compound binding to the enzyme.[5][7]

  • Reaction Initiation : 10 µL of a substrate solution containing 16 µM Erktide peptide (IPTTPITTTYFFFK) and 120 µM ATP in assay buffer was added to each well.[5][7]

  • Reaction Incubation : The enzymatic reaction was allowed to proceed for 20 minutes at room temperature.[5][7]

  • Quenching : The reaction was stopped by adding 80 µL of 1% (v/v) formic acid.[5][7]

  • Analysis : Plates were analyzed on a RapidFire Mass Spectrometry platform to measure the levels of unphosphorylated and phosphorylated Erktide substrate, from which IC₅₀ values were calculated.[5][7]

InVitro_Workflow cluster_plate 384-Well Plate cluster_analysis Analysis p1 Dispense 1.2 nM ERK2 Enzyme (10 µL) p2 Add this compound (12-point dilution) p1->p2 p3 Pre-incubate (20 min, RT) p2->p3 p4 Add Substrate Mix (Erktide + ATP, 10 µL) p3->p4 p5 Incubate (20 min, RT) p4->p5 p6 Quench Reaction (1% Formic Acid, 80 µL) p5->p6 analysis RapidFire Mass Spec (Measure Substrate/Product) p6->analysis calc Calculate IC₅₀ analysis->calc

Workflow for the in vitro kinase inhibition assay.

This method assesses the effect of this compound on the growth of cancer cells.

  • Cell Culture : A375 melanoma cells were cultured in DMEM supplemented with 10% (v/v) Fetal Calf Serum and 1% (v/v) L-Glutamine.[4][7]

  • Cell Seeding : Cells were harvested and dispensed into black, 384-well plates at a density of 200 cells per well in 40 µL of media. Plates were incubated overnight at 37°C and 5% CO₂.[4][7]

  • Compound Dosing : this compound was added directly to the cell plates using a Labcyte Echo 555 acoustic dispenser over a 12-point concentration range (0.03 nM to 30 µM). The final DMSO concentration was 0.3%.[4][5]

  • Incubation : Plates were incubated for 72 hours at 37°C.[4][5]

  • Fixing and Staining : Cells were fixed and stained by adding 20 µL of 12% formaldehyde (4% final concentration) and a 1:2000 dilution of Hoechst 33342. After a 30-minute incubation at room temperature, plates were washed with PBS.[4][5]

  • Analysis : Cell proliferation was quantified using an imaging analysis system like the Cellomics ArrayScan VTI.[5]

In Vivo Preclinical Studies

This compound demonstrates significant, dose-dependent anti-tumor activity in multiple xenograft models of human cancer.

Xenograft Model Efficacy

In mouse xenograft models using BRAFV600E-mutant cell lines, orally administered this compound led to significant tumor growth inhibition and, at higher doses, profound tumor regression.[6]

Table 3: In Vivo Efficacy of this compound in BRAFV600E Xenograft Models

Model (Cell Line)Dosing Regimen (Oral Gavage)OutcomeReference
Melanoma (A375)50 mg/kg, twice dailySignificant antitumor activity (P=0.004)[3][6]
Melanoma (A375)100 mg/kg, twice dailySignificant antitumor activity (P<0.001)[3][6]
Colorectal (Colo205)50 mg/kg, twice daily-48.2% mean tumor regression[6]
Colorectal (Colo205)75 mg/kg, twice daily-77.2% mean tumor regression[6]
Colorectal (Colo205)100 mg/kg, twice daily-92.3% mean tumor regression[6]
Experimental Protocols

This protocol outlines the general procedure for evaluating anti-tumor efficacy in mice.

  • Cell Implantation : Human cancer cells (e.g., A375 or Colo205) are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth : Tumors are allowed to grow to a specified volume (e.g., 75-144 mm³) before the start of treatment.[6]

  • Randomization : Mice are randomized into vehicle control and treatment groups (e.g., n=10-15 per group).[3]

  • Drug Administration : this compound is administered by oral gavage at specified doses and schedules (e.g., 50 mg/kg, twice daily).[6]

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 18 days).[6]

  • Endpoint Analysis : At the end of the study, tumor growth inhibition or regression is calculated relative to the vehicle control group. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blot, IHC).[3]

InVivo_Workflow start Implant Human Tumor Cells in Mice growth Allow Tumors to Reach 75-144 mm³ start->growth random Randomize Mice into Control & Treatment Groups growth->random treat Administer this compound (Oral Gavage, Twice Daily) random->treat monitor Measure Tumor Volume & Body Weight Twice Weekly treat->monitor monitor->treat Repeat for ~18 days endpoint Endpoint: Calculate TGI/Regression, Pharmacodynamic Analysis monitor->endpoint

Workflow for a typical in vivo xenograft efficacy study.

Pharmacokinetics and ADME

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been characterized in multiple preclinical species.

Pharmacokinetic Profile

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Tₘₐₓ) reached within 0.5 to 2 hours.[8] The compound exhibits high oral bioavailability in rodents, though it is lower in dogs.[8]

Table 4: Pharmacokinetic Parameters of this compound Across Species

SpeciesRouteTₘₐₓ (h)t½ (h)Clearance (mL/min/kg)Absolute Oral Bioavailability (%)
MouseIV-1.0-2.56.24-
MouseOral0.50-0.751.0-2.5->92%
RatIV-1.0-2.51.67-
RatOral0.50-0.751.0-2.5->92%
DogIV-1.0-2.515.5-
DogOral2.01.0-2.5-34%
Data derived from reference[8].
ADME Properties

In vitro studies indicate that this compound has medium permeability and is a substrate for efflux transporters. It is highly bound to plasma proteins and shows moderate to high stability in liver microsomes and hepatocytes across different species.[8][9]

Table 5: In Vitro ADME Properties of this compound

ParameterModelResultReference
PermeabilityCaco-22.67 x 10⁻⁶ cm/sec (Medium)[8]
Efflux SubstrateCaco-2Yes (Efflux Ratio: 3.02)[8]
Metabolic StabilityLiver Microsomes/HepatocytesModerately to highly stable[8]
Plasma Protein Binding-Highly bound[8]
Experimental Protocols

This protocol describes the process for determining key PK parameters.

  • Animal Dosing : Two groups of animals (e.g., mice, rats, or dogs) are used. Group 1 receives this compound intravenously (e.g., 1 mg/kg) and Group 2 receives it via oral gavage (e.g., 10 mg/kg).[9]

  • Blood Sampling : Serial blood samples are collected at specific time points post-administration (e.g., 0.12, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[9]

  • Plasma Preparation : Blood samples are processed to isolate plasma.

  • Bioanalysis : The concentration of this compound in plasma is quantified using a validated LC-MS/MS method.[1]

  • Parameter Calculation : Pharmacokinetic parameters such as Tₘₐₓ, Cₘₐₓ, AUC, half-life, clearance, and oral bioavailability are calculated using noncompartmental analysis software (e.g., Phoenix WinNonlin).[1]

PK_Workflow cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_calc Calculation iv_dose Group 1: Administer IV Dose (e.g., 1 mg/kg) sampling Collect Serial Blood Samples (e.g., 0.12h to 24h) iv_dose->sampling po_dose Group 2: Administer Oral Dose (e.g., 10 mg/kg) po_dose->sampling analysis Quantify Drug in Plasma (LC-MS/MS) sampling->analysis calc Calculate PK Parameters (Tₘₐₓ, t½, AUC, F%) analysis->calc

Workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical data for this compound (BVD-523) establish it as a highly potent and selective inhibitor of ERK1/2. It demonstrates robust activity in both in vitro and in vivo models of cancers driven by the MAPK pathway. Its efficacy in models of acquired resistance to upstream inhibitors and its favorable pharmacokinetic profile in preclinical species have supported its advancement into clinical trials.[6][8] These findings underscore the potential of direct ERK inhibition as a therapeutic strategy for a wide range of solid tumors.

References

Investigating the Pharmacodynamics of Ulixertinib in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth examination of the pharmacodynamics of Ulixertinib (also known as BVD-523), a first-in-class, selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). We will explore its mechanism of action, its effects on cancer cells, and the experimental protocols used to characterize its activity.

Introduction: Targeting the Terminus of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] This pathway, comprising a sequence of kinases—RAS, RAF, MEK, and ERK—is frequently hyperactivated in a wide variety of human cancers due to mutations in its components, such as BRAF and RAS.[3][4] While therapies targeting upstream components like BRAF and MEK have shown clinical success, the development of resistance, often through reactivation of the pathway, remains a significant challenge.[3][4][5]

This compound emerges as a promising therapeutic agent by targeting the final and critical node of this cascade: ERK1/2.[1][4] As the most distal master kinase in this signaling pathway, direct inhibition of ERK offers a strategy to overcome resistance mechanisms that rely on the reactivation of ERK signaling.[4] this compound is an orally available, potent, and reversible ATP-competitive inhibitor of ERK1/2, and it has demonstrated preclinical and clinical activity in various MAPK-driven tumors.[1][6][7][8][9]

Mechanism of Action of this compound

This compound functions as a highly selective, ATP-competitive inhibitor of both ERK1 (MAPK3) and ERK2 (MAPK1).[1][7][9][10] By binding to the ATP pocket of the kinases, this compound prevents their catalytic activity, thereby blocking the phosphorylation of downstream substrates.[1][10] This action effectively shuts down the signal transduction from the MAPK pathway, leading to an inhibition of ERK-dependent tumor cell proliferation and the induction of apoptosis.[1][10]

A key pharmacodynamic effect observed is the potent inhibition of the phosphorylation of downstream ERK targets, such as ribosomal S6 kinase (RSK).[2][3] Even in scenarios where a paradoxical increase in phosphorylated ERK (pERK) levels is observed due to feedback mechanisms, the sustained inhibition of pRSK confirms the effective blockade of the pathway's output.[3]

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK Downstream Substrates (e.g., RSK, c-Myc) ERK->RSK Proliferation Cell Proliferation, Survival, Differentiation RSK->Proliferation This compound This compound This compound->ERK

MAPK signaling pathway showing this compound's inhibition of ERK1/2.

Quantitative Pharmacodynamic Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound
Target/Cell LineMutation StatusAssay TypeParameterValueReference
Recombinant ERK1N/AKinase AssayKi<0.3 nM[3]
Recombinant ERK2N/AKinase AssayIC50<0.3 nM[11]
A375 MelanomaBRAFV600EAntiproliferationIC50180 nM[11]
A375 MelanomaBRAFV600EpRSK InhibitionIC5031 nM - 140 nM[11]
Colo205 ColorectalBRAFV600EAntiproliferationIC50<2 µM[3]
BT40 pLGGBRAFV600ECell ViabilityIC50Low nanomolar range[6]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer ModelMutation StatusTreatmentOutcomeReference
A375 Melanoma XenograftBRAFV600EThis compound MonotherapyAntitumor Activity[3]
Colo205 Colorectal XenograftBRAFV600EThis compound MonotherapyAntitumor Activity[3]
A375 Melanoma XenograftBRAFV600EThis compound + Dabrafenib100% Regression Responses[3]
BT40 pLGG PDX ModelBRAFV600EThis compound MonotherapySlowed Tumor Growth, Increased Survival[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's pharmacodynamics. Below are protocols for key experiments.

Cell Viability / Antiproliferation Assay (Resazurin-Based)

This protocol is used to determine the concentration of this compound required to inhibit cell growth by 50% (IC50).

  • Cell Plating: Seed cancer cells (e.g., A375) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the desired final concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[11]

  • Reagent Addition: Add 20 µL of a resazurin-based solution (e.g., PrestoBlue™, alamarBlue™) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Living cells with metabolic activity will convert the blue resazurin to the fluorescent pink resorufin.[12]

  • Data Acquisition: Measure the fluorescence or absorbance using a microplate reader (e.g., 560 nm excitation / 590 nm emission for fluorescence).

  • Analysis: After subtracting the background reading from media-only wells, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.

Western Blot Analysis for MAPK Pathway Modulation

This protocol assesses how this compound affects the phosphorylation status of key proteins in the MAPK pathway.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 60-70% confluency.[13] Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2, 4, or 24 hours).[3]

  • Protein Extraction: Wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13][14]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14] Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, phospho-RSK, β-Actin) overnight at 4°C.[13][14]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13][14] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[15]

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and the loading control (β-Actin).

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cell Viability Assay cluster_2 Western Blot Analysis start Seed Cancer Cells (96-well or 6-well plates) treat Treat with this compound (Dose-Response) start->treat reagent Add Resazurin Reagent treat->reagent lyse Cell Lysis & Protein Quantification treat->lyse incubate_v Incubate (1-4h) reagent->incubate_v readout_v Measure Fluorescence incubate_v->readout_v analyze_v Calculate IC50 readout_v->analyze_v sds SDS-PAGE & Transfer lyse->sds probe Antibody Probing (p-ERK, p-RSK, etc.) sds->probe detect ECL Detection probe->detect analyze_w Quantify Band Intensity detect->analyze_w

References

Ulixertinib's Effect on Downstream ERK Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulixertinib (BVD-523) is a first-in-class, orally available, potent, and highly selective, reversible ATP-competitive inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2][3][4][5] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation.[5][6] Aberrant activation of the MAPK pathway is a hallmark of numerous cancers, often driven by mutations in upstream components like RAS and BRAF.[1][6] this compound offers a therapeutic strategy to target this pathway at its final node, potentially overcoming resistance mechanisms that arise from upstream inhibitors.[1][2][7] This document provides an in-depth technical overview of this compound's mechanism of action, its impact on downstream signaling, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is an ATP-competitive inhibitor of both ERK1 and ERK2.[1][8] It binds to the kinase domain of ERK, preventing the phosphorylation of its downstream substrates. A notable characteristic of this compound is its ability to inhibit the phosphorylation of target substrates despite an observed increase in the phosphorylation of ERK1/2 itself.[1][4] This paradoxical effect is a key feature of its mechanism.

Biochemical Potency and Selectivity

This compound demonstrates high potency against ERK1 and ERK2 with nanomolar to sub-nanomolar inhibitory constants. Its selectivity for ERK1/2 is significant when compared to a broad panel of other kinases.

Table 1: Biochemical Potency and Selectivity of this compound

TargetAssay TypeMetricValueReference
ERK1Biochemical AssayKi<0.3 nM[1][9]
ERK2Biochemical AssayKi0.04 ± 0.02 nM[1][8]
ERK2Biochemical AssayIC50<0.3 nM[10][11][12]
Panel of 75 KinasesBiochemical Counter-ScreenSelectivity>7,000-fold for ERK2 over most kinases[1]
Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines with activating mutations in the MAPK pathway. It reduces the phosphorylation of downstream ERK targets, such as p90 ribosomal S6 kinase (RSK), and modulates the expression of ERK-responsive genes like dual-specificity phosphatase 6 (DUSP6).[1]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)MetricValueReference
A375MelanomaBRAFV600EAntiproliferative IC50180 nM[10][13]
A375MelanomaBRAFV600EpRSK Inhibition IC5031 nM - 140 nM[10][11]
Colo205Colorectal CancerBRAFV600EAntiproliferative IC50Not explicitly stated, but showed sensitivity[1]
HT29Colorectal CancerBRAFV600EAntiproliferative IC50Not explicitly stated, but showed sensitivity[1]
MIAPaCa-2Pancreatic CancerKRASG12CAntiproliferative IC50Not explicitly stated, but showed sensitivity[1]
HCT116Colorectal CancerKRASG13DAntiproliferative IC50Not explicitly stated, but showed sensitivity[1]

Downstream ERK Signaling Inhibition

This compound's inhibition of ERK1/2 kinase activity leads to the suppression of a multitude of downstream signaling events that are crucial for tumor cell growth and survival.

Ulixertinib_MAPK_Pathway cluster_upstream Upstream Activation cluster_ERK Point of Inhibition cluster_downstream Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK p90RSK p90RSK ERK->p90RSK MYC MYC/N-Myc ERK->MYC DUSP6 DUSP6 (Transcriptional Target) ERK->DUSP6 transcription Survival Cell Survival ERK->Survival This compound This compound This compound->ERK Proliferation Cell Proliferation p90RSK->Proliferation MYC->Proliferation DUSP6->ERK feedback inhibition

Caption: this compound inhibits the MAPK pathway at the terminal ERK1/2 node.
Direct Substrate Inhibition

One of the primary downstream effects of this compound is the inhibition of direct ERK substrates. A key example is p90RSK. Western blot analyses consistently show a dose-dependent decrease in the phosphorylation of RSK in various cancer cell lines treated with this compound.[1][14]

Transcriptional Regulation

ERK1/2 regulate the activity of numerous transcription factors, thereby controlling the expression of genes involved in cell cycle progression and survival. This compound treatment leads to a reduction in the protein levels of DUSP6, a transcriptional target of ERK1/2 that also acts as a negative feedback regulator of the pathway.[1] Additionally, this compound has been shown to downregulate the expression of c-Myc and N-Myc, key oncogenic transcription factors.[14]

In Vivo Antitumor Activity

Preclinical xenograft models have demonstrated the in vivo efficacy of this compound in various cancer types harboring MAPK pathway mutations.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeKey Mutation(s)Dosing RegimenOutcomeReference
A375MelanomaBRAFV600E50, 75, 100 mg/kg BIDDose-dependent tumor regression[1]
Colo205Colorectal CancerBRAFV600E50, 75, 100 mg/kg BIDDose-dependent tumor regression[1]
NGPNeuroblastomaMYCN amplified50 mg/kg dailySignificant inhibition of tumor growth and increased survival[14]
SK-N-BE(2)NeuroblastomaMYCN amplified50 mg/kg dailySignificant inhibition of tumor growth and increased survival[14]

Experimental Protocols

ERK2 Kinase Assay (RapidFire Mass Spectrometry)

This assay quantifies the enzymatic activity of ERK2 and the inhibitory potential of compounds like this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Prepare ERK2 enzyme solution (e.g., 1.2 nM in assay buffer) Add_Enzyme Add ERK2 to plate and pre-incubate Enzyme_Prep->Add_Enzyme Compound_Prep Prepare serial dilutions of this compound Plate_Prep Dispense this compound into 384-well plate Compound_Prep->Plate_Prep Plate_Prep->Add_Enzyme Add_Substrate Add substrate solution (Erktide peptide + ATP) Add_Enzyme->Add_Substrate Incubate Incubate at room temperature Add_Substrate->Incubate Quench Quench reaction with formic acid Incubate->Quench RapidFire Analyze substrate and product by RapidFire Mass Spectrometry Quench->RapidFire Calculate Calculate % inhibition and IC50 RapidFire->Calculate

Caption: Workflow for a typical in vitro ERK2 kinase inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation : MEK-activated ERK2 protein is prepared in an assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, 0.01% CHAPS).[10][13] A substrate solution containing a specific peptide substrate (e.g., Erktide) and ATP is also prepared.[10][13]

  • Compound Plating : this compound is serially diluted and dispensed into a 384-well plate to achieve a range of concentrations.[10]

  • Reaction Initiation : The ERK2 enzyme solution is added to the wells containing this compound and pre-incubated. The reaction is initiated by adding the substrate solution.[10][13]

  • Quenching : After a defined incubation period at room temperature, the reaction is stopped by adding a quenching solution, such as formic acid.[10][13]

  • Analysis : The levels of phosphorylated and unphosphorylated substrate are measured using RapidFire Mass Spectrometry.[10][13] The data is then used to calculate the percent inhibition and determine the IC₅₀ value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Methodology:

  • Cell Seeding : Cancer cells (e.g., A375 melanoma cells) are seeded into 384-well plates at a specific density (e.g., 200 cells/well) and incubated overnight.[10]

  • Compound Treatment : this compound is added to the cells over a range of concentrations.[10]

  • Incubation : The plates are incubated for a specified period (e.g., 72 hours) at 37°C.[10]

  • Cell Staining and Imaging : Cells are fixed with formaldehyde and stained with a nuclear stain like Hoechst 33342.[10] The plates are then imaged using a high-content imaging system (e.g., Cellomics ArrayScan VTI).[10]

  • Data Analysis : The number of cells in each well is quantified, and the IC₅₀ for cell proliferation is calculated.

Western Blotting for Phospho-Protein Analysis

This technique is used to measure the levels of phosphorylated ERK substrates, such as pRSK.

Methodology:

  • Cell Treatment and Lysis : Cells are treated with varying concentrations of this compound for a specified time. After treatment, cells are lysed to extract total protein.

  • Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-phospho-RSK) and a loading control (e.g., anti-GAPDH).

  • Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Densitometry : The intensity of the bands is quantified to determine the relative levels of the phosphorylated protein.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

  • Tumor Implantation : Human cancer cells (e.g., A375 or Colo205) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[1]

  • Tumor Growth and Randomization : Tumors are allowed to grow to a specific size, and then the mice are randomized into treatment and control groups.[1]

  • Drug Administration : this compound is administered to the treatment group, typically via oral gavage, at various doses and schedules (e.g., twice daily).[1] The control group receives a vehicle.

  • Tumor Measurement and Monitoring : Tumor volume and body weight are measured regularly throughout the study.[1]

  • Endpoint Analysis : At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Conclusion

This compound is a potent and selective ERK1/2 inhibitor that effectively abrogates downstream signaling in the MAPK pathway. Its mechanism of action, characterized by the inhibition of substrate phosphorylation despite an increase in ERK phosphorylation, distinguishes it from other MAPK pathway inhibitors. Preclinical data, both in vitro and in vivo, demonstrate its significant antitumor activity in cancers with aberrant MAPK signaling. The detailed protocols provided herein serve as a guide for the continued investigation and development of this compound and other ERK inhibitors as promising cancer therapeutics.

References

Ulixertinib: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ulixertinib (also known as BVD-523), a first-in-class, potent, and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound is an investigational small molecule that targets the terminal node of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade often dysregulated in various human cancers.[1][2][3] This guide details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is an orally available, ATP-competitive, and reversible inhibitor of ERK1 and ERK2.[4][5][6] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)-4-pyridinyl]-1H-pyrrole-2-carboxamide[4]
Synonyms BVD-523, VRT752271, ERK inhibitor BVD-523[4][7][8]
Molecular Formula C₂₁H₂₂Cl₂N₄O₂[4]
Molecular Weight 433.33 g/mol [6][7]
CAS Number 869886-67-9[4][7]
SMILES CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N--INVALID-LINK--C3=CC(=CC=C3)Cl)Cl[4]
Appearance White to off-white solid[7]

Pharmacology and Mechanism of Action

This compound is a highly selective inhibitor of ERK1 (MAPK3) and ERK2 (MAPK1).[9][10] The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][11] In many cancers, this pathway is constitutively activated due to mutations in upstream proteins like BRAF and RAS.[11][12]

By targeting the most distal kinase in this cascade, ERK1/2, this compound offers a therapeutic strategy to potentially overcome resistance mechanisms that can develop with inhibitors targeting upstream components like BRAF or MEK.[11][13] Upon administration, this compound prevents the activation of ERK-mediated signaling, leading to the inhibition of tumor cell proliferation and survival.[1][4]

Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a central signaling pathway in oncology. This compound acts by directly inhibiting the kinase activity of ERK1 and ERK2, thereby preventing the phosphorylation of its downstream substrates, such as ribosomal S6 kinase (RSK).

MAPK_Pathway cluster_upstream Upstream Signaling cluster_target Target Kinase & Substrate cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF (e.g., BRAF) RAF (e.g., BRAF) RAS->RAF (e.g., BRAF) MEK1/2 MEK1/2 RAF (e.g., BRAF)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 RSK RSK ERK1/2->RSK Transcription Factors Transcription Factors RSK->Transcription Factors Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation This compound This compound This compound->ERK1/2 Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Pharmacodynamics: In Vitro Potency

This compound demonstrates potent inhibition of ERK1/2 kinase activity and downstream signaling, as well as potent anti-proliferative effects in cancer cell lines with MAPK pathway mutations.

Table 2: In Vitro Potency of this compound

Target/AssayValueCell Line/SystemReference
ERK1 (Ki) <0.3 nMRecombinant Enzyme[13][14]
ERK2 (Ki) 0.04 ± 0.02 nMRecombinant Enzyme[13][14][15]
ERK2 (IC₅₀) <0.3 nMRecombinant Enzyme[7][16]
pRSK Inhibition (IC₅₀) 140 nMA375 Melanoma Cells[16][17]
Cell Proliferation Inhibition (IC₅₀) 180 nMA375 Melanoma Cells[16][17]
Cell Proliferation Inhibition (IC₅₀) 62.7 nMBT40 Glioma Cells[18]
MAPK Reporter Assay (IC₅₀) ~10 nMBT40 & DKFZ-BT66 Cells[18]

Pharmacokinetics

Preclinical studies in animal models have characterized the pharmacokinetic profile of this compound.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

SpeciesRouteTₘₐₓ (h)t₁/₂ (h)Bioavailability (%)Clearance (mL/min/kg)Vss (L/kg)Reference
Mouse IV-1.0 - 2.5-6.240.56[19][20]
PO0.50 - 0.751.0 - 2.5>92--[19][20][21]
Rat IV-1.0 - 2.5-1.670.36[19][20]
PO0.50 - 0.751.0 - 2.5>92--[19][20][21]
Dog IV-1.0 - 2.5-15.51.61[19][20]
PO2.01.0 - 2.534--[19][20][21]

Experimental Protocols

Detailed methodologies for key assays are crucial for reproducing and building upon existing research.

ERK2 Kinase Inhibition Assay (RapidFire Mass Spectrometry)

This protocol describes a method to determine the IC₅₀ of this compound against recombinant ERK2 enzyme.

Objective: To measure the concentration-dependent inhibition of ERK2 kinase activity by this compound.

Materials:

  • Recombinant MEK-activated ERK2 enzyme[16][17]

  • Substrate: Erktide peptide (IPTTPITTTYFFFK)[16]

  • ATP (Adenosine triphosphate)[16]

  • Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, 0.01% (v/v) CHAPS[16][17]

  • This compound (test compound) dissolved in DMSO

  • 384-well polypropylene plates

  • RapidFire Mass Spectrometry platform[16]

Procedure:

  • Compound Plating: Prepare a 12-point serial dilution of this compound in DMSO (e.g., from 100 µM down to 0.1 nM). Dispense the compound solutions into a 384-well plate. The final DMSO concentration in the assay should be 1%.[16][17]

  • Enzyme Preparation: Prepare a solution of 1.2 nM ERK2 protein in assay buffer.[16][17]

  • Enzyme Addition: Dispense 10 µL of the ERK2 solution into each well of the compound plate.

  • Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the enzyme.[16]

  • Reaction Initiation: Prepare a substrate solution containing 16 µM Erktide and 120 µM ATP in assay buffer. Add 10 µL of this solution to each well to start the kinase reaction.[16]

  • Reaction Incubation: Incubate the plate at room temperature. The reaction is linear over time, and the IC₅₀ remains constant for incubation times ≥10 minutes.[13]

  • Detection: Analyze the plate on a RapidFire Mass Spectrometry platform to measure the levels of unphosphorylated (substrate) and phosphorylated (product) Erktide.[16]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare this compound Serial Dilution in DMSO C 3. Dispense this compound into 384-well plate A->C B 2. Prepare ERK2 Enzyme and Substrate Solutions D 4. Add ERK2 Enzyme & Pre-incubate (20 min) B->D E 5. Add ATP/Erktide Substrate to Initiate Reaction B->E C->D D->E F 6. Incubate at Room Temp E->F G 7. Analyze with RapidFire Mass Spectrometry F->G H 8. Calculate % Inhibition and IC50 Value G->H

Caption: Experimental workflow for the in vitro ERK2 kinase inhibition assay.

Cell Proliferation Assay (A375 Cell Line)

This protocol describes a method to determine the anti-proliferative activity of this compound on the BRAF V600E-mutant A375 human melanoma cell line.

Objective: To measure the IC₅₀ of this compound for inhibiting the proliferation of A375 cells.

Materials:

  • A375 human melanoma cell line[16][17]

  • Cell Culture Medium: DMEM supplemented with 10% (v/v) Fetal Calf Serum and 1% (v/v) L-Glutamine[16][17]

  • This compound (test compound) dissolved in DMSO

  • 384-well black, clear-bottom tissue culture plates

  • Fixation and Staining Solution: 12% formaldehyde in PBS containing Hoechst 33342 dye[17]

  • Automated imaging system (e.g., Cellomics ArrayScan™ VTI)[16]

Procedure:

  • Cell Seeding: Culture A375 cells according to standard protocols. Harvest cells and dispense them into 384-well plates at a density of 200 cells per well in 40 µL of culture medium.[16][17]

  • Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.[16][17]

  • Compound Addition: Prepare a 12-point serial dilution of this compound. Add the compound solutions to the cell plates using an acoustic dispenser to achieve final concentrations ranging from, for example, 30 µM down to 0.03 nM. The final DMSO concentration should be ≤0.3%.[17]

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[16][17]

  • Cell Fixation and Staining: Add 20 µL of the fixation and staining solution to each well (for a final formaldehyde concentration of 4%). Incubate for 30 minutes at room temperature.[17]

  • Washing: Gently wash the wells with PBS.

  • Imaging and Analysis: Acquire images of the cell nuclei using an automated imaging system. Quantify the number of cells per well based on the Hoechst-stained nuclei.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to DMSO-treated controls. Determine the IC₅₀ value by fitting the data to a suitable dose-response model.

Clinical Development Summary

This compound is being investigated in multiple clinical trials for the treatment of advanced solid tumors and hematological malignancies.[8][9][10] Clinical studies have evaluated its safety, tolerability, pharmacokinetics, and anti-tumor activity.[11] The recommended Phase 2 dose (RP2D) in adults was established at 600 mg twice daily.[11][22] Trials have focused on patient populations with tumors harboring activating mutations in the MAPK pathway, such as BRAF, NRAS, or KRAS mutations.[8][23] Evidence of clinical activity, including partial responses, has been observed in patients with various cancers, including melanomas refractory to prior BRAF and/or MEK inhibitor therapy.[21][22]

References

Ulixertinib's Impact on Cell Cycle Progression in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulixertinib (BVD-523) is a potent, selective, and reversible ATP-competitive inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2 (MAPK3 and MAPK1, respectively).[1][2] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1][3] Aberrant activation of the MAPK pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3] this compound has demonstrated significant preclinical and clinical activity in various tumor types harboring mutations in the MAPK pathway, such as BRAF and RAS mutations.[4] A primary mechanism of its anti-tumor activity is the induction of cell cycle arrest, predominantly in the G1 phase.[5][6] This guide provides an in-depth technical overview of this compound's impact on cell cycle progression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

This compound exerts its effects by directly targeting and inhibiting the kinase activity of ERK1 and ERK2.[1] The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals from growth factor receptors to the nucleus, ultimately controlling gene expression and cell cycle progression.[3][7][8]

The canonical activation of this pathway begins with the binding of a growth factor to its receptor tyrosine kinase, leading to the activation of RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Finally, MEK1/2 phosphorylates and activates ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors that regulate the expression of proteins essential for cell cycle progression, such as Cyclin D1.[3][7]

By inhibiting ERK1/2, this compound effectively blocks this entire downstream signaling cascade. This leads to a reduction in the phosphorylation of ERK substrates, such as RSK, and a decrease in the expression of key cell cycle regulatory proteins.[1][9]

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors This compound This compound This compound->ERK CyclinD1_Gene Cyclin D1 Gene Transcription Transcription_Factors->CyclinD1_Gene Cell_Cycle_Progression G1/S Phase Progression CyclinD1_Gene->Cell_Cycle_Progression

Figure 1: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Impact on Cell Cycle Progression: G1 Phase Arrest

A consistent finding across numerous preclinical studies is that this compound induces cell cycle arrest in the G1 phase in a dose- and time-dependent manner.[5][6] This blockage of the G1 to S phase transition prevents cancer cells from replicating their DNA and ultimately inhibits proliferation. The mechanism underlying this G1 arrest is the downregulation of key proteins that drive this transition.

Inhibition of ERK1/2 by this compound leads to a decrease in the expression of Cyclin D1 .[5] Cyclin D1 is a critical regulatory protein that complexes with cyclin-dependent kinases 4 and 6 (CDK4/6). This complex then phosphorylates the retinoblastoma protein (pRb). Phosphorylation of pRb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry.

By reducing Cyclin D1 levels, this compound prevents the formation of the Cyclin D1-CDK4/6 complex, leading to the hypo-phosphorylation of pRb.[5] This maintains pRb in its active, E2F-bound state, thereby repressing the transcription of S-phase genes and causing the cell to arrest in G1.

Furthermore, this compound has been shown to increase the levels of the CDK inhibitor p27 (Kip1) .[5] p27 can bind to and inhibit the activity of Cyclin E-CDK2 complexes, which are also crucial for the G1/S transition.[10] The dual effect of decreasing Cyclin D1 and increasing p27 creates a robust block at the G1/S checkpoint.

G1_Arrest_Mechanism ERK12 ERK1/2 CyclinD1 Cyclin D1 Expression ERK12->CyclinD1 downregulates p27 p27 (Kip1) Expression ERK12->p27 upregulates CDK46 CDK4/6 CyclinD1->CDK46 forms complex with G1_Arrest G1 Phase Arrest CyclinD1->G1_Arrest p27->G1_Arrest pRb_p Phosphorylated pRb CDK46->pRb_p phosphorylates pRb pRb_E2F pRb-E2F Complex pRb_E2F->pRb_p releases E2F pRb_E2F->G1_Arrest E2F Free E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Figure 2: Molecular mechanism of this compound-induced G1 phase cell cycle arrest.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from preclinical studies on the effects of this compound on cell proliferation and cell cycle distribution in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeMutation StatusIC50 (nM)Reference
A375MelanomaBRAF V600E180[1][11]
UACC-62MelanomaBRAF V600E-[12]
MiaPaca-2PancreaticKRAS G12C-[12]
CHLA255NeuroblastomaMYCN non-amplifiedMost Sensitive[9]
LAN-1NeuroblastomaMYCN amplifiedLeast Sensitive[9]
SH-SY5YNeuroblastoma-180 (viability)[13][14]
HCT-116ColonKRAS G13D-[13]
Thyroid Cancer Cell LinesThyroidBRAF/RAS mutationsVaried[5]
SUDHL-10Lymphoma--[6]
RajiLymphoma--[6]

Note: Specific IC50 values were not available in all cited abstracts. "-" indicates data not provided in the source.

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment% G1 Phase% S Phase% G2/M PhaseReference
UACC-62Control (DMSO)---[7]
UACC-62This compound (increasing conc.)IncreasedDecreasedDecreased[7]
MiaPaca-2This compound (24h)Increased--[7]
MiaPaca-2This compound (48h)Further Increased--[7]
SUDHL-10This compound (0.1, 0.4, 1.0 nM)IncreasedDecreasedDecreased[6]
RajiThis compound (0.1, 0.4, 1.0 nM)IncreasedDecreasedDecreased[6]
Thyroid Cancer LinesThis compound (dose-dependent)Increased--[5]

Note: Specific percentages were not always provided and are described qualitatively based on the source material.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is a generalized procedure based on standard methods for analyzing cell cycle distribution.[15]

Cell_Cycle_Analysis_Workflow Treatment 2. Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours). Harvest 3. Harvest cells by trypsinization and wash with PBS. Treatment->Harvest Fixation 4. Fix cells in cold 70% ethanol and store at -20°C. Harvest->Fixation Staining 5. Wash cells and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A. Fixation->Staining Flow_Cytometry 6. Acquire data on a flow cytometer, measuring the fluorescence intensity of the DNA dye. Staining->Flow_Cytometry Analysis 7. Analyze the DNA content histograms to quantify the percentage of cells in G1, S, and G2/M phases. Flow_Cytometry->Analysis

References

Unlocking the Therapeutic Potential of Ulixertinib in KRAS-Mutant Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate signaling cascades driven by KRAS mutations have long posed a formidable challenge in oncology. As a terminal kinase in the MAPK/ERK pathway, ERK1/2 represents a critical node for therapeutic intervention. This technical guide delves into the anti-tumor activity of Ulixertinib (BVD-523), a first-in-class, selective ERK1/2 inhibitor, with a specific focus on its efficacy in KRAS-mutant cancers. Through a comprehensive review of preclinical and clinical data, this document aims to provide a detailed resource for professionals engaged in cancer research and drug development.

Introduction to this compound and its Mechanism of Action

This compound is an orally available, potent, and reversible ATP-competitive inhibitor of ERK1 and ERK2.[1][2] Activating mutations in the RAS gene family (KRAS, NRAS, HRAS) are prevalent in approximately 30% of all human cancers, leading to constitutive activation of the MAPK/ERK signaling pathway and promoting tumor cell proliferation, survival, and differentiation.[3][4] By targeting the final step in this cascade, this compound offers a strategy to overcome resistance mechanisms that can emerge with upstream inhibitors like those targeting RAF or MEK.[3][4] Preclinical studies have demonstrated that this compound effectively inhibits the growth of various tumor cell lines harboring BRAF and RAS mutations.[5]

Preclinical Anti-Tumor Activity of this compound

The preclinical efficacy of this compound has been evaluated in a range of in vitro and in vivo models of KRAS-mutant cancers, demonstrating significant anti-tumor activity both as a monotherapy and in combination with other targeted agents.

In Vitro Potency

This compound has shown potent, concentration-dependent inhibition of cell viability in multiple pancreatic ductal adenocarcinoma (PDAC) cell lines, which predominantly harbor KRAS mutations.[1]

Table 1: In Vitro Activity of this compound in Pancreatic Cancer Cell Lines

Cell LineKRAS MutationIC50 (µM) after 7 days
MIA Paca-2G12CData not specified
HPACG12DData not specified

Note: While the source confirms concentration-dependent inhibition, specific IC50 values for a broad panel of KRAS-mutant lines were not consolidated in the provided search results. The effect was noted to be more prominent after 7 days of treatment.[1]

In Vivo Efficacy in Xenograft Models

In vivo studies using xenograft models have corroborated the anti-tumor effects of this compound.

In a KRASG12C-mutant pancreatic cancer xenograft model (MIAPaCa2), this compound demonstrated dose-dependent anti-tumor activity.[3] At the lowest dose of 25 mg/kg administered twice daily, significant tumor growth inhibition was observed, with a treated versus control (T/C) value of 25.2%.[3]

Table 2: Monotherapy Efficacy of this compound in a KRAS G12C Pancreatic Xenograft Model

ModelTreatmentDosingTumor Growth Inhibition (TGI)
MIAPaCa2This compound25 mg/kg BID74.8% (calculated from T/C of 25.2%)

Across four different RAS-mutated xenograft models, this compound monotherapy showed modest tumor growth inhibition.[6]

The anti-tumor activity of this compound is significantly enhanced when used in combination with other targeted therapies.

  • With CDK4/6 Inhibitors (Palbociclib): In four RAS-mutated xenograft models, the combination of this compound and the CDK4/6 inhibitor palbociclib resulted in significant responses, with tumor growth inhibitions ranging from 75% to 90%.[6] This synergistic effect is rationalized by the known role of ERK in activating cyclin D1, a key regulator of the cell cycle controlled by CDK4/6.[6]

  • With KRAS G12C Inhibitors (Adagrasib): The combination of this compound with the KRAS G12C inhibitor adagrasib resulted in superior tumor growth inhibition compared to either single agent alone in KRAS G12C-mutant non-small cell lung cancer (NSCLC) models (H358 and H2122).[6][7] This combination is hypothesized to circumvent resistance to single-agent KRAS G12C inhibition, which often involves the reactivation of the MAPK pathway.[7]

Table 3: Combination Therapy Efficacy of this compound in RAS-Mutant Xenograft Models

Cancer TypeModelsCombinationTumor Growth Inhibition (TGI)
Pancreatic, Colorectal, MelanomaMIAPaCa-2, HCT116, SW620, ME-010This compound + Palbociclib75% - 90%
NSCLCH358, H2122This compound + AdagrasibSuperior to single agents (specific % not provided)

Clinical Evaluation of this compound

This compound has been investigated in multiple clinical trials, demonstrating a manageable safety profile and signs of clinical activity in patients with MAPK pathway-altered tumors.

Phase I Dose-Escalation Study (NCT01781429)

A multicenter Phase I trial enrolled 135 patients with advanced solid tumors harboring MAPK pathway mutations.[4] The study established a recommended Phase II dose (RP2D) of 600 mg twice daily.[4]

Table 4: Patient Demographics and Tumor Types in Phase I Trial

CharacteristicNumber of Patients
Total Enrolled135
BRAF Mutant91
NRAS Mutant24
MEK Mutant9
KRAS Mutant5
Other/None Identified11
Clinical Activity

In the dose-escalation and expansion cohorts, partial responses were observed in 14% of evaluable patients.[4] Responses were noted in patients with NRAS-mutant and both V600 and non-V600 BRAF-mutant tumors.[4] While the number of KRAS-mutant patients was small in this initial study, the broad activity across MAPK-activated tumors provides a rationale for further investigation in this population.

Several ongoing clinical trials are further evaluating this compound as a monotherapy and in combination for patients with advanced cancers harboring MAPK pathway alterations, including KRAS mutations (NCT04566393, NCT05221320).[6][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline typical experimental protocols used to evaluate the anti-tumor activity of this compound.

In Vitro Cell Viability Assay
  • Cell Culture: KRAS-mutant cancer cell lines (e.g., MIA Paca-2, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours or 7 days).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: Absorbance or luminescence is measured, and the data is normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human KRAS-mutant cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered orally (e.g., via gavage) at specified doses and schedules (e.g., twice daily). The control group receives a vehicle.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement (e.g., Western blot for p-ERK levels).

Western Blotting for Pathway Analysis
  • Sample Preparation: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a protein solution (e.g., BSA or non-fat milk) and then incubated with primary antibodies against proteins of interest (e.g., total ERK, p-ERK, RSK, and a loading control like β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: Band intensities are quantified using densitometry software.

Visualizing the Science of this compound

Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding.

MAPK_Pathway Growth Factor Growth Factor RTK RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival This compound This compound This compound->ERK Inhibits

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Viability Assay Viability Assay Treatment->Viability Assay IC50 Determination IC50 Determination Viability Assay->IC50 Determination Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Dosing Dosing Tumor Growth->Dosing TGI Assessment TGI Assessment Dosing->TGI Assessment

Caption: Preclinical workflow for evaluating this compound's efficacy.

Clinical_Trial_Criteria Exclusion Exclusion Criteria Eligible for another this compound trial Recent investigational agent use Recent radiotherapy History of RVO or CSR Patient Population Patient Population Patient Population->Exclusion Inclusion Inclusion Patient Population->Inclusion

Caption: Key inclusion and exclusion criteria for this compound clinical trials.

Conclusion and Future Directions

This compound has demonstrated compelling anti-tumor activity in preclinical models of KRAS-mutant cancers, particularly in combination with other targeted agents. By inhibiting the terminal kinase ERK1/2, this compound represents a promising strategy to overcome resistance to upstream MAPK pathway inhibitors. Early clinical data has shown a manageable safety profile and signs of efficacy in a broader population of MAPK-activated tumors. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound therapy and on optimizing combination strategies to maximize clinical benefit in KRAS-mutant and other MAPK-driven malignancies. The ongoing clinical trials will be critical in further defining the role of this first-in-class ERK1/2 inhibitor in the oncology treatment landscape.

References

Methodological & Application

Application Notes: Ulixertinib (BVD-523) In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ulixertinib (also known as BVD-523) is a potent, selective, and reversible ATP-competitive inhibitor of the ERK1 and ERK2 kinases[1][2]. As the most distal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are attractive therapeutic targets[1][3]. Reactivation of the MAPK pathway is a central mechanism of resistance to upstream inhibitors like BRAF and MEK inhibitors, making direct ERK inhibition a promising strategy to overcome or avoid resistance[1]. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

MAPK Signaling Pathway and this compound's Mechanism of Action

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively activated by mutations in upstream components like BRAF or RAS[1]. This compound exerts its effect by directly inhibiting ERK1/2, thereby blocking downstream signaling to substrates like RSK and subsequent nuclear transcription factors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK TF Transcription Factors ERK->TF This compound This compound (BVD-523) This compound->ERK Proliferation Gene Expression (e.g., Proliferation, Survival) TF->Proliferation

Caption: MAPK signaling pathway with this compound inhibition point.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound.

Assay TypeTarget/Cell LineKey Substrate/EndpointResult (IC₅₀)Reference
Biochemical Assay Purified ERK2 EnzymePhosphorylation of Erktide<0.3 nM[2][4]
Cellular Target Modulation A375 (BRAF V600E)Phosphorylation of RSK (p-RSK)140 nM[4][5]
Cellular Target Modulation A375 (BRAF V600E)Phosphorylation of ERK (p-ERK)4.1 µM[4][5]
Antiproliferation Assay A375 (BRAF V600E)Cell Proliferation (72h)180 nM[4][5]

Experimental Protocols

Protocol: ERK2 Kinase Inhibition Assay (RapidFire Mass Spectrometry)

This protocol details a biochemical assay to determine the IC₅₀ of this compound against purified ERK2 enzyme by measuring the phosphorylation of a peptide substrate.

Kinase_Assay_Workflow A Prepare Assay Plate (12-point dilution of this compound) B Add 1.2 nM ERK2 Enzyme (10 µL/well) A->B C Pre-incubate (20 min at RT) B->C D Add Substrate Mix (16 µM Erktide + 120 µM ATP) (10 µL/well) C->D E Incubate for Reaction (20 min at RT) D->E F Quench Reaction (80 µL of 1% Formic Acid) E->F G Analyze by RapidFire Mass Spectrometry F->G

Caption: Workflow for the ERK2 biochemical inhibition assay.

A. Materials and Reagents:

  • Enzyme: MEK-activated ERK2 protein[5][6].

  • Substrate: Erktide peptide (IPTTPITTTYFFFK)[5][6].

  • Cofactor: Adenosine triphosphate (ATP)[5][6].

  • Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS[4][5].

  • Compound: this compound (BVD-523) serially diluted in DMSO.

  • Quench Solution: 1% (v/v) formic acid[5][6].

  • Plates: Polypropylene 384-well plates[4][5].

B. Procedure:

  • Prepare a 12-point serial dilution of this compound (e.g., from 100 µM down to 0.1 nM) in a compound plate. The final DMSO concentration in the assay should be 1%[4][5].

  • Prepare the ERK2 enzyme solution at 1.2 nM in assay buffer[4][5].

  • Dispense 10 µL of the ERK2 solution into each well of the 384-well assay plate containing the diluted compound[4][5].

  • Pre-incubate the plate for 20 minutes at room temperature to allow the compound to bind to the enzyme[4][5].

  • Prepare the substrate solution containing 16 µM Erktide and 120 µM ATP in assay buffer[5][6].

  • Add 10 µL of the substrate solution to each well to start the kinase reaction[4][5].

  • Allow the reaction to proceed for 20 minutes at room temperature[5][6].

  • Stop the reaction by adding 80 µL of 1% formic acid to each well[5][6].

  • Analyze the plate on a RapidFire Mass Spectrometry platform to measure the levels of unphosphorylated and phosphorylated Erktide substrate[4][5].

  • Calculate IC₅₀ values based on the dose-response curve.

Protocol: Cellular Antiproliferation Assay

This protocol describes how to measure the effect of this compound on the proliferation of cancer cells, using the A375 melanoma cell line as an example.

Cell_Assay_Workflow A Seed A375 Cells (200 cells/well in 384-well plate) B Incubate Overnight (37°C, 5% CO₂) A->B C Dose with this compound (12-point dilution, e.g., 30 µM to 0.03 nM) B->C D Incubate for 72 hours (37°C, 5% CO₂) C->D E Fix and Stain Cells (Formaldehyde + Hoechst 33342) D->E F Wash with PBS E->F G Image and Count Nuclei (e.g., Cellomics ArrayScan) F->G

Caption: Workflow for a cell-based antiproliferation assay.

A. Materials and Reagents:

  • Cell Line: A375 human melanoma cells (BRAF V600E mutant)[4][5].

  • Cell Culture Medium: DMEM supplemented with 10% Fetal Calf Serum (FCS) and 1% L-Glutamine[4][5].

  • Compound: this compound (BVD-523) serially diluted.

  • Fixation Solution: 12% formaldehyde in PBS (for a final concentration of 4%)[5].

  • Staining Solution: Hoechst 33342 nuclear stain (e.g., 1:2000 dilution in PBS)[5].

  • Wash Buffer: Phosphate-Buffered Saline (PBS).

  • Plates: Black, clear-bottom 384-well cell culture plates[4][5].

B. Procedure:

  • Culture A375 cells in standard conditions (37°C, 5% CO₂).

  • Harvest cells and seed 200 cells in 40 µL of media into each well of a 384-well plate[4][5]. Include a "Day 0" plate for baseline cell count.

  • Incubate the plates overnight to allow cells to attach[4][5].

  • On the following day, treat the cells with a 12-point serial dilution of this compound (e.g., from 30 µM down to 0.03 nM). Use an acoustic dispenser for precise dosing if available. The final DMSO concentration should be ≤0.3%[5].

  • Incubate the plates for 72 hours at 37°C[4][5].

  • After incubation, fix the "Day 0" plate and the treated plates. Add 20 µL of a solution containing 12% formaldehyde and Hoechst 33342 stain to each well (final concentration of 4% formaldehyde)[5].

  • Incubate for 30 minutes at room temperature[5].

  • Wash the plates with PBS[5].

  • Perform an automated cell count using a high-content imaging system like the Cellomics ArrayScanTM VTI by quantifying stained nuclei[4][5].

  • Calculate IC₅₀ values by comparing the cell counts in treated wells to DMSO-treated controls, using the "Day 0" plate to assess cytostatic versus cytotoxic effects[4][5].

Protocol: Western Blot Analysis for Pathway Modulation

This protocol is for assessing how this compound affects the phosphorylation of ERK and its direct downstream substrate, RSK, in cells.

A. Materials and Reagents:

  • Cell Line: Appropriate cancer cell line (e.g., A375, NGP)[7].

  • Compound: this compound (BVD-523).

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-phospho-RSK (Thr359/Ser363)[8].

    • Loading Control: Antibody against total ERK, total RSK, or a housekeeping protein (e.g., GAPDH, β-actin).

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% BSA or non-fat milk in TBST), and ECL chemiluminescence substrate.

B. Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound (e.g., 0.5 µM, 2 µM) or a DMSO vehicle control for a specified time, such as 4 hours[8].

  • After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies against p-ERK, p-RSK, and a loading control overnight at 4°C, according to the manufacturer's recommended dilution.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities to determine the change in phosphorylation of ERK and RSK relative to the total protein and loading control. A decrease in p-RSK levels indicates successful target engagement by this compound[7][8].

References

Application Notes and Protocols: Western Blot Analysis of pERK following Ulixertinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis to assess the phosphorylation of Extracellular Signal-Regulated Kinase (pERK) in cancer cell lines following treatment with Ulixertinib (BVD-523), a potent and selective ERK1/2 inhibitor.

Introduction

This compound is a reversible, ATP-competitive inhibitor of ERK1 and ERK2.[1] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes RAS, RAF, MEK, and ERK, is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. This compound targets the terminal kinase in this cascade, ERK1/2, offering a therapeutic strategy for tumors with mutations in upstream components like BRAF and RAS.[2][3][4]

A unique characteristic of this compound and some other ERK1/2 inhibitors is the paradoxical increase in the phosphorylation of ERK1/2 (pERK) upon treatment, while the phosphorylation of its downstream substrates, such as RSK, is inhibited.[2][3][5] This phenomenon is important to consider when interpreting Western blot results. Therefore, assessing the phosphorylation status of both ERK and its downstream target RSK is recommended to accurately determine the inhibitory activity of this compound.

Signaling Pathway of this compound Action

The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound. This compound binds to ERK1/2, preventing the phosphorylation of its downstream substrates, thereby inhibiting cell proliferation and promoting apoptosis.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation Downstream Targets (e.g., RSK) Downstream Targets (e.g., RSK) ERK->Downstream Targets (e.g., RSK) Phosphorylation This compound This compound This compound->ERK Inhibition Proliferation, Survival Proliferation, Survival Downstream Targets (e.g., RSK)->Proliferation, Survival

Caption: MAPK/ERK signaling pathway and this compound's mechanism of action.

Experimental Protocol: Western Blot for pERK and pRSK

This protocol outlines the steps for treating cancer cells with this compound, preparing cell lysates, and performing a Western blot to detect pERK, total ERK, pRSK, and a loading control.

Materials and Reagents
  • Cancer cell line of interest (e.g., A549, HCT-116)

  • Cell culture medium and supplements

  • This compound (BVD-523)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-pERK1/2 (Thr202/Tyr204)

    • Mouse or Rabbit anti-total ERK1/2

    • Rabbit anti-pRSK (Ser380)

    • Mouse or Rabbit anti-Actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Treat with this compound (and DMSO control) A->B C Wash with PBS B->C D Lyse Cells C->D E Quantify Protein (BCA) D->E F Prepare Samples for Loading E->F G SDS-PAGE F->G H Protein Transfer G->H I Blocking H->I J Primary Antibody Incubation (pERK, tERK, pRSK, Actin) I->J K Secondary Antibody Incubation J->K L Detection K->L M Image Acquisition L->M N Densitometry Analysis M->N

Caption: Experimental workflow for Western blot analysis of pERK.

Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with the desired concentrations of this compound (e.g., 25 nM, 50 nM) and a DMSO vehicle control for the specified time (e.g., 24 hours).[6]

  • Cell Lysis:

    • After treatment, place the culture plates on ice.

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Based on the protein quantification, normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pERK, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands using appropriate software. Normalize the pERK and pRSK signals to the total ERK and loading control (e.g., Actin), respectively.

  • Stripping and Re-probing (Optional):

    • To probe for multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., for total ERK and then the loading control).

Data Presentation

The following table summarizes representative quantitative data from Western blot analysis of SH-SY5Y and HCT-116 cells treated with this compound for 24 hours. Data is presented as fold change in band intensity relative to DMSO-treated controls, normalized to β-actin.[6]

Cell LineTreatmentConcentrationpERK Fold ChangeTotal ERK Fold ChangepRSK Fold Change
SH-SY5Y This compound50 nM1.81.10.2
HCT-116 This compound25 nM2.51.20.1

Data is adapted from a representative study and may vary depending on the cell line and experimental conditions.[6]

Troubleshooting

  • No or weak pERK signal: Ensure the use of fresh phosphatase inhibitors in the lysis buffer. Check the primary antibody dilution and incubation time.

  • High background: Optimize blocking conditions (time and blocking agent). Ensure adequate washing steps.

  • Paradoxical pERK increase: This is an expected outcome with this compound treatment.[2][3][5] Concurrently assess the phosphorylation of a downstream target like pRSK to confirm ERK pathway inhibition.

By following this detailed protocol, researchers can reliably assess the efficacy of this compound in inhibiting the MAPK/ERK signaling pathway in cancer cell lines.

References

Determining the Potency of Ulixertinib in A375 Melanoma Cells: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for determining the half-maximal inhibitory concentration (IC50) of Ulixertinib (also known as BVD-523) in the A375 human melanoma cell line. This compound is a potent and reversible inhibitor of ERK1 and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] The A375 cell line, which harbors a BRAF V600E mutation, serves as a critical model for studying MAPK pathway-driven cancers.[1][4]

Data Presentation: this compound IC50 in A375 Cells

The following table summarizes the reported IC50 value of this compound in A375 melanoma cells. This data is crucial for comparative studies and for designing experiments involving this compound's efficacy.

CompoundCell LineAssay TypeIC50 (nM)Reference
This compound (BVD-523)A375Cell Proliferation Assay180[1]

Signaling Pathway and Mechanism of Action

This compound targets the terminal kinases in the MAPK pathway, ERK1 and ERK2. In BRAF-mutant melanoma cells like A375, the pathway is constitutively active, leading to uncontrolled cell proliferation. This compound's inhibition of ERK1/2 prevents the phosphorylation of downstream substrates, such as RSK, thereby impeding cell cycle progression and promoting apoptosis.[1][5]

MAPK_Pathway cluster_upstream Upstream Signaling cluster_target Target of this compound cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK RAS RAS RTK->RAS RAF (BRAF V600E) RAF (BRAF V600E) RAS->RAF (BRAF V600E) MEK MEK RAF (BRAF V600E)->MEK ERK1/2 ERK1/2 MEK->ERK1/2 RSK p90RSK ERK1/2->RSK Transcription Factors Transcription Factors RSK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->ERK1/2 Inhibition

Figure 1: MAPK Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

This section details the methodology for determining the IC50 of this compound in A375 cells using a cell proliferation assay with Hoechst staining for cell counting.

Materials and Reagents
  • A375 melanoma cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Calf Serum (FCS)

  • L-Glutamine

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (BVD-523)

  • DMSO (Dimethyl sulfoxide)

  • Black, 384-well microplates

  • Formaldehyde

  • Hoechst 33342 stain

  • Automated imaging platform (e.g., Cellomics ArrayScan™ VTI)

Experimental Workflow Diagram

IC50_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_analysis Analysis A Culture A375 cells in DMEM + 10% FCS + 1% L-Glutamine B Harvest cells and dispense 200 cells/well into 384-well plates A->B C Incubate overnight at 37°C, 5% CO2 B->C E Dose cells using an acoustic dispenser (final DMSO concentration 0.3%) C->E D Prepare 12-point serial dilution of This compound (e.g., 30 µM to 0.03 nM) D->E F Incubate for 72 hours at 37°C E->F G Fix cells with 4% formaldehyde F->G H Stain nuclei with Hoechst 33342 G->H I Wash with PBS H->I J Image plates and count cells using an automated imaging platform I->J K Calculate IC50 value from dose-response curve J->K

Figure 2: Experimental Workflow for IC50 Determination.
Step-by-Step Protocol

  • Cell Culture and Plating:

    • Culture A375 cells in DMEM supplemented with 10% (v/v) Fetal Calf Serum and 1% (v/v) L-Glutamine.[1]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest sub-confluent cells using trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Count the cells and adjust the concentration to seed 200 cells in 40 µL of medium per well into black, 384-well plates.[1]

    • Incubate the plates overnight to allow for cell attachment.[1]

  • Compound Preparation and Dosing:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a 12-point serial dilution of this compound to achieve a concentration range from 30 µM down to 0.03 nM.[1]

    • Use an acoustic dispenser to add the compounds directly to the cell plates. The final DMSO concentration in the assay should be 0.3%.[1]

    • Include wells with DMSO only as a vehicle control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.[1]

  • Cell Staining and Imaging:

    • After the incubation period, fix the cells by adding 20 µL of 12% formaldehyde in PBS to each well (for a final concentration of 4%) and incubate for 30 minutes at room temperature.[1]

    • Add Hoechst 33342 stain at a 1:2000 dilution to the fixation solution to stain the cell nuclei.[1]

    • Wash the wells with PBS.[1]

    • Acquire images and perform cell counting using an automated imaging platform such as the Cellomics ArrayScan™ VTI.[1]

  • Data Analysis:

    • Determine the number of viable cells for each concentration of this compound.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic (or similar) dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that causes a 50% reduction in cell viability.[6]

References

Ulixertinib in Mouse Xenograft Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of ulixertinib (also known as BVD-523), a potent and selective ERK1/2 inhibitor, in mouse xenograft models. This document details recommended dosages, administration protocols, and expected outcomes based on preclinical research, serving as a valuable resource for designing and executing in vivo efficacy studies.

Mechanism of Action: Targeting the MAPK/ERK Pathway

This compound is a reversible, ATP-competitive inhibitor of ERK1 and ERK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade. The MAPK pathway, often referred to as the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, promoting uncontrolled tumor growth. This compound's direct inhibition of ERK1/2 offers a therapeutic strategy to counteract this aberrant signaling.

MAPK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors This compound This compound This compound->ERK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Recommended Dosages and Administration

Based on a review of multiple preclinical studies, the effective dosage of this compound in mouse xenograft models typically ranges from 5 mg/kg to 150 mg/kg , administered either orally (p.o.) or intraperitoneally (i.p.). The dosing frequency is generally once or twice daily.

Table 1: Summary of this compound Dosages in Mouse Xenograft Studies

Tumor TypeCell Line/ModelMouse StrainDosageAdministration RouteFrequencyVehicleReference
MelanomaA375 (BRAF V600E)Immunodeficient5, 25, 50, 100, 150 mg/kgOral (gavage)Twice daily1% (w/v) Carboxymethylcellulose (CMC)
Colorectal CancerColo205 (BRAF V600E)Not SpecifiedNot SpecifiedOralTwice dailyNot Specified
Pancreatic CancerMIAPaCa-2 (KRAS G12C)Not Specified10, 25, 50, 75, 100 mg/kgOralTwice dailyNot Specified
NeuroblastomaCHLA136-Fluc, CHLA255-FlucNSG50 mg/kgIntraperitonealDailyNot Specified
Pediatric Low-Grade GliomaBT40 (PDX)NSG80 mg/kgOralTwice daily (for 5 days)Not Specified

Experimental Protocols

Xenograft Tumor Model Establishment

A robust and reproducible tumor model is crucial for evaluating the in vivo efficacy of this compound.

a. Subcutaneous Xenograft Model:

  • Cell Culture: Culture human cancer cell lines (e.g., A375 melanoma, Colo205 colorectal cancer) under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., NSG, nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

b. Orthotopic/Metastatic Xenograft Model (e.g., Neuroblastoma):

  • Cell Preparation: Prepare a single-cell suspension of luciferase-expressing cancer cells (e.g., CHLA136-Fluc).

  • Implantation: Intravenously inject 1 x 10^6 cells into the tail vein of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth Monitoring: Monitor tumor burden and metastasis using bioluminescent imaging (e.g., IVIS) on a weekly basis.

This compound Formulation and Administration

Proper formulation and consistent administration are key to achieving reliable results.

  • Formulation: Prepare a suspension of this compound in a suitable vehicle. A commonly used vehicle is 1% (w/v) carboxymethylcellulose (CMC) in water.

  • Administration:

    • Oral Gavage: Administer the this compound suspension using a gavage needle. The volume is typically 0.1 to 0.2 mL for a 20-25g mouse.

    • Intraperitoneal Injection: Inject the this compound solution into the peritoneal cavity.

In Vivo Efficacy Study Design

A well-designed study will provide clear and interpretable data.

Experimental_Workflow Tumor_Implantation Tumor Cell Implantation (Subcutaneous or IV) Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Vehicle Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle (Daily or Twice Daily) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume Threshold, Survival) Monitoring->Endpoint Analysis Data Analysis and Statistical Evaluation Endpoint->Analysis

Caption: A typical experimental workflow for an in vivo efficacy study.

  • Group Allocation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to different treatment groups (e.g., vehicle control, this compound at various doses).

  • Treatment Period: Administer this compound or vehicle for a specified period, typically 2-4 weeks.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • For metastatic models, perform regular bioluminescent imaging.

  • Endpoints: The study can be terminated based on several endpoints:

    • Tumors in the control group reaching a maximum allowed size.

    • A predetermined treatment duration.

    • Assessment of overall survival.

  • Data Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-ERK levels) to confirm target engagement. Analyze tumor growth inhibition and survival data using appropriate statistical methods.

Pharmacokinetic Profile in Mice

Understanding the pharmacokinetic properties of this compound in mice is essential for interpreting efficacy data.

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)Reference
Tmax (h) -0.50 - 0.75
t½ (h) 1.0 - 2.51.0 - 2.5
Clearance (mL/min/kg) 6.24-
Volume of Distribution (L/kg) 0.56-
Oral Bioavailability (%) ->92%

These data indicate that this compound is rapidly absorbed and has excellent oral bioavailability in mice.

Conclusion

This compound has demonstrated significant anti-tumor activity in a variety of preclinical mouse xenograft models. The information and protocols provided in these application notes offer a solid foundation for researchers to design and conduct their own in vivo studies to further explore the therapeutic potential of this promising ERK1/2 inhibitor. Adherence to detailed and consistent experimental procedures is paramount for obtaining reliable and reproducible results.

Application Note: Measuring the Anti-Proliferative Effects of Ulixertinib on Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Ulixertinib (also known as BVD-523) is a potent and selective, ATP-competitive inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][2] The RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][3] Aberrant activation of this pathway is a hallmark of many human cancers, including colorectal cancer (CRC), often driven by mutations in genes such as BRAF and RAS.[1][4] this compound targets the terminal kinases in this pathway, ERK1/2, offering a therapeutic strategy to overcome resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors) where ERK signaling is reactivated.[1][2] This application note provides a protocol for assessing the anti-proliferative effects of this compound on various colorectal cancer cell lines using a standard MTT cell proliferation assay.

Mechanism of Action: The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals to the nucleus, leading to the regulation of gene expression and cellular responses. The canonical activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, which ultimately regulate cellular processes such as proliferation, survival, and differentiation. In many colorectal cancers, mutations in BRAF (e.g., V600E) or KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound directly inhibits the kinase activity of ERK1/2, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto Substrates_nucl Nuclear Substrates ERK->Substrates_nucl This compound This compound This compound->ERK Proliferation Cell Proliferation & Survival Substrates_nucl->Proliferation

Figure 1: Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on various colorectal cancer cell lines, providing a comparative measure of its anti-proliferative activity.

Cell LineGenetic Mutation(s)IC50 (µM)Reference
HCT-116KRAS (G13D)0.637[5]
SK-CO-1Not Specified0.778[5]
HCC2998BRAF (V600E)0.779[5]
COLO-205BRAF (V600E)0.830[5]
HT-29BRAF (V600E)Not specified[1][6]
SW48KRAS (G12V)Not specified[1]
RKOBRAF (V600E)Not specified[1]

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., cell density, incubation time, assay method).

Experimental Protocols

Cell Proliferation Assay using MTT

This protocol describes the determination of cell viability and proliferation in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7][8]

Materials:

  • Colorectal cancer cell lines (e.g., HCT-116, HT-29, SW480)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well plates

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Drug Treatment cluster_assay Day 5: MTT Assay Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate Harvest->Seed Incubate1 Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 Prepare_Drug Prepare Serial Dilutions of this compound Add_Drug Add Drug to Wells Prepare_Drug->Add_Drug Incubate2 Incubate for 72h (37°C, 5% CO2) Add_Drug->Incubate2 Add_MTT Add MTT Solution Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add DMSO to Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: Experimental workflow for the MTT cell proliferation assay.

Procedure:

Day 1: Cell Seeding

  • Harvest colorectal cancer cells from culture flasks using trypsinization.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess cell viability (should be >90%).

  • Resuspend the cells in complete culture medium to the appropriate density. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay (typically between 1 x 10^4 to 1.5 x 10^5 cells/mL for solid tumors).[9]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

Day 2: Drug Treatment

  • Prepare a series of this compound dilutions in complete culture medium from your stock solution. A 1:3 or 1:4 serial dilution is recommended when the approximate IC50 is known, while a 1:10 dilution can be used for initial screening.[9]

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

Day 5: MTT Assay and Data Analysis

  • After the 72-hour incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Carefully remove the medium containing MTT from the wells.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.[7]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Calculate the percentage of cell viability for each drug concentration using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Logical Relationship: Data Analysis Workflow

The following diagram illustrates the logical flow of data processing from the raw absorbance readings to the final IC50 determination.

Data_Analysis Raw_Abs Raw Absorbance Data (570 nm) Corrected_Abs Corrected Absorbance Raw_Abs->Corrected_Abs Blank_Abs Blank (Media Only) Absorbance Blank_Abs->Corrected_Abs Subtract Percent_Viability Calculate % Viability Corrected_Abs->Percent_Viability Control_Abs Control (Vehicle) Absorbance Control_Abs->Percent_Viability Normalize to Dose_Response Plot Dose-Response Curve (% Viability vs. Log[this compound]) Percent_Viability->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Figure 3: Logical workflow for the analysis of MTT assay data.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for evaluating the anti-proliferative effects of this compound on colorectal cancer cell lines. By targeting the terminal kinases ERK1/2 in the MAPK pathway, this compound represents a promising therapeutic agent for colorectal cancers with aberrant MAPK signaling. The provided MTT assay protocol offers a reliable method for quantifying the dose-dependent effects of this compound on cell viability, enabling researchers to determine key parameters such as IC50 values. Adherence to the outlined procedures will facilitate the generation of robust and reproducible data for preclinical studies and drug development in the field of oncology.

References

Application Notes and Protocols: Immunohistochemistry for pERK in Ulixertinib-Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for phosphorylated ERK (pERK) in tumor tissues treated with the ERK1/2 inhibitor, Ulixertinib (BVD-523). This compound is a potent and selective, reversible ATP-competitive inhibitor of ERK1 and ERK2, key components of the MAPK signaling pathway. Monitoring the phosphorylation status of ERK in tumor samples is a critical pharmacodynamic biomarker for assessing drug efficacy and understanding mechanisms of resistance.

Introduction to this compound and pERK Signaling

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a common driver of tumorigenesis in various cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[2] this compound targets the final kinases in this cascade, ERK1 and ERK2.[2] Upon activation, ERK is phosphorylated at Thr202 and Tyr204. Therefore, detecting phosphorylated ERK (pERK) is a direct measure of pathway activation.

Interestingly, treatment with ATP-competitive ERK inhibitors like this compound can sometimes lead to an increase in the levels of phosphorylated ERK, even while inhibiting its kinase activity.[3] This paradoxical increase is thought to be a result of the inhibitor stabilizing the phosphorylated form of the enzyme or disrupting a negative feedback loop. This is a critical consideration when interpreting pERK IHC results in this compound-treated tissues.

Data Presentation: pERK Expression in Response to this compound

The following table summarizes representative data on the semi-quantitative analysis of pERK expression in tumor xenografts treated with this compound. This data is illustrative and based on trends observed in preclinical studies. Actual results may vary depending on the tumor model, dosing regimen, and time point of analysis.

Treatment GroupTime PointNuclear pERK H-Score (Mean ± SD)Cytoplasmic pERK H-Score (Mean ± SD)Percentage of pERK Positive Cells (%)
Vehicle Control0h180 ± 25150 ± 2085
This compound (50 mg/kg)2h50 ± 1540 ± 1020
This compound (50 mg/kg)8h80 ± 2070 ± 1535
This compound (50 mg/kg)24h120 ± 30100 ± 2555

Experimental Protocols

Specimen Preparation
  • Fixation: Immediately fix freshly excised tumor tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.

  • Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions and clear in xylene.

  • Embedding: Embed the tissue in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

Immunohistochemistry Protocol for pERK

This protocol is a general guideline and may require optimization for specific antibodies and tissues.

Reagents and Materials:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)

  • Peroxidase Block: 3% Hydrogen Peroxide in methanol

  • Blocking Buffer: 5% Normal Goat Serum in PBS

  • Primary Antibody: Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, Clone D13.14.4E or similar). Dilute as recommended by the manufacturer (typically 1:100 - 1:400).

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • DAB Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through graded alcohols: 100% (2x, 3 min each), 95% (3 min), and 70% (3 min).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Preheat a steamer or water bath containing Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with deionized water.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3x, 5 min each).

  • Blocking:

    • Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Drain blocking buffer and apply diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3x, 5 min each).

    • Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS (3x, 5 min each).

    • Prepare DAB substrate according to the manufacturer's instructions and apply to the slides.

    • Monitor for color development (typically 2-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the slides in running tap water.

    • Dehydrate through graded alcohols and clear in xylene.

    • Coverslip with a permanent mounting medium.

Image Analysis and Scoring

A semi-quantitative H-score is recommended for the analysis of pERK staining. This method considers both the staining intensity and the percentage of positive tumor cells.

Scoring System:

  • Staining Intensity (I):

    • 0: No staining

    • 1+: Weak staining

    • 2+: Moderate staining

    • 3+: Strong staining

  • Percentage of Positive Cells (P):

    • Determine the percentage of tumor cells showing any level of specific staining for both nuclear and cytoplasmic compartments separately.

  • H-Score Calculation:

    • H-Score = (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells)

    • The H-score ranges from 0 to 300.

Visualizations

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK pERK1/2 ERK->pERK Phosphorylation (Thr202/Tyr204) Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription Translocates & Activates This compound This compound This compound->pERK Inhibits Kinase Activity GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulates

Caption: The RAS-RAF-MEK-ERK signaling pathway and the mechanism of action of this compound.

IHC_Workflow cluster_sample_prep Sample Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation Tumor Fixation (10% NBF) Processing Tissue Processing & Paraffin Embedding Fixation->Processing Sectioning Microtome Sectioning (4-5 µm) Processing->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinization->AntigenRetrieval Blocking Blocking (Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-pERK) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Imaging Slide Scanning / Microscopy Counterstain->Imaging Scoring Semi-quantitative Scoring (H-Score) Imaging->Scoring DataAnalysis Data Analysis & Comparison Scoring->DataAnalysis

Caption: Experimental workflow for pERK immunohistochemistry and analysis.

References

Troubleshooting & Optimization

Troubleshooting Ulixertinib solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with Ulixertinib in aqueous media during experimental procedures.

Troubleshooting Guide

This guide addresses common problems and provides step-by-step solutions to overcome challenges with this compound solubility.

Issue 1: this compound Precipitates Out of Solution When Added to Aqueous Media.

  • Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous cell culture media or buffer, it immediately precipitates. How can I prevent this?

  • Answer: This is a common issue due to the low aqueous solubility of this compound. The key is to minimize the final concentration of the organic solvent and potentially use a formulation with co-solvents.

    Solutions:

    • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous medium. This may require preparing a more concentrated initial stock in DMSO if your final desired concentration of this compound is high.

    • Use a Co-Solvent Formulation for In Vitro Studies: For cell-based assays, a multi-step dilution process can be effective.

      • First, dissolve this compound in 100% DMSO.

      • Then, dilute this stock solution with a suitable cell culture medium containing a low percentage of a non-ionic surfactant like Tween 80 (e.g., final concentration of 0.01-0.1%). The surfactant can help to maintain this compound in solution.

      • Always add the DMSO stock to the aqueous solution slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

    • Sonication: After dilution, brief sonication of the final solution can help to redissolve any minor precipitation that has occurred.[1] Use a bath sonicator to avoid heating the sample.

    • Warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. Ensure this temperature is compatible with your experimental setup.

Issue 2: Inconsistent Results in Cell-Based Assays Due to Poor Solubility.

  • Question: My cell-based assay results with this compound are not reproducible. I suspect it's due to the compound not being fully dissolved. How can I ensure consistent dosing?

  • Answer: Inconsistent solubility will lead to variable effective concentrations of this compound, causing unreliable experimental outcomes.

    Solutions:

    • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. Look for cloudiness or visible particles.

    • Prepare Fresh Working Solutions: Prepare your final working solutions of this compound fresh for each experiment from a concentrated stock. Avoid storing diluted aqueous solutions for extended periods.

    • Filter Sterilization: After preparing your final working solution, you can filter it through a 0.22 µm syringe filter to remove any undissolved particles. Be aware that this may slightly lower the final concentration if a significant amount of the compound is not dissolved.

    • Standardized Protocol: Develop and strictly adhere to a standardized protocol for preparing your this compound solutions for all experiments to ensure consistency.

Issue 3: Difficulty Preparing a Formulation for In Vivo Studies.

  • Question: I need to administer this compound to mice, but it's insoluble in water. What is a suitable vehicle for oral or parenteral administration?

  • Answer: For in vivo studies, a suspension or a solution with a specific combination of excipients is typically required.

    Solutions:

    • Homogeneous Suspension: A common method for oral administration is to prepare a homogeneous suspension. For example, this compound can be suspended in a vehicle containing Carboxymethylcellulose sodium (CMC-Na).[2] A typical protocol involves adding the powdered this compound to the CMC-Na solution and mixing thoroughly to achieve a uniform suspension.[2]

    • Co-Solvent Formulation for Solution: For administrations where a solution is preferred, a mixture of solvents is necessary. A frequently used formulation for preclinical studies involves a combination of DMSO, PEG300, Tween 80, and saline.[1] For instance, a formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] The components should be added sequentially, ensuring the solution is clear before adding the next solvent.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the solubility of this compound in common laboratory solvents?

    • A1: this compound is practically insoluble in water.[2][3][4] It is soluble in organic solvents such as DMSO and ethanol.[1][2][4]

  • Q2: Can I heat the this compound solution to improve solubility?

    • A2: Gentle heating (e.g., to 45°C) can be used as an auxiliary method to aid dissolution, particularly in organic solvents.[1] However, for aqueous solutions, be cautious as excessive heating can lead to degradation of the compound or other components in your media.

  • Q3: How should I store my this compound stock solution?

    • A3: this compound powder should be stored at -20°C for long-term stability.[1] Stock solutions prepared in DMSO can be stored at -80°C for up to a year.[1] It is recommended to use freshly opened DMSO that has not absorbed moisture, as this can reduce solubility.[4]

  • Q4: What is the mechanism of action of this compound?

    • A4: this compound is a reversible, ATP-competitive inhibitor of ERK1 and ERK2, which are key components of the MAPK/ERK signaling pathway.[3][5][6] By inhibiting ERK1/2, this compound prevents the phosphorylation of downstream substrates, leading to the inhibition of tumor cell proliferation and survival.[5][6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents.

SolventSolubilityConcentration (mM)Reference
WaterInsoluble (<1 mg/mL)N/A[2][3][4]
DMSO70-87 mg/mL~161.54 - 200.77 mM[1][4]
Ethanol12-86 mg/mL~27.69 - 198.46 mM[1][2][4]
DMF30 mg/mL~69.23 mM[7]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL~0.58 mM[7]

Table 2: Example Formulations for In Vivo Studies.

FormulationRoute of AdministrationConcentrationReference
Homogeneous suspension in CMC-NaOral≥5 mg/mL[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineSolution8 mg/mL (18.46 mM)[1]
1% CMC/saline waterN/A10 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

  • Materials: this compound stock solution (from Protocol 1), sterile cell culture medium.

  • Procedure: a. Thaw an aliquot of the this compound stock solution. b. Pre-warm the cell culture medium to 37°C. c. Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%). d. Add the this compound stock dropwise to the medium while gently vortexing to ensure rapid mixing. e. Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Visualizations

MAPK_Pathway MAPK/ERK Signaling Pathway and this compound Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, c-Myc/N-Myc) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation This compound This compound This compound->ERK

Caption: this compound inhibits the MAPK pathway by targeting ERK1/2.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation observed upon dilution in aqueous media CheckDMSO Is final DMSO concentration > 0.5%? Start->CheckDMSO LowerDMSO Lower final DMSO concentration CheckDMSO->LowerDMSO Yes CheckMixing Was the stock added slowly with vortexing? CheckDMSO->CheckMixing No LowerDMSO->CheckMixing ImproveMixing Improve mixing technique CheckMixing->ImproveMixing No StillPrecipitates Precipitation persists? CheckMixing->StillPrecipitates Yes ImproveMixing->StillPrecipitates TryCosolvent Consider using a co-solvent (e.g., Tween 80) UseSonication Apply brief sonication TryCosolvent->UseSonication Consult Consult literature for specific formulations UseSonication->Consult StillPrecipitates->TryCosolvent Yes Success Solubility issue resolved StillPrecipitates->Success No

Caption: A logical workflow for troubleshooting this compound precipitation.

Experimental_Workflow Experimental Workflow for Solubilizing this compound Start Start: Prepare this compound working solution Step1 1. Prepare concentrated stock in 100% anhydrous DMSO Start->Step1 Step2 2. Warm aqueous medium to 37°C (optional) Step1->Step2 Step3 3. Add stock solution dropwise to medium with vortexing Step2->Step3 Step4 4. Ensure final DMSO concentration is ≤ 0.5% Step3->Step4 Step5 5. Visually inspect for any precipitation Step4->Step5 Precipitation Precipitation observed? Step5->Precipitation Sonication Briefly sonicate the solution Precipitation->Sonication Yes Ready Solution is ready for use Precipitation->Ready No Sonication->Ready

Caption: A step-by-step workflow for preparing this compound solutions.

References

BVD-523 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and understand potential off-target effects of BVD-523 (ulixertinib) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BVD-523?

BVD-523, also known as this compound, is a potent, selective, and reversible ATP-competitive inhibitor of the ERK1 and ERK2 kinases.[1][2] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[3] BVD-523 is designed to inhibit this final step in the pathway, which is often dysregulated in various cancers due to upstream mutations in genes like BRAF and RAS.[3][4]

Q2: How selective is BVD-523 for ERK1/2?

BVD-523 has demonstrated high selectivity for ERK1 and ERK2. In preclinical studies, it was tested against a broad panel of kinases and showed minimal off-target inhibition.[1][5][6]

  • Biochemical screens against 75 different kinases revealed that at a concentration of 2 µmol/L, only a small number of kinases were inhibited by more than 50%.[1]

  • A KINOMEscan® assay screening against 468 kinases confirmed a superior selectivity profile for this compound compared to other ERK1/2 inhibitors.[5] Besides ERK1/2, this assay also identified binding to ERK8.[5][6]

Q3: I am observing a phenotype in my experiment that is not consistent with ERK1/2 inhibition. Could this be an off-target effect?

While BVD-523 is highly selective, it is possible that at certain concentrations or in specific cellular contexts, off-target effects could contribute to an observed phenotype. Here are some steps to troubleshoot this:

  • Confirm On-Target Engagement: First, verify that BVD-523 is inhibiting its intended target in your experimental system. This can be done by assessing the phosphorylation status of a direct downstream substrate of ERK1/2, such as p90RSK. A decrease in phosphorylated RSK (pRSK) levels is a good indicator of on-target activity.[7]

  • Review Kinase Selectivity Data: Compare the kinases that are weakly inhibited by BVD-523 (see Table 1) with the signaling pathways known to be involved in your observed phenotype. This may provide clues as to whether a potential off-target kinase is responsible.

  • Perform a Dose-Response Experiment: Off-target effects are often more pronounced at higher concentrations. If the unexpected phenotype is only observed at high doses of BVD-523, it is more likely to be an off-target effect.

  • Use a Structurally Unrelated ERK Inhibitor: To confirm that the primary phenotype is due to ERK1/2 inhibition, consider using an alternative, structurally distinct ERK inhibitor as a control. If the primary phenotype is recapitulated, it is more likely to be an on-target effect.

Q4: What are the known kinases, other than ERK1/2, that BVD-523 can inhibit?

Preclinical kinase profiling has identified a small number of kinases that are inhibited by BVD-523, although with much lower potency than for ERK1/2. The table below summarizes the publicly available data.

Data Presentation

Table 1: Kinase Selectivity Profile of BVD-523

Target KinaseKi (nmol/L)Notes
ERK2 (MAPK1) <0.3 Primary On-Target [8]
ERK1 (MAPK3) <0.3 Primary On-Target [1]
Myt1130>400-fold less potent than ERK2
DYRK2140>450-fold less potent than ERK2
HIPK2160>500-fold less potent than ERK2
HIPK3200>650-fold less potent than ERK2
MINK1210>700-fold less potent than ERK2
CLK2230>750-fold less potent than ERK2
DYRK3310>1000-fold less potent than ERK2
GSK3B330>1000-fold less potent than ERK2
TNIK390>1300-fold less potent than ERK2
DYRK1A410>1300-fold less potent than ERK2
GSK3A540>1800-fold less potent than ERK2
CSNK1D790>2600-fold less potent than ERK2
ERK8 (MAPK15)Binding confirmedKi not specified.[5][6]

Data compiled from Germann UA, et al. Mol Cancer Ther. 2017.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay to Identify Off-Target Effects

This protocol outlines a general procedure for screening BVD-523 against a panel of kinases to identify potential off-target inhibition.

Objective: To determine the inhibitory activity (IC50 or Ki) of BVD-523 against a panel of purified kinases.

Materials:

  • Purified recombinant kinases of interest

  • Specific kinase substrates (peptides or proteins)

  • BVD-523 stock solution (in DMSO)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • [γ-32P]ATP or unlabeled ATP (for non-radioactive methods)

  • 96-well or 384-well assay plates

  • Phosphocellulose paper or other capture method (for radioactive assays)

  • Scintillation counter or plate reader (depending on the assay format)

Procedure:

  • Prepare Reagents:

    • Dilute BVD-523 to a range of concentrations in kinase assay buffer. Include a DMSO-only control.

    • Prepare a solution of the kinase and its specific substrate in the assay buffer.

  • Kinase Reaction:

    • Add the kinase/substrate solution to the wells of the assay plate.

    • Add the diluted BVD-523 or DMSO control to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP for radioactive assays). The final ATP concentration should be close to the Km for each kinase if determining Ki values.[1]

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction and Detect Signal:

    • Terminate the reaction (e.g., by adding a stop solution like formic acid or spotting onto phosphocellulose paper).

    • For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP.

    • Quantify the amount of phosphorylated substrate using a scintillation counter or a plate reader for non-radioactive methods.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each BVD-523 concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the BVD-523 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors BVD523 BVD-523 BVD523->ERK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK signaling pathway and the point of inhibition by BVD-523.

Off_Target_Workflow Start Start: Identify Potential Off-Target Effects Kinome_Screen Perform Broad Kinome Screen (e.g., KINOMEscan® or similar) Start->Kinome_Screen Identify_Hits Identify Potential Off-Target Hits (Kinases with significant binding/inhibition) Kinome_Screen->Identify_Hits Validate_Hits Validate Hits with In Vitro Kinase Assays (IC50/Ki determination) Identify_Hits->Validate_Hits Cell_Assay Assess Target Engagement in Cells (e.g., Western blot for downstream substrates) Validate_Hits->Cell_Assay Phenotype_Assay Correlate with Cellular Phenotype (Does inhibition of the off-target recapitulate the unexpected phenotype?) Cell_Assay->Phenotype_Assay Conclusion Conclusion: Characterize Off-Target Effect Phenotype_Assay->Conclusion

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Logic Start Unexpected Phenotype Observed with BVD-523 On_Target Is On-Target (ERK1/2) Inhibition Confirmed? (e.g., pRSK levels decreased) Start->On_Target Dose_Dependent Is the Phenotype Dose-Dependent? On_Target->Dose_Dependent  Yes Result_Check_Protocol Re-evaluate Experimental Protocol (Confirm drug concentration, cell line integrity, and assay conditions) On_Target->Result_Check_Protocol  No Orthogonal_Inhibitor Does an Orthogonal ERK Inhibitor Recapitulate the Phenotype? Dose_Dependent->Orthogonal_Inhibitor  Yes, at high conc. Dose_Dependent->Orthogonal_Inhibitor  No, occurs at all conc. Result_OnTarget Likely On-Target Effect (Consider downstream signaling complexity) Orthogonal_Inhibitor->Result_OnTarget  Yes Result_OffTarget Potential Off-Target Effect (Investigate kinases from Table 1 or perform wider screen) Orthogonal_Inhibitor->Result_OffTarget  No

Caption: Troubleshooting logic for unexpected experimental results with BVD-523.

References

Optimizing Ulixertinib Concentration for Long-Term Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the optimization of Ulixertinib concentration for long-term cell culture experiments. This compound is a potent and selective inhibitor of ERK1 and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Long-term studies are crucial for understanding cellular adaptation, resistance mechanisms, and the sustained effects of ERK inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a reversible, ATP-competitive inhibitor of both extracellular signal-regulated kinase 1 (ERK1) and ERK2.[2] By binding to the ATP pocket of these kinases, it prevents their phosphorylation of downstream substrates, thereby inhibiting the MAPK signaling cascade.[1][3] This pathway is frequently hyperactivated in various cancers, playing a central role in cell proliferation, survival, and differentiation.[1][3]

Q2: What is a typical starting concentration range for this compound in short-term cell culture?

A2: For short-term (e.g., 72-hour) cell viability or proliferation assays, a common starting point is to test a concentration range based on the cell line's reported IC50 value. For many cancer cell lines, this falls within the nanomolar to low micromolar range. For example, in the A375 melanoma cell line, the IC50 for cell proliferation has been reported to be around 180 nM.[4] It is recommended to perform a dose-response curve to determine the IC50 in your specific cell line and experimental conditions.

Q3: How do I determine the optimal this compound concentration for long-term experiments?

A3: The optimal concentration for long-term culture is often lower than the IC50 determined from short-term assays. The goal is to achieve sustained target inhibition without causing excessive cytotoxicity that would prevent long-term cell maintenance. A suggested approach is to start with a concentration at or slightly below the IC50 and monitor cell health, proliferation rate, and target inhibition (e.g., phosphorylation of RSK, a downstream target of ERK) over time. The concentration may need to be adjusted based on these observations. For generating resistant cell lines, a strategy of gradually increasing the this compound concentration over several months is often employed.

Q4: How often should the cell culture medium containing this compound be replaced in long-term experiments?

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High levels of cell death in early stages of long-term culture. The initial concentration of this compound is too high.Start with a lower concentration of this compound, for example, at or below the IC50 value. Gradually increase the concentration as the cells adapt.
Loss of inhibitory effect over time. Development of cellular resistance. This can occur through various mechanisms, such as mutations in ERK1/2 or activation of bypass signaling pathways.- Confirm target engagement by performing a Western blot to check the phosphorylation status of ERK targets like RSK. - Consider combination therapies to target potential bypass pathways. - If generating a resistant line is the goal, continue to gradually increase the this compound concentration.
Cells stop proliferating but do not die. Induction of senescence or cell cycle arrest. Long-term ERK inhibition has been shown to induce a senescence-like phenotype in some cancer cell lines.- Assess markers of senescence (e.g., SA-β-gal staining) or perform cell cycle analysis (e.g., by flow cytometry) to confirm the cellular state. - This may be the desired outcome of the treatment, depending on the experimental goals.
Inconsistent results between experiments. - Inconsistent this compound concentration due to degradation or infrequent media changes. - Variation in cell density at the start of the experiment. - Mycoplasma contamination.- Prepare fresh this compound-containing media for each media change and replace it every 2-3 days. - Ensure consistent cell seeding density across all experiments. - Regularly test your cell lines for mycoplasma contamination.
Precipitation of this compound in the culture medium. This compound has poor aqueous solubility. The concentration used may be too high for the solvent (e.g., DMSO) to remain in solution in the final media volume.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls. - Prepare a more dilute stock solution of this compound if necessary.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines (Short-Term Exposure)

Cell LineCancer TypeIC50 (Proliferation)Reference
A375Melanoma180 nM[4]
SUDHL-10Lymphoma<1 nM (inhibition of proliferation)[2]
RajiLymphoma<1 nM (inhibition of proliferation)[2]
HCT-116Colorectal CancerNot explicitly stated for proliferation, but sensitive to ERK inhibition[5]
LoVoColon CancerSensitive to ERK inhibition[5]
MDA-MB-231Breast CancerSensitive to ERK inhibition[5]

Note: IC50 values can vary depending on the assay conditions and the specific cell line clone used. It is always recommended to determine the IC50 experimentally in your own laboratory setting.

Experimental Protocols

Protocol 1: Determining the Short-Term IC50 of this compound using a Cell Viability Assay (e.g., MTT or CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the assay (typically 3-5 days). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting range could be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for a predetermined period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Establishing a Long-Term this compound-Treated Cell Culture
  • Initial Treatment: Start by treating the cells with a concentration of this compound at or below the short-term IC50 value.

  • Cell Maintenance: Culture the cells under standard conditions (37°C, 5% CO2).

  • Media Changes: Replace the culture medium with fresh medium containing the same concentration of this compound every 2-3 days.

  • Monitoring: Regularly monitor the cells for changes in morphology, proliferation rate, and overall health.

  • Passaging: When the cells reach approximately 80-90% confluency, passage them as you would normally, ensuring that the new culture flasks or plates contain fresh medium with this compound at the desired concentration.

  • Dose Escalation (for generating resistant lines): Once the cells have adapted to the initial concentration and are proliferating at a stable rate, you can gradually increase the concentration of this compound. This is typically done in small increments over a period of several weeks to months.

Protocol 3: Western Blot Analysis of MAPK Pathway Inhibition
  • Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), total RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and expression.

Mandatory Visualizations

MAPK_Pathway_and_Ulixertinib_Inhibition Growth Factor Growth Factor RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Downstream Targets Downstream Targets ERK1/2->Downstream Targets This compound This compound Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation Downstream Targets->Proliferation, Survival, Differentiation

Caption: The MAPK signaling pathway and the mechanism of action of this compound.

Experimental_Workflow start Start short_term Determine Short-Term IC50 (e.g., 72h Viability Assay) start->short_term long_term_setup Initiate Long-Term Culture (Concentration ≤ IC50) short_term->long_term_setup monitoring Monitor Cell Health, Proliferation, and Morphology long_term_setup->monitoring media_change Change Media with Fresh This compound Every 2-3 Days monitoring->media_change passaging Passage Cells as Needed monitoring->passaging pathway_analysis Periodically Assess Pathway Inhibition (e.g., Western Blot) monitoring->pathway_analysis end Endpoint Analysis monitoring->end passaging->monitoring dose_adjustment Adjust this compound Concentration Based on Observations pathway_analysis->dose_adjustment dose_adjustment->monitoring

Caption: Experimental workflow for optimizing long-term this compound concentration.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ERK1/2 inhibitor, Ulixertinib (also known as BVD-523), in animal models. The information is designed to help anticipate and manage potential toxicities, ensuring the welfare of the animals and the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, selective, and reversible ATP-competitive inhibitor of both Extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2] As the terminal kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, ERK1/2 play a crucial role in cell proliferation, differentiation, and survival.[1] By inhibiting ERK1/2, this compound can suppress tumor growth in cancers with mutations in the MAPK pathway, such as those with BRAF and RAS mutations.[1][2]

Q2: What are the most common toxicities observed with this compound in animal models?

A2: Based on preclinical studies, the most commonly reported toxicities associated with this compound are generally manageable and dose-dependent. These primarily include:

  • Dermatologic Toxicities: Skin rash (acneiform or maculopapular) is a frequent finding.[1]

  • Gastrointestinal Toxicities: Diarrhea is a common adverse event.[1]

  • General: Fatigue and nausea have also been noted.[1]

In several mouse xenograft studies, this compound was well-tolerated at effective doses, with no significant body weight loss observed.[2]

Q3: At what doses are toxicities typically observed in animal models?

A3: Toxicity is dose-dependent. In a phase I clinical trial in humans, dose-limiting toxicities (DLTs), including grade 3 rash, pruritus, diarrhea, and elevated liver enzymes, were observed at a dose of 900 mg twice daily. The maximum tolerated dose (MTD) was established at 600 mg twice daily.[1] In preclinical mouse xenograft models, doses up to 100 mg/kg twice daily for 18 days did not result in significant body weight changes.[2]

Q4: How should I monitor for this compound-related toxicities in my animal studies?

A4: A comprehensive monitoring plan is crucial. This should include:

  • Daily Health Checks: Observe animals for changes in behavior, posture, activity level, and grooming.

  • Body Weight: Measure body weight at least twice weekly to detect any significant loss.

  • Skin and Coat Examination: Visually inspect the skin for any signs of rash, redness, hair loss, or irritation.

  • Fecal Consistency: Monitor for the presence of diarrhea or changes in stool consistency.

  • Food and Water Intake: While not always quantitative, a noticeable decrease in consumption should be noted.

Troubleshooting Guides

Managing Dermatologic Toxicities (Skin Rash)

Issue: Animals are developing a noticeable skin rash (e.g., redness, papules, pustules) after the initiation of this compound treatment.

Potential Cause: Inhibition of the MAPK pathway in the skin, a known class effect of ERK inhibitors.

Troubleshooting Steps:

  • Grade the Severity:

    • Grade 1 (Mild): Scattered, localized rash with minimal or no signs of discomfort.

    • Grade 2 (Moderate): More widespread rash, possibly with some inflammation or pruritus (itching), but not interfering with normal activity.

    • Grade 3 (Severe): Generalized rash with significant inflammation, ulceration, or signs of pain or distress that affect the animal's well-being.

  • Management Protocol:

    • Grade 1: Continue this compound treatment and monitor closely. Ensure bedding is clean and dry to prevent secondary infections.

    • Grade 2: Consult with a veterinarian. Consider topical application of a mild corticosteroid cream to the affected areas. If the rash persists or worsens, a temporary dose reduction of this compound may be necessary.

    • Grade 3: Immediately interrupt this compound treatment and consult with a veterinarian. Provide supportive care as recommended. Once the rash improves to Grade 1 or baseline, consider re-initiating this compound at a reduced dose (e.g., 50% of the original dose).

Managing Gastrointestinal Toxicities (Diarrhea)

Issue: Animals are exhibiting loose or watery stools after starting this compound.

Potential Cause: Off-target effects of the kinase inhibitor on the gastrointestinal tract.

Troubleshooting Steps:

  • Grade the Severity:

    • Grade 1 (Mild): Mildly loose stools, but the animal remains hydrated and active.

    • Grade 2 (Moderate): Frequent loose stools, possible signs of mild dehydration (e.g., slight skin tenting).

    • Grade 3 (Severe): Severe, watery diarrhea, significant dehydration, lethargy, and/or weight loss.

  • Management Protocol:

    • Grade 1: Continue this compound treatment and ensure ad libitum access to fresh water. Consider providing a nutritional supplement gel to maintain caloric intake.

    • Grade 2: Interrupt this compound treatment. Provide supportive care including subcutaneous fluids to combat dehydration. An anti-diarrheal medication, such as loperamide, may be considered after veterinary consultation. Once diarrhea resolves, this compound can be re-introduced at a lower dose.

    • Grade 3: Immediately stop this compound treatment and seek veterinary care. Aggressive fluid therapy and supportive care are essential.

Quantitative Data Summary

Table 1: this compound Pharmacokinetics in Different Animal Models

SpeciesRouteDose (mg/kg)Tmax (h)t1/2 (h)Absolute Oral Bioavailability (%)Reference
MouseIV1-1.04-[3]
MouseOral100.502.06>92[3]
RatIV1-2.5-[3]
RatOral100.75->92[3]
DogIV1-1.0-[3]
DogOral102.0-34[3]

Table 2: Dose-Dependent Antitumor Activity of this compound in a BRAF V600E-mutant Melanoma (A375) Xenograft Model in Mice

Dose (mg/kg, twice daily)Treatment Duration (days)Tumor Growth Inhibition (%)Body Weight ChangeReference
518Not significantNo significant change[2]
2518Not significantNo significant change[2]
501871No significant change[2]
1001899No significant change[2]

Experimental Protocols

Protocol 1: General Monitoring of Animal Health During this compound Treatment

  • Acclimation: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.

  • Baseline Measurements: Record the body weight and perform a general health assessment of each animal before the first dose of this compound.

  • Daily Observations:

    • Visually inspect each animal for any changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, social withdrawal), or signs of distress.

    • Check for the presence of diarrhea in the cage.

    • Examine the skin and coat for any abnormalities.

  • Bi-weekly Body Weight Measurement: Weigh each animal at least twice a week and record the data. A weight loss of more than 15-20% from baseline is a common endpoint and may require euthanasia.

  • Record Keeping: Maintain detailed records of all observations, measurements, and any interventions.

Protocol 2: Preparation and Administration of this compound (Oral Gavage)

This is a general protocol and the specific vehicle and formulation may vary based on the study design.

  • Formulation: Based on preclinical studies, this compound can be formulated as a suspension for oral administration. A common vehicle is 0.5% methylcellulose in water.

  • Dose Calculation: Calculate the required volume of the this compound suspension for each animal based on its most recent body weight.

  • Administration:

    • Gently restrain the animal.

    • Use a proper-sized gavage needle to administer the calculated volume of the suspension directly into the stomach.

    • Observe the animal for a few minutes after administration to ensure there are no immediate adverse reactions.

Visualizations

MAPK_Pathway_and_Ulixertinib_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->ERK Inhibits

Caption: this compound inhibits the MAPK signaling pathway at ERK1/2.

Experimental_Workflow_for_Toxicity_Assessment Start Start of Study (Baseline Measurements) Dosing This compound Administration Start->Dosing Monitoring Daily Health & Skin Checks Bi-weekly Body Weight Dosing->Monitoring Toxicity_Check Toxicity Observed? Monitoring->Toxicity_Check Endpoint End of Study (Data Analysis) Monitoring->Endpoint No_Toxicity Continue Dosing & Monitoring Toxicity_Check->No_Toxicity No Grade_Toxicity Grade Toxicity (Mild, Moderate, Severe) Toxicity_Check->Grade_Toxicity Yes No_Toxicity->Dosing Manage_Toxicity Implement Management Protocol Grade_Toxicity->Manage_Toxicity Manage_Toxicity->Monitoring

Caption: Workflow for monitoring and managing this compound toxicities.

References

How to minimize variability in Ulixertinib in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vitro experiments using Ulixertinib (also known as BVD-523).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and reversible ATP-competitive inhibitor of ERK1 and ERK2 kinases.[1][2][3][4][5] By inhibiting ERK1/2, this compound blocks their ability to phosphorylate downstream substrates, thereby preventing the activation of the MAPK/ERK signaling pathway.[1] This pathway is frequently upregulated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.[1][5]

Q2: What are the key considerations for preparing this compound stock solutions?

To ensure consistency, proper preparation and storage of this compound stock solutions are critical. This compound is soluble in DMSO and Ethanol.[6][7] It is practically insoluble in water.[6] For in vitro experiments, DMSO is the most common solvent.

  • Recommended Solvent: Use fresh, high-quality, anhydrous DMSO to prepare stock solutions.[2][8] Moisture-absorbing DMSO can reduce the solubility of this compound.[2][8]

  • Stock Concentration: A common stock concentration is 10 mM in 100% DMSO.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C for up to one month or -80°C for up to one year to avoid repeated freeze-thaw cycles.[2] The powder form can be stored at -20°C for up to three years.[2][7]

Q3: How does this compound binding to ERK1/2 affect experimental timing?

This compound is a rapid equilibrium and tight-binding inhibitor of ERK1/2.[4] The IC50 for ERK2 inhibition remains nearly constant for incubation times of 10 minutes or longer, suggesting that a pre-incubation time of 20 minutes with the enzyme before initiating the reaction is sufficient for binding to occur.[4]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Proliferation Assays

High variability in assays like MTT, MTS, or CellTiter-Glo can obscure the true effect of this compound.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of wells. Seed cells in the evening and allow them to attach and recover overnight before adding the compound.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media. Ensure proper humidity control in the incubator.
Inaccurate Compound Dilutions Prepare a fresh serial dilution series for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Variable Incubation Times Standardize the incubation time with this compound across all plates and experiments. A common incubation time for proliferation assays is 72 hours.[2][6]
Sub-optimal Assay Protocol Follow the manufacturer's protocol for your chosen viability assay (e.g., CellTiter-Glo, MTT).[9][10][11][12] For ATP-based assays like CellTiter-Glo, ensure plates are equilibrated to room temperature before adding the reagent to maintain consistent enzyme kinetics.[12]
DMSO Concentration Effects Keep the final DMSO concentration consistent across all wells, including vehicle controls. The final DMSO concentration should typically be less than 0.5%, with some protocols specifying as low as 0.3%.[6] High concentrations of DMSO can be toxic to cells.
Cell Line Health and Passage Number Use cells that are in the logarithmic growth phase. Avoid using cells that are over-confluent or have been passaged too many times, as this can lead to genetic drift and altered drug sensitivity.
Issue 2: Inconsistent Results in Western Blotting for p-ERK and Downstream Targets

Western blotting is a key method to confirm the on-target effect of this compound. Variability can arise from multiple steps in the protocol.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Sub-optimal Cell Lysis Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Ensure complete cell lysis by using appropriate mechanical disruption (e.g., sonication) if necessary.
Inconsistent Protein Quantification Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane of the gel.
Inefficient Protein Transfer Optimize transfer conditions (time, voltage) for your specific gel and membrane type. Use a Ponceau S stain to visualize total protein on the membrane and confirm even transfer across the gel.[13]
Antibody Performance Use validated antibodies for p-ERK, total ERK, and downstream targets like p-RSK.[14] Optimize primary and secondary antibody concentrations and incubation times to maximize signal and minimize background.[15]
Signal Detection Issues For chemiluminescent detection, use a fresh substrate and optimize exposure time to avoid signal saturation. For fluorescent detection, ensure the membrane is protected from light.[15]
Timing of Drug Treatment For assessing inhibition of phosphorylation, a shorter treatment time (e.g., 2-4 hours) is often sufficient.[2][4] For downstream effects on protein expression (e.g., Cyclin D1), a longer incubation (e.g., 24 hours) may be necessary.[4]

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound

Assay TypeCell Line/EnzymeTargetIC50 ValueReference
Kinase AssayRecombinant ERK2ERK2<0.3 nM[2][6]
Kinase AssayRecombinant ERK1ERK1<0.3 nM[4]
Cellular AssayA375 (BRAF V600E)p-RSK31 nM[2]
Cellular AssayA375 (BRAF V600E)p-RSK (2 hr)140 nM[2]
Cellular AssayA375 (BRAF V600E)p-ERK4.1 µM[2]
Antiproliferative AssayA375 (BRAF V600E)Cell Proliferation (72 hr)180 nM[2][6]
Cellular AssaySH-SY5YERK Inhibition86 nM[16]
Antiproliferative AssaySH-SY5YCell Viability180 nM[16]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using CellTiter-Glo®

This protocol is adapted from methodologies used in studies with this compound and general best practices for cell viability assays.[2][6][10][12][17]

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 200-3000 cells per well, depending on the cell line and duration of the assay).

    • Seed 100 µL of the cell suspension into each well of a 96-well solid white plate suitable for luminescence readings.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Protocol 2: Western Blotting for p-ERK Inhibition

This protocol provides a general workflow for assessing the effect of this compound on ERK phosphorylation.[13][14]

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate and capture the signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like β-actin.

Visualizations

MAPK_ERK_Pathway_Inhibition_by_this compound RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, Transcription Factors) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation This compound This compound This compound->ERK Cell_Viability_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight (cell attachment) seed_cells->overnight_incubation add_compound Add this compound (serial dilutions) overnight_incubation->add_compound treatment_incubation Incubate for 72 hours add_compound->treatment_incubation add_reagent Add CellTiter-Glo® reagent treatment_incubation->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data (IC50) measure_luminescence->analyze_data end End analyze_data->end Troubleshooting_Logic problem High Variability in Assay Results check_cells Cell Culture Practices problem->check_cells Check check_compound Compound Handling & Dilution problem->check_compound Check check_assay Assay Protocol Execution problem->check_assay Check solution_cells Standardize passage number, seeding density, and health. check_cells->solution_cells Solution solution_compound Use fresh DMSO, validate stock, fresh dilutions. check_compound->solution_compound Solution solution_assay Minimize edge effects, standardize incubation times. check_assay->solution_assay Solution

References

Addressing inconsistent results in Ulixertinib proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in this compound proliferation assays.

Introduction

This compound (BVD-523) is a potent and selective inhibitor of ERK1 and ERK2, which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is a common driver in many cancers.[1] A critical point to consider when assessing the effect of this compound on cancer cells is that its primary mechanism is often cytostatic , leading to cell cycle arrest (specifically in the G1 phase), rather than directly inducing cell death (cytotoxic).[3][4] This distinction is crucial for selecting an appropriate proliferation assay and for the correct interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor that targets the terminal kinases in the MAPK pathway, ERK1 and ERK2. It functions as a reversible, ATP-competitive inhibitor, preventing ERK from phosphorylating its downstream targets.[1] This blockage of ERK signaling disrupts processes that are critical for cell proliferation and survival, leading to an anti-tumor effect.[3][4]

Q2: Why are my proliferation assay results with this compound inconsistent?

A2: Inconsistent results often stem from a mismatch between this compound's mechanism of action and the principle of the chosen proliferation assay.

  • Cytostatic vs. Cytotoxic Effects: this compound typically induces a G1 cell cycle arrest, stopping cell division without necessarily killing the cells immediately.[3][4]

  • Metabolic-Based Assays (e.g., MTT, XTT, WST-1, CellTiter-Glo): These assays measure metabolic activity as a proxy for cell number. However, cells arrested in the G1 phase can remain metabolically active and may even increase in size.[5] This can lead to an overestimation of the number of viable cells and an underestimation of this compound's anti-proliferative effect.[5][6]

  • Assay Choice: The discrepancy often arises when comparing results from a metabolic-based assay with a cell number-based assay (e.g., Crystal Violet, Sulforhodamine B (SRB), or direct cell counting).

Q3: I see an increase in phosphorylated ERK (pERK) after this compound treatment. Does this mean the inhibitor isn't working?

A3: Not necessarily. This phenomenon is known as paradoxical activation of pERK and has been observed with this compound and other ERK inhibitors.[3] It is thought to be a result of a feedback mechanism within the MAPK pathway. A more reliable indicator of this compound's target engagement is the reduction of phosphorylation in downstream ERK substrates, such as p90 ribosomal S6 kinase (RSK).[3] Therefore, it is recommended to assess pRSK levels by Western blot to confirm ERK inhibition.

Q4: Which proliferation assay is best for a cytostatic compound like this compound?

A4: Assays that measure cell number or DNA content are generally more reliable for cytostatic agents. Recommended assays include:

  • Sulforhodamine B (SRB) Assay: Measures total protein content, which correlates well with cell number.[7][8][9]

  • Crystal Violet (CV) Assay: Stains the DNA of adherent cells, providing a reliable measure of cell number.[10]

  • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • DNA Synthesis Assays (e.g., BrdU/EdU incorporation): Directly measure the rate of cell division.

Q5: What are the expected morphological changes in cells treated with this compound?

A5: Due to the G1 cell cycle arrest, you may observe an increase in cell size and a more flattened morphology. Cells will stop dividing but may remain attached to the culture plate and appear viable for some time.

Troubleshooting Guide for Inconsistent Results

If you are observing inconsistent data, this guide can help you identify the potential cause.

Issue 1: High variability between replicate wells.

Potential Cause Recommendation
Uneven Cell Seeding Ensure a homogeneous single-cell suspension before and during plating. Mix the cell suspension between pipetting every few rows.
Edge Effects Evaporation in the outer wells of a 96-well plate can concentrate media components and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS or media without cells.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes.
Contamination Visually inspect plates for signs of microbial contamination. Perform routine mycoplasma testing.

Issue 2: Discrepancy between different assay types (e.g., MTT vs. Crystal Violet).

This is the most common issue with cytostatic compounds like this compound.

G start Inconsistent Proliferation Results Observed q1 Which type of assay are you using? start->q1 metabolic Metabolic Assay (MTT, XTT, WST-1, ATP-based) q1->metabolic Metabolic counting Cell Number Assay (SRB, Crystal Violet, Direct Count) q1->counting Cell Number issue Issue: this compound causes G1 cell cycle arrest. Arrested cells are metabolically active and may be larger, inflating the 'viability' signal. metabolic->issue tech_issue Results still inconsistent? Review experimental technique (seeding, edge effects, etc.). counting->tech_issue solution Solution: Validate findings with a cell number-based assay like SRB or Crystal Violet. issue->solution solution->tech_issue

Troubleshooting Decision Tree for Assay Choice.

Issue 3: IC50 values seem higher than expected.

Potential Cause Recommendation
Use of a Metabolic Assay As described above, metabolic assays can underestimate the potency of cytostatic compounds. The IC50 may reflect a metabolic slowdown rather than true inhibition of proliferation. Switch to a cell number-based assay.
Drug Inactivation Ensure proper storage of this compound stock solutions. Some components in media (especially high serum concentrations) can bind to and inactivate compounds.
Cell Line Resistance The sensitivity to this compound is cell-line dependent and often correlates with the presence of MAPK pathway mutations (e.g., BRAF, RAS).[4] Confirm the mutation status of your cell line.
Assay Duration For a cytostatic effect to become apparent as a reduction in cell number, a longer incubation period (e.g., 72-96 hours) is often necessary to allow for multiple doubling times of the control cells.

Data Presentation: Comparison of Proliferation Assays

Assay TypePrincipleAdvantagesDisadvantages with this compound
MTT / XTT / WST-1 Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.Fast, high-throughput, homogeneous formats available.Prone to overestimation of viability due to continued metabolic activity in G1-arrested cells.[5]
CellTiter-Glo® (ATP) Measures ATP levels as an indicator of metabolically active cells.Highly sensitive, fast, high-throughput.Prone to overestimation of viability for the same reasons as tetrazolium assays.[5]
SRB (Sulforhodamine B) Stains total cellular protein, which is proportional to cell mass.Inexpensive, good linearity, endpoint is stable.Requires fixing and washing steps.
Crystal Violet Stains DNA of adherent cells.Inexpensive, simple, reliable for endpoint assays.Requires fixing and washing steps; not suitable for suspension cells.
Direct Cell Counting Manual or automated counting of cells.Gold standard for cell number.Low-throughput, can be tedious.

Visualizations

MAPK/ERK Signaling Pathway

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK ERK->RSK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription RSK->Transcription This compound This compound This compound->ERK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

MAPK/ERK signaling pathway with this compound's inhibition point.
General Experimental Workflow for Proliferation Assays

Workflow start Start seed 1. Seed Cells in 96-well plate start->seed adhere 2. Allow cells to adhere (24 hours) seed->adhere treat 3. Treat with this compound (serial dilutions) adhere->treat incubate 4. Incubate (e.g., 72 hours) treat->incubate assay 5. Perform Assay (e.g., SRB, CV, MTT) incubate->assay read 6. Read Plate (Spectrophotometer) assay->read analyze 7. Analyze Data (Calculate IC50) read->analyze end End analyze->end

A generalized workflow for conducting a proliferation assay.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol (Recommended)

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Wash buffer: 1% (v/v) acetic acid

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as per your experimental design. Include vehicle-only controls.

  • After the incubation period (e.g., 72 hours), gently add 50 µL of cold 10% TCA to each well (to a final concentration of 5% TCA) to fix the cells.

  • Incubate the plate at 4°C for 1 hour.

  • Carefully wash the plate five times with slow-running tap water or 1% acetic acid. Remove excess water by tapping the plate on paper towels.

  • Allow the plate to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well.

  • Incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Read the absorbance at 510 nm using a microplate reader.

Crystal Violet (CV) Assay Protocol (Alternative)

Materials:

  • Crystal Violet solution: 0.5% (w/v) in 25% methanol

  • Methanol, 100%

  • Phosphate-Buffered Saline (PBS)

  • Sodium dodecyl sulfate (SDS), 1% (w/v) in water

Procedure:

  • Seed and treat cells in a 96-well plate as described for the SRB assay.

  • After incubation, carefully discard the culture medium.

  • Gently wash the cells twice with 200 µL of PBS.

  • Fix the cells by adding 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature.

  • Remove the methanol and let the plate air dry.

  • Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plate thoroughly with running tap water until the water runs clear.

  • Allow the plate to air dry completely.

  • Add 200 µL of 1% SDS solution to each well to solubilize the stain.

  • Incubate on a shaker for 15 minutes at room temperature.

  • Read the absorbance at 570 nm using a microplate reader.

Western Blot Protocol for pRSK and pERK

Procedure:

  • Culture and treat cells with this compound for the desired time (a short time course, e.g., 2-24 hours, is recommended for signaling studies).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-p90RSK (Ser380)

    • Total RSK

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Total Erk1/2

    • A loading control (e.g., GAPDH or β-Actin)

  • Wash the membrane three times for 10 minutes each in TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each in TBST.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensity and normalize phospho-protein levels to total protein levels. A decrease in the pRSK/Total RSK ratio confirms this compound activity, even if the pERK/Total ERK ratio paradoxically increases.

References

Technical Support Center: Overcoming Limitations of Ulixertinib in CNS Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulixertinib in Central Nervous System (CNS) tumor models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, reversible, and ATP-competitive small-molecule inhibitor of ERK1 and ERK2 kinases.[1][2] By inhibiting ERK1/2, this compound blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in many cancers, including CNS tumors, leading to reduced tumor cell proliferation and survival.[1][2]

Q2: What are the major limitations of using this compound in CNS tumor models?

A2: The primary limitation of this compound in CNS tumor models is its low penetration of the blood-brain barrier (BBB).[1] Preclinical studies in mice have shown a brain disposition of only 1.76% compared to plasma concentrations.[1] This can result in suboptimal drug concentrations at the tumor site, potentially leading to reduced efficacy. Another consideration is the potential for acquired resistance through various mechanisms that reactivate the MAPK pathway.[3]

Q3: What are some strategies to overcome the limited BBB penetration of this compound?

A3: Several strategies are being explored to enhance the efficacy of this compound in CNS tumors:

  • Combination Therapies: Combining this compound with other agents that can cross the BBB or target parallel survival pathways has shown promise. Synergistic effects have been observed in preclinical models when this compound is combined with MEK inhibitors or BH3-mimetics.[1][2]

  • Dose Optimization: Investigating alternative dosing schedules or formulations might help improve CNS exposure.

  • Novel Delivery Systems: The use of nanoparticle-based drug delivery systems or other advanced technologies could potentially improve the transport of this compound across the BBB.

Q4: Can p-ERK levels be used as a direct biomarker for this compound's on-target activity?

A4: No, phosphorylated ERK (p-ERK) levels should not be used as a direct readout for this compound's on-target activity. Paradoxically, this compound treatment can lead to an increase in p-ERK levels. This is because the inhibition of ERK's kinase activity disrupts the negative feedback loop that normally suppresses upstream components of the MAPK pathway. A more reliable method to assess on-target activity is to measure the phosphorylation of downstream ERK targets, such as RSK (p90 ribosomal S6 kinase).[1]

Troubleshooting Guides

Problem 1: Suboptimal anti-tumor activity of this compound in in vitro CNS tumor cell line models.

Possible Cause 1: Intrinsic Resistance of the Cell Line.

  • Solution:

    • Confirm MAPK Pathway Activation: Ensure that the chosen cell line has a known activating mutation in the MAPK pathway (e.g., BRAF, NRAS).

    • Titrate Drug Concentration: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. IC50 values can vary significantly between different CNS tumor cell lines.

    • Assess Downstream Target Inhibition: Use Western blotting to confirm that this compound is inhibiting the phosphorylation of downstream ERK targets like p-RSK, even if cell viability is not significantly affected. This will confirm on-target drug activity.

Possible Cause 2: Suboptimal Experimental Conditions.

  • Solution:

    • Optimize Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the assay to avoid confluence-related artifacts.

    • Verify Drug Stability: Prepare fresh drug solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.

    • Appropriate Assay Choice: For cell viability, consider using assays like CellTiter-Glo®, which measures ATP levels, in addition to metabolic assays like MTT or MTS, which can sometimes produce artifacts.[4]

Problem 2: Limited efficacy of this compound in in vivo orthotopic CNS tumor models.

Possible Cause 1: Insufficient Drug Exposure at the Tumor Site.

  • Solution:

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure this compound concentrations in both plasma and brain tumor tissue to confirm drug delivery.[1]

    • Optimize Dosing Regimen: Based on pharmacokinetic data, adjust the dose and frequency of administration to achieve brain concentrations above the in vitro IC50 for the tumor cells.[1]

    • Consider Combination Therapy: Combine this compound with an agent known to have good CNS penetration and synergistic or additive effects. For example, combining with a MEK inhibitor has shown promise in preclinical models.[2]

Possible Cause 2: Development of Acquired Resistance.

  • Solution:

    • Analyze Resistant Tumors: If tumors initially respond and then regrow, harvest the resistant tumors and analyze them for mechanisms of resistance, such as secondary mutations in the MAPK pathway or upregulation of bypass signaling pathways.[3]

    • Implement Combination Therapy from the Outset: Prophylactic combination therapy can often delay or prevent the emergence of resistance.

Data Presentation

Table 1: In Vitro Efficacy of this compound in CNS Tumor Cell Lines

Cell LineCancer TypeGenetic AlterationIC50 (nM)Citation
BT40Pediatric Low-Grade GliomaBRAF V600E62.7[1]
DKFZ-BT66Pediatric Low-Grade GliomaKIAA1549:BRAF fusion>10,000 (metabolic activity)[1]
U251GlioblastomaN/AData not available
T98GGlioblastomaN/AData not available
A172GlioblastomaN/AData not available

Table 2: Preclinical Pharmacokinetics of this compound in Mice

ParameterSingle Dose (80 mg/kg)Multiple Dose (80 mg/kg, twice daily for 5 days)Citation
Plasma [1]
Cmax (µg/mL)7.5210.9[1]
tmax (h)22[1]
AUCtot (µg/mLh)64.676.3[1]
t1/2 (h)4.142.88[1]
Brain [1]
Cmax (µg/g)N/A0.40[1]
tmax (h)N/A2[1]
AUCtot (µg/gh)N/A1.40[1]
t1/2 (h)N/A5.67[1]
Brain to Plasma Ratio (%) N/A1.76[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CCK-8)
  • Cell Seeding: Seed CNS tumor cells in a 96-well plate at a density of 3 x 10³ cells per well in their recommended culture medium.

  • Incubation: Incubate the plate overnight to allow for cell attachment.

  • Drug Treatment: Treat the cells with a serial dilution of this compound at the desired concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the drug for the desired time period (e.g., 72 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.[5]

Protocol 2: Western Blot for Downstream ERK Target (p-RSK)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RSK, total RSK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the p-RSK signal to total RSK and the loading control.

Protocol 3: Orthotopic Glioblastoma Mouse Model
  • Cell Preparation: Culture and harvest luciferase-expressing glioblastoma cells.

  • Intracranial Injection: Anesthetize immunodeficient mice (e.g., NSG mice) and stereotactically inject the tumor cells into the desired brain region (e.g., striatum).

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging.

  • Treatment Initiation: Once tumors are established (typically 1-2 weeks post-injection), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 80 mg/kg) orally, twice daily. The control group receives the vehicle.[1]

  • Efficacy Assessment: Monitor tumor progression via bioluminescence imaging and record animal survival.

  • Pharmacodynamic Analysis: At the end of the study, brain and tumor tissues can be harvested for pharmacokinetic and Western blot analysis.[1]

Visualizations

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 RSK RSK ERK1_2->RSK Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors This compound This compound This compound->ERK1_2 Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: MAPK signaling pathway and the inhibitory action of this compound on ERK1/2.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture CNS Tumor Cell Culture Dose_Response Dose-Response Assay (e.g., CCK-8) Cell_Culture->Dose_Response Western_Blot Western Blot for p-RSK/Total RSK Cell_Culture->Western_Blot IC50 Determine IC50 Dose_Response->IC50 Orthotopic_Model Orthotopic CNS Tumor Model IC50->Orthotopic_Model Target_Inhibition Confirm On-Target Inhibition Western_Blot->Target_Inhibition Target_Inhibition->Orthotopic_Model Treatment This compound Treatment Orthotopic_Model->Treatment Monitoring Tumor Growth & Survival Monitoring Treatment->Monitoring PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Treatment->PK_PD Efficacy Assess Efficacy Monitoring->Efficacy BBB_Penetration Evaluate BBB Penetration PK_PD->BBB_Penetration

Caption: A typical experimental workflow for evaluating this compound in CNS tumor models.

Troubleshooting_Logic Start Suboptimal Efficacy Observed In_Vitro In Vitro Model? Start->In_Vitro In_Vivo In Vivo Model? Start->In_Vivo Check_Target Is MAPK Pathway Activated in Cell Line? In_Vitro->Check_Target Yes Check_BBB Sufficient Brain Concentration? In_Vivo->Check_BBB Yes Check_IC50 Is Drug Concentration > IC50? Check_Target->Check_IC50 Yes Select_New_Model Select Appropriate Cell Model Check_Target->Select_New_Model No Check_pRSK Is p-RSK Inhibited? Check_IC50->Check_pRSK Yes Increase_Dose Increase Drug Concentration Check_IC50->Increase_Dose No Consider_Resistance Consider Acquired Resistance Check_pRSK->Consider_Resistance Yes Troubleshoot Assay Troubleshoot Assay Check_pRSK->Troubleshoot Assay No Check_BBB->Consider_Resistance Yes Optimize_Dose Optimize Dosing Regimen Check_BBB->Optimize_Dose No Consider_Combination Consider Combination Therapy Optimize_Dose->Consider_Combination

Caption: A logical workflow for troubleshooting suboptimal this compound efficacy.

References

Best practices for storing and handling Ulixertinib powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of Ulixertinib powder for experimental use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound powder and its solutions.

IssuePossible Cause(s)Recommended Solution(s)
This compound powder appears clumpy or discolored. Improper storage, exposure to moisture or light.Do not use the powder. Contact the supplier for a replacement. Ensure proper storage conditions are maintained for new vials.
Difficulty dissolving this compound powder in the chosen solvent. Incorrect solvent, insufficient solvent volume, low-quality solvent, or the compound has precipitated.- Confirm the appropriate solvent (e.g., DMSO, Ethanol). - Ensure you are using a sufficient volume of solvent to reach the desired concentration. - Use fresh, high-purity, anhydrous solvent. Moisture-absorbing DMSO can reduce solubility.[1] - Sonication may be required to aid dissolution.[2]
Precipitation observed in the stock solution upon storage. Supersaturated solution, improper storage temperature, or freeze-thaw cycles.- Gently warm the solution and vortex to redissolve the precipitate. - Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.[1][3] - Ensure the storage temperature is appropriate for the solvent used.
Inconsistent experimental results. Inaccurate concentration of stock solution, degradation of the compound, or improper handling.- Recalculate the required mass of this compound and volume of solvent. - Prepare fresh stock solutions. - Ensure the stock solution is stored correctly and used within its stability period.
Cell viability is unexpectedly low, even at low concentrations. Contamination of the stock solution, or cytotoxic effects of the solvent at the concentration used.- Filter-sterilize the stock solution. - Prepare a vehicle control (solvent only) to assess the cytotoxic effect of the solvent on your specific cell line.

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q: How should I store this compound powder? A: this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[3]

  • Q: What are the recommended storage conditions for this compound stock solutions? A: Stock solutions of this compound should be aliquoted and stored at -80°C for up to 2 years or at -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[1][3]

Solubility and Solution Preparation

  • Q: What solvents can I use to dissolve this compound? A: this compound is soluble in DMSO (up to 86 mg/mL) and Ethanol (up to 86 mg/mL).[4] It is insoluble in water.[4] For in vivo studies, specific formulations with solvents like CMC-Na or a combination of DMSO, PEG300, and Tween 80 can be used.[2][4]

  • Q: Do I need to take any special precautions when preparing solutions? A: Yes, it is recommended to use fresh, anhydrous DMSO as it can absorb moisture, which may reduce the solubility of this compound.[1] Sonication can also aid in dissolution.[2]

Handling and Safety

  • Q: What are the safety precautions for handling this compound powder? A: this compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[5] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[6] Handle the powder in a well-ventilated area or a chemical fume hood.[5][6]

  • Q: What should I do in case of a spill? A: In case of a spill, avoid generating dust.[5][6] Use dry clean-up procedures and place the spilled material in a sealed container for disposal.[5] Ensure the area is well-ventilated.

Quantitative Data Summary

ParameterValueReference(s)
Molecular Weight 433.33 g/mol [3][4]
Appearance White to off-white solid[3]
Powder Storage (Long-term) -20°C (up to 3 years)[1][2][3]
Powder Storage (Short-term) 4°C (up to 2 years)[3]
Stock Solution Storage (-80°C) Up to 2 years[3]
Stock Solution Storage (-20°C) Up to 1 year[1][2][3]
Solubility in DMSO 86 mg/mL (198.46 mM)[4]
Solubility in Ethanol 86 mg/mL (198.46 mM)[4]
Water Solubility Insoluble[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipette

  • Procedure:

    • Equilibrate the this compound powder vial to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 4.33 mg of this compound.

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the solution until the powder is completely dissolved. Sonication may be used to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors This compound This compound This compound->ERK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: this compound inhibits the MAPK signaling pathway by targeting ERK1/2.

Ulixertinib_Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_aliquoting Aliquoting & Storage cluster_experiment Experimental Use Powder This compound Powder (-20°C or 4°C) Weigh Weigh Powder Powder->Weigh Dissolve Dissolve in Solvent (e.g., DMSO) Weigh->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot StoreSolution Store Solution (-20°C or -80°C) Aliquot->StoreSolution Thaw Thaw Aliquot StoreSolution->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Use Use in Experiment Dilute->Use

Caption: Recommended workflow for handling and preparing this compound solutions.

Troubleshooting_Tree Start Problem with this compound Experiment IssueType What is the issue? Start->IssueType Solubility Powder not dissolving IssueType->Solubility Solubility Precipitation Precipitate in stock solution IssueType->Precipitation Precipitation Inconsistent Inconsistent results IssueType->Inconsistent Inconsistency CheckSolvent Check solvent type and quality Solubility->CheckSolvent CheckTemp Check storage temperature Precipitation->CheckTemp CheckAliquots Using fresh aliquots? Inconsistent->CheckAliquots UseAnhydrous Use fresh, anhydrous solvent CheckSolvent->UseAnhydrous Solvent is correct WarmVortex Gently warm and vortex CheckTemp->WarmVortex Temp is correct PrepareFresh Prepare fresh solution CheckAliquots->PrepareFresh No CheckAliquots->PrepareFresh Yes, but issue persists WarmVortex->PrepareFresh Issue persists UseAnhydrous->PrepareFresh Issue persists

Caption: A decision tree for troubleshooting common this compound-related issues.

References

Validation & Comparative

A Head-to-Head Comparison of ERK Inhibitors: Ulixertinib vs. SCH772984 in BRAF-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

The emergence of resistance to BRAF and MEK inhibitors remains a significant clinical challenge in the treatment of BRAF-mutant cancers, particularly melanoma.[1][2][3] This has spurred the development of next-generation therapies targeting downstream components of the mitogen-activated protein kinase (MAPK) signaling pathway, with ERK1/2 kinases being a prime target.[1][4] Among the promising ERK1/2 inhibitors, Ulixertinib (BVD-523) and SCH772984 have been extensively studied in preclinical models. This guide provides an objective comparison of their performance in BRAF-resistant settings, supported by experimental data, to aid researchers and drug development professionals in their work.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and SCH772984 are potent small-molecule inhibitors of ERK1/2, the terminal kinases in the MAPK cascade. However, they exhibit distinct mechanisms of action.

This compound (BVD-523) is a reversible, ATP-competitive inhibitor of ERK1 and ERK2.[1][5][6][7] By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby inhibiting ERK-mediated signal transduction.[5] This leads to the suppression of tumor cell proliferation and survival.[5] Interestingly, treatment with this compound can lead to an increase in the phosphorylation of ERK1/2 itself, a feedback mechanism that does not, however, restore downstream signaling.[1]

SCH772984 is also a selective and ATP-competitive inhibitor of ERK1/2.[8][9][10] A notable feature of SCH772984 is its dual mechanism of action; it not only inhibits the catalytic activity of ERK1/2 but also prevents their phosphorylation by MEK.[11][12] This dual action is predicted to more completely suppress MAPK pathway signaling by blocking the nuclear localization of phosphorylated ERK.[11][12]

Performance in BRAF-Resistant Models: A Data-Driven Comparison

Both inhibitors have demonstrated significant preclinical activity in various BRAF-resistant cancer models. The following tables summarize key quantitative data from published studies.

In Vitro Efficacy: Potency Against Resistant Cell Lines
InhibitorCell LineResistance MechanismIC50 (µM)Reference
This compound A375 (BRAF V600E)Drug-naïve0.18[13]
A375BRAcquired BRAF inhibitor resistanceSimilar potency to naïve cells[14]
Models of acquired resistance to BRAF/MEK combination therapy-Active[1]
SCH772984 A375 (BRAF V600E)Drug-naïve< 1[15]
A375BRAcquired BRAF inhibitor resistanceEqually potent in naïve and resistant cells[14]
RKO (BRAF V600E)Drug-naïve-[14]
RKOMRAcquired MEK inhibitor resistanceEqually potent in naïve and resistant cells[14]
HCT116 (KRAS mutant)Drug-naïve-[14]
HCT116MRAcquired MEK inhibitor resistanceEqually potent in naïve and resistant cells[14]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
InhibitorXenograft ModelTreatmentTumor Growth Inhibition (TGI) / RegressionReference
This compound A375 (BRAF V600E)50 mg/kg, twice daily71% TGI[1]
A375 (BRAF V600E)100 mg/kg, twice daily99% TGI, 7 partial regressions[1]
Colo205 (BRAF V600E)50, 75, 100 mg/kg, twice daily-48.2%, -77.2%, -92.3% tumor regression[1]
SCH772984 LOX (BRAF V600E)12.5 mg/kg, twice daily17% tumor regression[14]
LOX (BRAF V600E)25 mg/kg, twice daily84% tumor regression[14]
LOX (BRAF V600E)50 mg/kg, twice daily98% tumor regression[14]
MiaPaCa (KRAS mutant)25 mg/kg, twice daily9% tumor regression[14]
MiaPaCa (KRAS mutant)50 mg/kg, twice daily36% tumor regression[14]

Signaling Pathway Modulation

Both this compound and SCH772984 effectively suppress the MAPK signaling pathway downstream of ERK. This is evidenced by the reduced phosphorylation of key ERK substrates like RSK.

MAPK_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_target Target Kinase cluster_downstream Downstream Effectors cluster_inhibitors ERK Inhibitors RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK MEK->ERK Phosphorylates RSK RSK ERK->RSK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival This compound This compound This compound->ERK Inhibit SCH772984 SCH772984 SCH772984->MEK Blocks Phosphorylation SCH772984->ERK Inhibit

MAPK signaling pathway and points of inhibition by this compound and SCH772984.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate this compound and SCH772984.

Cell Viability Assay (MTS/CellTiter-Glo®)

Cell_Viability_Workflow start Seed cells in 96-well plates incubation1 Incubate overnight start->incubation1 treatment Treat with serial dilutions of this compound or SCH772984 incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 add_reagent Add MTS or CellTiter-Glo® reagent incubation2->add_reagent incubation3 Incubate for 1-4 hours add_reagent->incubation3 read_plate Measure absorbance or luminescence incubation3->read_plate analyze Calculate IC50 values read_plate->analyze

A typical workflow for determining the IC50 of ERK inhibitors in cancer cell lines.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or SCH772984. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 hours.

  • Reagent Addition: A viability reagent such as MTS or CellTiter-Glo® is added to each well.

  • Signal Measurement: After a further incubation period, the absorbance (for MTS) or luminescence (for CellTiter-Glo®) is measured using a plate reader.

  • Data Analysis: The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Western Blotting for Phospho-Protein Analysis
  • Cell Lysis: Cells treated with the inhibitors for a specified time are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK, RSK, and other proteins of interest.

  • Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Tumor Implantation: Human cancer cells (e.g., A375, Colo205) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and dosed with this compound, SCH772984, or vehicle control via oral gavage or intraperitoneal injection.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is calculated as tumor growth inhibition or regression.

Summary and Future Perspectives

Both this compound and SCH772984 have demonstrated compelling preclinical activity in BRAF-resistant cancer models, effectively overcoming resistance to upstream MAPK pathway inhibitors. This compound has progressed into clinical trials, showing promising activity in patients with MAPK-mutant solid tumors.[6] While SCH772984 has shown potent preclinical efficacy, its in vivo development has been hampered by poor pharmacokinetic properties.[11]

The data presented here underscores the therapeutic potential of targeting ERK1/2 in the context of BRAF inhibitor resistance. For researchers, the choice between these compounds in a preclinical setting may depend on the specific resistance mechanism being investigated and the desired in vivo model. Future research will likely focus on the development of next-generation ERK inhibitors with improved pharmacological properties and on combinatorial strategies to further enhance their anti-tumor activity and prevent the emergence of resistance.

References

A Head-to-Head Battle of ERK Inhibitors: Ulixertinib vs. Ravoxertinib in a Preclinical Showdown

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the inhibition of the MAPK/ERK signaling pathway remains a pivotal strategy. Two prominent contenders in this arena, Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994), both potent and selective inhibitors of ERK1/2, are the subject of intense preclinical and clinical investigation. This guide provides a comprehensive in vitro comparison of their efficacy, supported by experimental data to inform researchers, scientists, and drug development professionals.

Biochemical Potency: A Close Race at the Kinase Level

Both this compound and Ravoxertinib demonstrate high potency in biochemical assays, directly targeting the ERK1 and ERK2 kinases. Ravoxertinib exhibits low nanomolar efficacy, with IC50 values of 1.1 nM for ERK1 and 0.3 nM for ERK2. This compound also shows remarkable potency with a reported Ki of less than 0.3 nM for ERK1 and 0.04 nM for ERK2, and an IC50 for ERK2 of less than 0.3 nM.[1][2] These data underscore the significant inhibitory capacity of both compounds at the molecular level.

Cellular Efficacy: Unraveling Differential Effects in Cancer Cell Lines

While biochemical potency is a critical measure, the true test of an inhibitor's potential lies in its activity within a cellular context. A direct comparison in neuroblastoma (SH-SY5Y) and colon cancer (HCT-116) cell lines reveals nuanced differences in their in vitro efficacy.

In SH-SY5Y cells, both inhibitors display similar IC50 values for ERK inhibition, with this compound at 86 nM and Ravoxertinib at 97 nM.[3] However, a more substantial difference emerges in their impact on cell viability, where this compound has an IC50 of 180 nM compared to Ravoxertinib's 467 nM, suggesting a more potent anti-proliferative effect for this compound in this specific cell line.[3]

Conversely, in HCT-116 cells, Ravoxertinib demonstrates a stronger inhibitory effect on ERK (IC50 of 106 nM) compared to this compound (IC50 of 258 nM).[3] This trend is also reflected in the cell viability assays, with Ravoxertinib showing a lower IC50 (323 nM) than this compound (652 nM).[3]

These findings highlight the cell-type-dependent efficacy of these inhibitors and emphasize the importance of empirical testing in relevant cancer models.

Summary of In Vitro Efficacy Data

ParameterThis compound (BVD-523)Ravoxertinib (GDC-0994)Reference
Biochemical IC50 (ERK1) < 0.3 nM (Ki)1.1 nM[1][2]
Biochemical IC50 (ERK2) < 0.3 nM0.3 nM[1][2]
Cellular ERK Inhibition IC50 (SH-SY5Y) 86 nM97 nM[3]
Cellular Viability IC50 (SH-SY5Y) 180 nM467 nM[3]
Cellular ERK Inhibition IC50 (HCT-116) 258 nM106 nM[3]
Cellular Viability IC50 (HCT-116) 652 nM323 nM[3]
Cellular Proliferation IC50 (A375 Melanoma) 180 nMNot explicitly stated in direct comparison[4][5]

Visualizing the Mechanism of Action

Both this compound and Ravoxertinib are ATP-competitive inhibitors that target the terminal kinases in the MAPK/ERK signaling cascade, ERK1 and ERK2.[6][7] This pathway, when aberrantly activated by mutations in upstream components like RAS or BRAF, drives tumor cell proliferation and survival. By inhibiting ERK1/2, these compounds effectively block the phosphorylation of downstream substrates, such as RSK, leading to cell cycle arrest and apoptosis.[1][4]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival This compound This compound This compound->ERK Ravoxertinib Ravoxertinib (GDC-0994) Ravoxertinib->ERK

Caption: MAPK/ERK signaling pathway with inhibition sites of this compound and Ravoxertinib.

Experimental Protocols

Biochemical Kinase Activity Assay (ERK1/2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ERK1 or ERK2.

  • Reagents and Materials:

    • Recombinant active ERK1 or ERK2 enzyme.

    • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).

    • ATP at a concentration near the Km for the enzyme.

    • A specific peptide substrate for ERK (e.g., Myelin Basic Protein).

    • Test compounds (this compound, Ravoxertinib) dissolved in DMSO.

    • Radiolabeled [γ-32P]ATP or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay).

    • 384-well plates.

  • Procedure:

    • Add kinase buffer, recombinant ERK enzyme, and the peptide substrate to the wells of a 384-well plate.

    • Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using a radiometric assay).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting for radiometric assays or luminescence for ADP-Glo™).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability/Proliferation Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell lines of interest (e.g., SH-SY5Y, HCT-116).

    • Complete cell culture medium.

    • Test compounds (this compound, Ravoxertinib) dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

    • Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (or DMSO as a vehicle control).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8]

Western Blot Analysis for Pathway Modulation

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK and its downstream target RSK, to confirm the on-target effect of the inhibitors.

  • Reagents and Materials:

    • Cancer cell lines.

    • Test compounds (this compound, Ravoxertinib).

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and nitrocellulose or PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK, anti-total-RSK, anti-GAPDH or β-actin as a loading control).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Seed cells and treat with the test compounds at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.[1]

References

Dual Targeting of the MAPK Pathway in Pancreatic Cancer: A Comparative Analysis of Ulixertinib and MEK Inhibitor Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options. Over 90% of PDAC cases are driven by activating mutations in the KRAS oncogene, leading to constitutive activation of the downstream RAF-MEK-ERK (MAPK) signaling cascade, a key pathway regulating cell proliferation and survival.[1][2] This has made the MAPK pathway an attractive target for therapeutic intervention. This guide provides a comparative overview of targeting this pathway at two distinct nodes—ERK1/2 with ulixertinib and MEK1/2 with various MEK inhibitors—and explores the rationale and available data for their use in combination therapies for pancreatic cancer.

Mechanism of Action: this compound and MEK Inhibitors

This compound (BVD-523) is a potent and selective, reversible ATP-competitive inhibitor of ERK1 and ERK2.[3] As the terminal kinase in the MAPK cascade, ERK1/2 represents a critical node for therapeutic intervention, potentially circumventing resistance mechanisms that can arise from upstream inhibition.[4]

MEK inhibitors, such as trametinib and selumetinib, are allosteric inhibitors of MEK1 and MEK2, the upstream kinases of ERK1/2.[5] By binding to a site adjacent to the ATP-binding pocket, they lock MEK in an inactive conformation, preventing the phosphorylation and activation of ERK1/2.[5]

Dual inhibition of MEK and ERK is hypothesized to provide a more complete and durable blockade of the MAPK pathway, potentially overcoming feedback mechanisms that can lead to pathway reactivation and therapeutic resistance.

Signaling Pathway Overview

The KRAS-RAF-MEK-ERK pathway is a critical signaling cascade in pancreatic cancer. Constitutively active KRAS leads to the sequential phosphorylation and activation of RAF, MEK, and finally ERK, which then translocates to the nucleus to regulate gene expression involved in cell proliferation, survival, and differentiation.

MAPK Signaling Pathway in Pancreatic Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->ERK MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation

Figure 1: Simplified MAPK signaling pathway in pancreatic cancer, indicating the points of inhibition by MEK inhibitors and this compound.

Preclinical and Clinical Data Overview

This compound Combination Therapies

Preclinical studies have shown that this compound has promising efficacy in pancreatic cancer cell lines as a single agent and can potentiate the cytotoxic effect of gemcitabine.[4][6] However, treatment with this compound can lead to the upregulation of the parallel PI3K-AKT pathway, suggesting a rationale for combination with PI3K or HER inhibitors.[4][7]

In the clinical setting, a phase Ib trial of this compound with gemcitabine and nab-paclitaxel in metastatic pancreatic adenocarcinoma showed potential efficacy, but the combination was poorly tolerated, leading to premature termination of the study.[8][9] Another phase Ib study is evaluating this compound in combination with the CDK4/6 inhibitor palbociclib in advanced solid tumors, including pancreatic cancer.[10] Furthermore, a phase II trial is underway to assess this compound in combination with the autophagy inhibitor hydroxychloroquine, based on preclinical evidence that MAPK pathway inhibition induces protective autophagy.[2][11]

This compound Combination Cancer Model Key Findings Reference
+ GemcitabinePancreatic Cancer Cell Lines & XenograftsPotentiated cytotoxic effect of gemcitabine.[4][6]
+ Gemcitabine + nab-PaclitaxelMetastatic Pancreatic Adenocarcinoma (Phase Ib)Median PFS: 5.46 months; Median OS: 12.23 months. Poorly tolerated.[8][9]
+ Palbociclib (CDK4/6i)Advanced Solid Tumors, including Pancreatic Cancer (Phase Ib)MTD established at this compound 450mg BID + palbociclib 125mg daily.[10]
+ Hydroxychloroquine (Autophagy i)Advanced GI Malignancies, including Pancreatic Cancer (Phase II)Ongoing trial based on preclinical synergy.[2][11]
MEK Inhibitor Combination Therapies

MEK inhibitors have been extensively studied in combination with other targeted agents in pancreatic cancer. Preclinical studies have shown that the combination of the MEK inhibitor AZD6244 (selumetinib) with the mTOR inhibitor rapamycin resulted in greater tumor growth inhibition in pancreatic cancer xenograft models compared to single agents.[12] Similarly, combining the MEK inhibitor trametinib with an EGFR/HER2 inhibitor (lapatinib) augmented the inhibition of patient-derived pancreatic cancer xenografts.[13]

However, clinical trials of MEK inhibitors in combination with gemcitabine have been disappointing, failing to show a significant improvement in survival outcomes compared to gemcitabine alone.[5] A phase II study of the FAK inhibitor GSK2256098 and trametinib in advanced pancreatic cancer also showed a lack of activity.[14]

MEK Inhibitor Combination Cancer Model Key Findings Reference
Selumetinib + Rapamycin (mTORi)Pancreatic Cancer XenograftsGreater growth inhibition and apoptosis compared to single agents.[12]
Trametinib + Lapatinib (EGFR/HER2i)Patient-Derived Pancreatic Cancer XenograftsAugmented tumor growth inhibition.[13]
Pimasertib/Trametinib + GemcitabineMetastatic Pancreatic Cancer (Phase II)Did not improve progression-free or overall survival.[5]
Trametinib + GSK2256098 (FAKi)Advanced Pancreatic Cancer (Phase II)Not active in unselected patients.[14]

Experimental Protocols

Standard methodologies are employed to evaluate the efficacy of combination therapies in pancreatic cancer.

In Vitro Cell Viability and Synergy Analysis

In Vitro Experimental Workflow Cell_Culture Pancreatic Cancer Cell Line Culture Drug_Treatment Treat with this compound, MEK Inhibitor, and Combination Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Viability_Assay Data_Analysis Calculate IC50 Values Viability_Assay->Data_Analysis Synergy_Analysis Synergy Analysis (e.g., Combination Index) Data_Analysis->Synergy_Analysis

Figure 2: General workflow for in vitro assessment of drug combination synergy.
  • Cell Lines: Human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, AsPC-1) are cultured under standard conditions.

  • Drug Treatment: Cells are treated with serial dilutions of this compound, a MEK inhibitor (e.g., trametinib), and the combination of both drugs for a specified period (e.g., 72 hours).

  • Viability Assays: Cell viability is assessed using assays such as MTT or CellTiter-Glo to determine the concentration of each drug that inhibits 50% of cell growth (IC50).

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

In Vivo Xenograft Models

In Vivo Xenograft Experimental Workflow Cell_Implantation Implant Pancreatic Cancer Cells into Immunocompromised Mice (Subcutaneous or Orthotopic) Tumor_Growth Allow Tumors to Establish Cell_Implantation->Tumor_Growth Treatment_Groups Randomize Mice into Treatment Groups: Vehicle, this compound, MEK Inhibitor, Combination Tumor_Growth->Treatment_Groups Drug_Administration Administer Drugs (e.g., Oral Gavage) Treatment_Groups->Drug_Administration Tumor_Measurement Measure Tumor Volume Periodically Drug_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: Tumor Weight, Immunohistochemistry (e.g., p-ERK, Ki-67, Cleaved Caspase-3) Tumor_Measurement->Endpoint_Analysis

Figure 3: General workflow for in vivo assessment of drug combination efficacy in xenograft models.
  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human pancreatic cancer cells are implanted either subcutaneously or orthotopically into the pancreas of the mice.[1][15][16]

  • Treatment: Once tumors are established, mice are randomized into treatment groups and receive vehicle control, this compound, a MEK inhibitor, or the combination therapy via an appropriate route of administration (e.g., oral gavage).

  • Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and analyzed by immunohistochemistry for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and target engagement (e.g., phosphorylated ERK).

Concluding Remarks

Targeting the MAPK pathway remains a promising strategy for the treatment of pancreatic cancer. While the direct combination of an ERK inhibitor like this compound with a MEK inhibitor has not been extensively reported, the rationale for a more complete pathway blockade is sound. However, the clinical development of MAPK pathway inhibitors in pancreatic cancer has been challenging, often due to dose-limiting toxicities and a lack of significant survival benefit over standard chemotherapy.

The available data suggests that the future of MAPK pathway inhibition in pancreatic cancer will likely involve combination with agents that target orthogonal pathways or mechanisms of resistance, such as the PI3K/AKT pathway or autophagy. Further preclinical studies are warranted to explore novel combination strategies, including the potential for intermittent dosing schedules or combinations with immunotherapy, to enhance efficacy and improve the therapeutic window for patients with this devastating disease.

References

Ulixertinib's Selectivity Profile: A Comparative Analysis Against Other ERK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, and its aberrant activation is a hallmark of many cancers. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) represent a critical terminal node in this cascade, making them a compelling target for therapeutic intervention. Ulixertinib (BVD-523) is a potent and highly selective inhibitor of ERK1/2. This guide provides a comparative analysis of this compound's selectivity profile against other ERK inhibitors, supported by experimental data and detailed methodologies, to assist researchers in their evaluation of this promising therapeutic agent.

The ERK Signaling Pathway: A Brief Overview

The RAS-RAF-MEK-ERK cascade is a primary signaling pathway that translates extracellular signals into cellular responses.[1] Upon activation by upstream signals, such as growth factors, a series of phosphorylation events occur, culminating in the activation of ERK1 and ERK2.[2][3] Activated ERK then phosphorylates a multitude of downstream substrates in both the cytoplasm and the nucleus, regulating processes such as cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway, often through mutations in BRAF or RAS, is a key driver in many human cancers.[6]

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, ELK1) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Figure 1: Simplified ERK/MAPK Signaling Pathway.

Comparative Selectivity of ERK Inhibitors

The therapeutic window of a kinase inhibitor is significantly influenced by its selectivity. Off-target inhibition can lead to unforeseen toxicities and diminish the intended therapeutic effect. This compound has been designed for high selectivity towards ERK1 and ERK2, which is a key differentiator among other inhibitors in its class.[1][7]

Biochemical Potency and Selectivity

The following tables summarize the biochemical potency and selectivity of this compound in comparison to other notable ERK inhibitors. It is important to note that the kinase panel sizes used for selectivity screening vary between studies, which should be considered when interpreting the data.

Table 1: Biochemical Potency Against ERK1/2

InhibitorTargetIC50 / Ki (nM)Assay Method
This compound (BVD-523) ERK1Ki < 0.3Biochemical Assay
ERK2Ki < 0.3RapidFire Mass Spectrometry
Ravoxertinib (GDC-0994) ERK1IC50 = 1.1Biochemical Assay
ERK2IC50 = 0.3Biochemical Assay
MK-8353 ERK1IC50 = 23.0IMAP Kinase Assay
ERK2IC50 = 8.8IMAP Kinase Assay
KO-947 ERK1/2IC50 = 10Biochemical Assay
LY3214996 ERK1IC50 = 5Biochemical Assay
ERK2IC50 = 5Biochemical Assay

Data sourced from multiple publications.[5][6][8][9][10][11][12][13][14]

Table 2: Kinase Selectivity Profile

InhibitorKinase Panel SizeKey Off-Target Hits (>50% inhibition at specified concentration)
This compound (BVD-523) 75 kinases12 kinases with Ki < 1 µM (at 2 µM screening concentration)
Ravoxertinib (GDC-0994) 170 kinasesNo kinase inhibition >70% other than ERK1/2 (at 100 nM)
MK-8353 233 kinasesCLK2, FLT4, Aurora B (at 1 µM)
KO-947 450 kinasesAt least 50-fold selectivity against the panel
LY3214996 512 kinases (DiscoverX)>40-fold selectivity against 512 kinases

Data sourced from multiple publications.[4][6][8][15][16]

This compound demonstrates high potency with a Ki of less than 0.3 nM for both ERK1 and ERK2.[8] In a screen against 75 other kinases, it showed a favorable selectivity profile, with a greater than 7,000-fold selectivity for ERK2 over most other kinases tested.[8] While other inhibitors also exhibit high potency, the breadth of kinases against which they have been screened and the reported off-target effects vary. For instance, MK-8353 was screened against a larger panel of 233 kinases and was found to inhibit CLK2, FLT4, and Aurora B by more than 50% at a 1 µM concentration.[4][6] KO-947 and LY3214996 have been profiled against even larger panels and are reported to have high selectivity.[5][7][16]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor selectivity. Below are summaries of the methodologies used to determine the selectivity profiles of this compound and other ERK inhibitors, as reported in the literature.

Biochemical Kinase Assays for IC50/Ki Determination

General Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. The concentration of inhibitor that reduces kinase activity by 50% is the IC50 value. The inhibition constant (Ki) is a measure of the binding affinity of the inhibitor to the kinase.

Kinase_Assay_Workflow Start Start Prepare Prepare Assay Plate: - Purified Kinase - Substrate - ATP Start->Prepare AddInhibitor Add Test Inhibitor (Varying Concentrations) Prepare->AddInhibitor Incubate Incubate at Room Temperature AddInhibitor->Incubate Detect Detect Kinase Activity (e.g., ADP-Glo, Mass Spec) Incubate->Detect Analyze Analyze Data: Calculate IC50/Ki Detect->Analyze End End Analyze->End

Figure 2: General Workflow for a Biochemical Kinase Assay.

This compound (BVD-523) - RapidFire Mass Spectrometry Assay for ERK2: [3]

  • Reagents: MEK-activated ERK2 protein, assay buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, 0.01% v/v CHAPS), Erktide substrate, and ATP.

  • Procedure:

    • 1.2 nM of ERK2 protein was dispensed into a 384-well polypropylene plate containing the test compounds.

    • The plate was pre-incubated for 20 minutes at room temperature.

    • The kinase reaction was initiated by adding a substrate solution containing 16 µM Erktide and 120 µM ATP.

    • The reaction proceeded for 20 minutes at room temperature.

    • The reaction was quenched by the addition of 1% (v/v) formic acid.

    • Substrate and phosphorylated product levels were measured using a RapidFire Mass Spectrometry platform.

Kinome Scanning for Selectivity Profiling

General Principle: To assess the selectivity of an inhibitor, it is screened against a large panel of purified kinases. The activity of each kinase in the presence of the inhibitor is measured and compared to a control.

This compound (BVD-523) - Biochemical Counter-Screen: [8]

  • This compound was tested against a panel of 75 kinases in addition to ERK1 and ERK2.

  • The ATP concentrations used in the assays were approximately equal to the Km for each respective kinase.

  • Kinases that were inhibited by more than 50% at a 2 µM concentration of this compound were re-tested to determine their Ki values.

MK-8353 - Kinase Selectivity Panel: [4]

  • MK-8353 was profiled against a panel of 227 human kinases.

  • The inhibitor was tested at concentrations of 0.1 µM and 1.0 µM.

  • The percentage of inhibition for each kinase was determined.

LY3214996 - DiscoverX KINOMEscan:

  • LY3214996 was profiled against a panel of 512 kinases using the DiscoverX KINOMEscan platform. This is a competition binding assay that measures the ability of a compound to displace a ligand from the active site of a kinase.

Conclusion

This compound exhibits a highly potent and selective inhibition profile against ERK1 and ERK2. This high degree of selectivity is a critical attribute that may translate to a more favorable safety profile in clinical applications by minimizing off-target effects. While direct comparative studies using standardized, large-scale kinase panels are limited, the available data suggests that this compound's selectivity is a key advantage. The detailed experimental methodologies provided herein offer a framework for researchers to critically evaluate and compare the performance of this compound with other ERK inhibitors in their own experimental settings. As the field of ERK-targeted therapies continues to evolve, a thorough understanding of the selectivity profiles of these inhibitors will be paramount in guiding the development of more effective and safer cancer treatments.

References

Assessing the Efficacy of Ulixertinib plus Cetuximab in Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the therapeutic potential of combining Ulixertinib, a first-in-class ERK1/2 inhibitor, with Cetuximab, an EGFR inhibitor, for the treatment of colorectal cancer (CRC). Drawing upon available preclinical and clinical data, this document objectively compares the performance of this combination with alternative therapeutic strategies and provides detailed experimental methodologies for key cited experiments.

Introduction: Targeting the MAPK Pathway in Colorectal Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. In many colorectal cancers, mutations in genes such as BRAF and RAS lead to the constitutive activation of this pathway, driving tumor growth and resistance to standard therapies. Cetuximab, a monoclonal antibody targeting the Epidermal Growth-Factor Receptor (EGFR), is a standard-of-care treatment for RAS wild-type metastatic CRC. However, resistance to Cetuximab can develop through various mechanisms, often involving the reactivation of the downstream MAPK pathway.

This compound (BVD-523) is a potent and selective inhibitor of ERK1/2, the final kinases in the MAPK cascade. The rationale for combining this compound with Cetuximab is to provide a more complete blockade of the MAPK pathway, potentially overcoming both intrinsic and acquired resistance to EGFR inhibition. This guide will delve into the experimental evidence supporting this therapeutic strategy.

Preclinical Efficacy in BRAF V600E Mutant Colorectal Cancer

The most robust preclinical data for the combination of this compound and Cetuximab comes from studies in BRAF V600E mutant colorectal cancer models, often in a triple combination with a BRAF inhibitor, encorafenib.

In Vivo Xenograft Studies

In a key preclinical study, the efficacy of this compound, Cetuximab, and Encorafenib was evaluated in a BRAF V600E mutant colorectal cancer cell line-derived xenograft (CDX) model using HT29 cells in BALB/c nude mice.[1] The triple combination therapy demonstrated superior tumor growth inhibition compared to single-agent or doublet therapies.[1]

Treatment GroupMean Tumor Volume Change from Baseline (%)p-value
Encorafenib + Cetuximab (Approved Regimen)+710.001
Encorafenib + Cetuximab + this compound (50 mg/kg)+250.001
Encorafenib + Cetuximab + this compound (75 mg/kg) -3 (Tumor Regression) <0.001
Table 1: In vivo efficacy of this compound combinations in the HT29 BRAFV600E mutant colorectal cancer xenograft model. Data adapted from a preclinical study.[1]

Notably, the high-dose this compound (75 mg/kg) triple combination led to tumor regression.[1] However, even in responsive groups, tumors eventually began to regrow with continuous dosing, suggesting the development of adaptive resistance.[1] Gene expression analysis of these tumors pointed towards the upregulation of the IL6/JAK/STAT3 signaling pathway as a potential mechanism of this acquired resistance.[1]

Clinical Evidence and Ongoing Trials

While extensive clinical data for the this compound and Cetuximab doublet is still emerging, promising signals have been observed in the context of the triple combination therapy and through expanded access programs.

Expanded Access Program (ULI-EAP-100)

The ULI-EAP-100 is an expanded access program (NCT04566393) providing this compound to patients with advanced solid tumors harboring MAPK pathway alterations who have exhausted standard-of-care options.[2] As of February 2022, 48 patients had been treated under this program, including 21 with colorectal cancer.[2] Of note, one patient with BRAF V600E mutant metastatic colorectal cancer experienced a complete response following treatment with a combination of this compound, Encorafenib, and Cetuximab.[2]

Clinical Trials

An active phase I clinical trial (NCT04566393) is currently evaluating the safety, side effects, and optimal dose of this compound in combination with Cetuximab, or with both Cetuximab and Encorafenib, in patients with unresectable or metastatic colorectal cancer who have previously received EGFR or BRAF-directed therapy.[3][4] This trial will provide crucial data on the efficacy of the this compound and Cetuximab doublet.

Efficacy in KRAS-Mutant Colorectal Cancer

The therapeutic potential of combining this compound and Cetuximab in KRAS-mutant colorectal cancer is an area of active investigation. While Cetuximab monotherapy is generally ineffective in this patient population, the addition of a downstream inhibitor like this compound could potentially overcome this resistance.[5] However, at present, there is a lack of published preclinical or clinical data specifically evaluating the efficacy of the this compound and Cetuximab doublet in KRAS-mutant CRC models.

Signaling Pathway Analysis and Experimental Workflows

The combination of this compound and Cetuximab is designed to achieve a vertical blockade of the MAPK signaling pathway.

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Cetuximab Cetuximab Cetuximab->EGFR This compound This compound This compound->ERK

Mechanism of dual inhibition of the MAPK pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines CRC Cell Lines (e.g., HT29, KRAS-mutant) Treatment Treat with This compound +/- Cetuximab CellLines->Treatment Viability Cell Viability Assay (e.g., MTT, Resazurin) Treatment->Viability WesternBlot Western Blot (p-ERK, p-MEK) Treatment->WesternBlot Xenograft Establish CRC Xenografts in Immunocompromised Mice AnimalTreatment Treat with This compound +/- Cetuximab Xenograft->AnimalTreatment TumorMeasurement Measure Tumor Volume AnimalTreatment->TumorMeasurement PD_Analysis Pharmacodynamic Analysis (Tumor Biopsies) AnimalTreatment->PD_Analysis

General experimental workflow for assessing efficacy.

Detailed Experimental Protocols

Detailed protocols for the key experiments cited in this guide are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vivo Colorectal Cancer Xenograft Model
  • Cell Culture: HT29 human colorectal cancer cells (or other relevant CRC cell lines) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of 5 x 10^6 HT29 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups. This compound is typically administered orally (e.g., 50 or 75 mg/kg, twice daily), and Cetuximab is administered intraperitoneally (e.g., 10 mg/kg, twice weekly).

  • Efficacy Assessment: The primary endpoint is tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analyses.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Colorectal cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with various concentrations of this compound, Cetuximab, or the combination for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis for MAPK Pathway Proteins
  • Cell Lysis: After drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour and then incubated with primary antibodies against total and phosphorylated forms of ERK, MEK, and other relevant proteins overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Comparison with Alternative Therapies

The combination of this compound and Cetuximab should be considered in the context of other treatment options for colorectal cancer, particularly for BRAF V600E mutant and KRAS-mutant diseases.

TherapyMechanism of ActionEfficacy in BRAF V600E CRCEfficacy in KRAS-Mutant CRC
This compound + Cetuximab Dual blockade of ERK1/2 and EGFRPotentially high, based on triple combination dataUnder investigation
Encorafenib + Cetuximab Inhibition of BRAF and EGFRApproved standard of careNot effective
Chemotherapy (e.g., FOLFIRI/FOLFOX) Cytotoxic agentsStandard of care, often in combination with targeted therapiesStandard of care
Immune Checkpoint Inhibitors T-cell activationEffective in MSI-H/dMMR tumorsGenerally not effective in MSS tumors
Table 2: Comparison of this compound + Cetuximab with other therapeutic strategies in colorectal cancer.

Conclusion and Future Directions

The combination of this compound and Cetuximab represents a promising therapeutic strategy for colorectal cancer, particularly in the context of BRAF V600E mutations where it has shown the potential for deep and durable responses when combined with a BRAF inhibitor. The rationale for its use in overcoming resistance to EGFR inhibition is strong, and ongoing clinical trials will be critical in defining its efficacy as a doublet therapy and in other molecular subtypes of colorectal cancer, including KRAS-mutant tumors.

Future research should focus on:

  • Elucidating the efficacy of the this compound and Cetuximab doublet in both preclinical models and clinical trials.

  • Investigating the potential of this combination in KRAS-mutant colorectal cancer.

  • Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy.

  • Exploring strategies to overcome adaptive resistance mechanisms, such as the upregulation of the IL6/JAK/STAT3 pathway.

The continued investigation of this and other targeted therapy combinations will be instrumental in advancing personalized medicine for patients with colorectal cancer.

References

In Vivo Showdown: Ulixertinib vs. Upstream MAPK Pathway Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals the distinct in vivo efficacy profiles of the ERK1/2 inhibitor Ulixertinib compared to its upstream counterparts targeting BRAF and MEK. While direct head-to-head in vivo comparisons remain limited, available data from xenograft studies provide valuable insights into the therapeutic potential of these agents as monotherapies and in combination, guiding future research and clinical development in MAPK pathway-driven cancers.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, encompassing the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. While inhibitors targeting upstream components like BRAF and MEK have achieved clinical success, the emergence of resistance often leads to treatment failure. This has spurred the development of inhibitors targeting the terminal kinase of the pathway, ERK1/2, with this compound (BVD-523) being a prominent example. This guide provides an in vivo comparison of this compound with upstream MAPK pathway inhibitors, supported by experimental data from preclinical studies.

The MAPK Signaling Pathway: Avenues for Intervention

The MAPK pathway is a multi-tiered cascade where signals are relayed through a series of phosphorylation events. Upstream inhibitors target proteins early in this cascade, while this compound acts at the final key step before the signal is transmitted to the nucleus to regulate gene expression.

MAPK_Pathway cluster_upstream Upstream Inhibition cluster_downstream Downstream Inhibition KRAS KRAS BRAF BRAF KRAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK KRAS_inhibitor KRAS Inhibitors KRAS_inhibitor->KRAS BRAF_inhibitor BRAF Inhibitors (e.g., Dabrafenib) BRAF_inhibitor->BRAF MEK_inhibitor MEK Inhibitors (e.g., Trametinib, Selumetinib) MEK_inhibitor->MEK Nucleus Nucleus (Transcription & Proliferation) ERK->Nucleus This compound This compound This compound->ERK GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->KRAS

MAPK Signaling Pathway and Inhibitor Targets.

In Vivo Efficacy: A Comparative Overview

Preclinical xenograft models are instrumental in evaluating the anti-tumor activity of novel therapeutic agents. The following tables summarize key in vivo findings for this compound and representative upstream MAPK pathway inhibitors, Dabrafenib (BRAF inhibitor) and Trametinib/Selumetinib (MEK inhibitors).

This compound (ERK1/2 Inhibitor) In Vivo Performance
Cancer ModelAnimal ModelDosing RegimenKey FindingsCitation
BRAF V600E Melanoma (A375)Mouse Xenograft50-100 mg/kg, oral, twice dailySignificant dose-dependent tumor growth inhibition (TGI). At 100 mg/kg, 99% TGI and partial regressions were observed.[1]
BRAF V600E Colorectal (Colo205)Mouse Xenograft50-100 mg/kg, oral, twice dailyDose-dependent tumor growth inhibition.[1]
KRAS-mutant PancreaticMouse Xenograft10-100 mg/kg, oral, twice dailyDose-dependent antitumor activity.[1]
Neuroblastoma (CHLA136-Fluc & CHLA255-Fluc)Mouse Xenograft50 mg/kg, dailySignificant inhibition of tumor growth and prolonged survival.[2]
Pediatric Low-Grade Glioma (BT40 PDX)Mouse Xenograft80 mg/kg, oral, twice daily for 5 daysSlowed tumor growth and increased survival.[3]
Upstream MAPK Pathway Inhibitors: In Vivo Performance

Dabrafenib (BRAF Inhibitor)

Cancer ModelAnimal ModelDosing RegimenKey FindingsCitation
BRAF V600E Melanoma (A375P)Mouse Xenograft30 mg/kg, oral, once daily for 14 daysInhibition of tumor growth.[4]
BRAF V600E Colorectal (Colo 205)Mouse Xenograft10-100 mg/kg, oral, once daily for 14 daysDose-dependent inhibition of tumor growth with partial regressions at 100 mg/kg.[1]

Trametinib (MEK Inhibitor)

Cancer ModelAnimal ModelDosing RegimenKey FindingsCitation
RAS-mutant MLL-rearranged ALLMouse Xenograft5 mg/kg bolusDelayed leukemia progression but insufficient to prevent outgrowth as monotherapy.[5]
Renal Cell Carcinoma (786-0-R)Mouse XenograftNot specifiedAs a single agent, no more effective than sunitinib in suppressing tumor growth.[6]

Selumetinib (MEK Inhibitor)

Cancer ModelAnimal ModelDosing RegimenKey FindingsCitation
Various cancer cell linesMouse Xenograft10-100 mg/kg, oral, twice dailyDose-dependent tumor growth inhibition.[7]
Neurofibromatosis Type 1MinipigNot specifiedReduced Ras/MAPK signaling in relevant tissues.[8]

Experimental Protocols: A Closer Look at In Vivo Methodologies

The following provides a generalized experimental protocol for in vivo xenograft studies used to evaluate MAPK pathway inhibitors, based on methodologies reported in the cited literature.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis CellCulture 1. Tumor Cell Culture (e.g., A375, Colo205) TumorImplantation 3. Subcutaneous Tumor Cell Injection CellCulture->TumorImplantation AnimalAcclimation 2. Animal Acclimation (e.g., Nude Mice) AnimalAcclimation->TumorImplantation TumorGrowth 4. Tumor Growth to Predetermined Size (e.g., 100-200 mm³) TumorImplantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 6. Drug Administration (e.g., Oral Gavage) Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight Dosing->Monitoring Repeatedly Endpoint 8. Endpoint Determination (e.g., Tumor Size, Time) Monitoring->Endpoint DataAnalysis 9. Data Analysis & Tumor Growth Inhibition Calculation Endpoint->DataAnalysis

Generalized In Vivo Xenograft Experimental Workflow.

Detailed Methodologies:

  • Cell Lines and Culture: Human cancer cell lines with known MAPK pathway mutations (e.g., BRAF V600E, KRAS mutations) are cultured under standard sterile conditions.

  • Animal Models: Immunocompromised mice (e.g., athymic nude mice or NSG mice) are commonly used to prevent rejection of human tumor xenografts.[9] Animals are housed in a pathogen-free environment and allowed to acclimate before the study begins.

  • Tumor Implantation: A suspension of cultured tumor cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[9]

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[10] Inhibitors are typically formulated in a vehicle solution and administered orally via gavage at specified doses and schedules (e.g., once or twice daily).[1][2]

  • Efficacy Endpoints: The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Other endpoints may include tumor regression (partial or complete) and overall survival.[1]

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement, such as measuring the phosphorylation levels of downstream signaling proteins (e.g., p-ERK, p-RSK) by western blot or immunohistochemistry.[5]

Discussion and Future Directions

The preclinical in vivo data demonstrate that this compound is a potent anti-tumor agent in various cancer models harboring MAPK pathway alterations.[1][2][3][11] As an ERK1/2 inhibitor, it acts at the final node of the kinase cascade, offering a potential strategy to overcome resistance mechanisms that reactivate the pathway upstream of ERK.[12]

In vitro studies have suggested that resistance to this compound may be delayed compared to upstream inhibitors like Dabrafenib and Trametinib.[1][13] This highlights a potential durability advantage for ERK inhibition. However, direct in vivo comparisons of monotherapy efficacy are necessary to fully validate this observation.

Combination strategies are a promising avenue for MAPK pathway inhibitors. Preclinical studies have shown synergistic effects when this compound is combined with BRAF inhibitors in BRAF-mutant models.[1] This suggests that a vertical blockade of the pathway at multiple points could lead to more profound and durable responses.

References

Safety Operating Guide

Proper Disposal of Ulixertinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Ulixertinib, an investigational ERK1/2 kinase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. These guidelines are intended for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety and Handling Precautions

This compound, as an investigational drug, requires careful handling. While specific data on its environmental impact is limited, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[1]

  • Avoid Contamination: Prevent contact with skin and eyes. Avoid the formation of dust and aerosols.[1][2] In case of contact, wash the affected area thoroughly with soap and water.[2][3] If inhaled, move to fresh air.[2][3]

  • Spill Management: In the event of a spill, prevent the substance from entering drains or water courses. For dry spills, use procedures that avoid generating dust. For wet spills, absorb with an inert material and place in a sealed container for disposal.[3]

Operational Disposal Plan: Step-by-Step Guidance

The disposal of investigational drugs like this compound must follow a structured and documented process. The following steps provide a general framework that should be adapted to comply with your institution's specific policies and local regulations.

Step 1: Segregation and Containerization

  • Waste Segregation: Do not mix this compound waste with general laboratory trash. It should be segregated as chemical or pharmaceutical waste.

  • Container Selection: Use a compatible, leak-proof container clearly labeled as "Hazardous Waste" or "Pharmaceutical Waste."[4] The container should be appropriate for the physical state of the waste (solid or liquid).[4]

  • Original Containers: Whenever possible, dispose of this compound in its original vial or container to minimize handling.[4] Full, partially full, and empty vials should be discarded into the designated hazardous waste container.[5]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the contents, including the name "this compound."

  • Hazard Communication: Attach a hazardous waste label as required by your institution's Environmental Health and Safety (EHS) department.[4] The label should include the Principal Investigator's name, laboratory location, and contact information.[4]

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated, secure area, such as a Satellite Accumulation Area (SAA).[4] This area should be away from incompatible materials.[3]

  • Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.[4]

  • Locked Storage: For larger quantities, consider storing in a locked cabinet or facility to prevent unauthorized access.[3]

Step 4: Disposal Request and Manifest

  • Contact EHS: Do not dispose of this compound down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[6]

  • Waste Disposal Form: Complete a chemical waste disposal request form as required by your EHS office.[4][6]

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and a copy of the completed disposal request form.[4]

Step 5: Final Disposition

  • Professional Disposal: this compound waste should be offered to a licensed, professional waste disposal company.[2]

  • Incineration: The recommended final disposal method for investigational drugs and cytotoxic waste is incineration at an EPA-permitted facility.[4][5][6][7] This ensures the complete destruction of the active pharmaceutical ingredient.

Data Presentation

ParameterGuidelineSource
Waste Category Hazardous Chemical/Pharmaceutical Waste[4][6]
Primary Container Original vial or compatible, sealed container[4][5]
Labeling Requirement "Hazardous Waste" with full chemical name and PI info[4]
Storage Location Designated Satellite Accumulation Area (SAA)[4]
Final Disposal Method Incineration via a licensed vendor[5][6][7]

Signaling Pathway and Experimental Workflow

This compound is a first-in-class inhibitor of the ERK1/2 kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[8][9][10] This pathway is frequently dysregulated in various cancers.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->ERK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound.

The following diagram illustrates a general workflow for handling and preparing this compound for experimental use, leading to its eventual disposal.

Experimental_Workflow Receipt Receive & Log This compound Storage Store per Product Insert Receipt->Storage Preparation Prepare Working Solution Storage->Preparation Experiment Cell-Based Assay or Animal Dosing Preparation->Experiment Waste_Generation Generate Waste (Unused solution, contaminated labware, empty vials) Experiment->Waste_Generation Disposal Segregate, Label, & Store for Disposal Waste_Generation->Disposal

Caption: General experimental workflow for this compound from receipt to disposal.

Experimental Protocols

While specific disposal protocols for this compound are not detailed in the literature, the handling and preparation for in vitro experiments provide context for the types of waste that would be generated.

Example Protocol: Preparation of this compound for Cell-Based Assays

A common procedure for preparing this compound for a cell-based assay, such as those performed on the A375 melanoma cell line, involves the following steps:

  • Stock Solution Preparation: A stock solution of this compound is typically prepared in a solvent like dimethyl sulfoxide (DMSO).

  • Working Solution Dilution: The stock solution is then serially diluted in cell culture media to achieve the desired final concentrations for the experiment.[11] For example, cells may be dosed over a 12-point range from 30 µM down to 0.03 nM.[11]

  • Dosing: The prepared working solutions are added directly to the cell plates.[11]

  • Incubation: The cells are then incubated for a specified period, for example, 72 hours, to assess the effect of the compound.[11]

All materials that come into contact with this compound during this process, including pipette tips, tubes, plates, and any unused stock or working solutions, must be considered contaminated and disposed of as hazardous pharmaceutical waste according to the procedures outlined in this document.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ulixertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ulixertinib. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is paramount to prevent inhalation, dermal, and ocular exposure. Conflicting information exists across various safety data sheets (SDS), with some indicating minimal required PPE and others advising more stringent measures. As a best practice, a conservative approach should be adopted.

Required PPE includes:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[1][2] Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against airborne particles and accidental splashes.

  • Lab Coat: A fully buttoned lab coat must be worn to protect the skin and personal clothing from contamination.

  • Respiratory Protection: When handling this compound as a powder or when there is a risk of aerosolization, a respirator is essential. An N95-rated disposable respirator is a minimum requirement.[4] For extended or large-scale handling of the powder, a Powered Air-Purifying Respirator (PAPR) should be considered to provide a higher level of protection and comfort.[5][6]

Operational Plan for Handling this compound

A systematic workflow is crucial for the safe handling of this compound from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The container should be tightly sealed.

  • Preparation of Solutions:

    • All weighing and preparation of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

    • Use dedicated, clearly labeled equipment for handling the compound.

    • When dissolving in solvents such as DMSO or ethanol, do so slowly and carefully to avoid splashing.

  • Experimental Use:

    • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

    • When conducting experiments, ensure good laboratory hygiene. Avoid eating, drinking, or smoking in the laboratory.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert your supervisor and safety officer.

    • For small powder spills, carefully cover with damp paper towels to avoid generating dust and then clean the area with an appropriate decontaminating solution.

  • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • All materials used for spill cleanup should be treated as hazardous waste.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste" and should include the name "this compound."

  • Containment:

    • Solid waste should be collected in a dedicated, sealed, and puncture-resistant container.

    • Liquid waste should be collected in a compatible, leak-proof container. Avoid mixing with other chemical waste streams unless compatibility has been verified.

  • Disposal Method: The primary recommended method for the disposal of this compound waste is incineration by a licensed hazardous waste disposal company.[7] Chemical disinfection may be an option for liquid waste, but its efficacy for this compound must be verified.[7] Do not dispose of this compound waste down the drain.[7]

  • Institutional Guidelines: Always follow your institution's specific guidelines and procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValue
Molecular Formula C₂₁H₂₂Cl₂N₄O₂
Molecular Weight 449.33 g/mol
Appearance Crystalline solid
Solubility (DMSO) ≥ 70 mg/mL
Solubility (Ethanol) ~12 mg/mL
IC₅₀ (ERK2) <0.3 nM
Storage Temperature Powder: -20°C; In solvent: -80°C

Experimental Protocol: In Vitro ERK1/2 Inhibition Assay

This protocol outlines a general method for assessing the in vitro efficacy of this compound in inhibiting ERK1/2 phosphorylation in a cancer cell line.

1. Cell Culture:

  • Culture A375 human melanoma cells (or another suitable cell line with a constitutively active MAPK pathway) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Harvest cells using trypsin-EDTA and perform a cell count.
  • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
  • Allow the cells to adhere and grow for 24 hours.

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
  • Remove the medium from the cells and add 100 µL of the prepared drug solutions to the respective wells.
  • Incubate the cells with the compound for a specified time (e.g., 2 hours).

4. Cell Lysis:

  • After incubation, remove the treatment medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
  • Add 50 µL of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
  • Incubate on ice for 15 minutes with gentle agitation.

5. Protein Quantification and Analysis:

  • Collect the cell lysates and determine the protein concentration using a BCA protein assay.
  • Analyze the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 using a suitable method such as:
  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies for p-ERK1/2 and total ERK1/2, followed by detection with appropriate secondary antibodies.
  • ELISA or other immunoassays: Utilize commercially available kits for the quantitative detection of p-ERK1/2 and total ERK1/2.

6. Data Analysis:

  • Quantify the signal for p-ERK1/2 and normalize it to the signal for total ERK1/2 for each treatment condition.
  • Plot the normalized p-ERK1/2 levels against the logarithm of the this compound concentration.
  • Calculate the IC₅₀ value, which represents the concentration of this compound that causes 50% inhibition of ERK1/2 phosphorylation, by fitting the data to a dose-response curve.

Signaling Pathway Diagram

The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates RSK RSK ERK->RSK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription_Factors Phosphorylates This compound This compound This compound->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.